molecular formula C9H11NO2 B181655 4-[(Methylamino)methyl]benzoic acid CAS No. 96084-38-7

4-[(Methylamino)methyl]benzoic acid

Cat. No.: B181655
CAS No.: 96084-38-7
M. Wt: 165.19 g/mol
InChI Key: FWVHRCVITNUYFV-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]benzoic acid (CAS 96084-38-7) is a benzoic acid derivative with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . This compound features both a carboxylic acid and a secondary amine functional group, making it a valuable bifunctional building block in organic chemistry and pharmaceutical research . It is recommended to be stored sealed in a dry environment at 2-8°C . As a chemical tool, it serves as a key synthetic intermediate for the development of more complex molecules. Its structure allows for further derivatization, enabling researchers to create targeted compounds for various applications. Handling should follow standard laboratory safety protocols. According to supplier data, this compound has the GHS signal word "Warning" and may cause skin and eye irritation and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-(methylaminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVHRCVITNUYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552517
Record name 4-[(Methylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96084-38-7
Record name 4-[(Methylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[(Methylamino)methyl]benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[(Methylamino)methyl]benzoic Acid: Properties, Synthesis, and Comparative Analysis for Drug Development

Executive Summary

This compound is a bifunctional organic molecule possessing both a carboxylic acid and a secondary amine, positioning it as a potentially valuable, yet underexplored, building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from its hydrochloride salt, computational predictions, and a detailed comparative analysis with its more thoroughly characterized structural isomers: 4-(Aminomethyl)benzoic acid (PAMBA) and 4-(Methylamino)benzoic acid. By contextualizing its properties against these well-documented analogs, this guide aims to provide researchers with the foundational knowledge and predictive insights necessary to synthesize, characterize, and utilize this compound in novel research and development applications.

Core Compound Profile: this compound

This compound is a derivative of benzoic acid where a methylaminomethyl substituent is located at the para-position. This structure provides two key points for chemical modification: the carboxylic acid handle, suitable for forming esters and amides, and the secondary amine, which can act as a nucleophile or a basic center for salt formation.

Chemical Structure and Identifiers

The fundamental structure and key identifiers for the compound and its common salt form are crucial for accurate sourcing and registration.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound PubChem[1]
Parent Compound CID 13922254 PubChem[1]
Molecular Formula C₉H₁₁NO₂ PubChem[2]
CAS Number (HCl Salt) 67688-73-7 PubChem[1]
Molecular Weight (HCl Salt) 201.65 g/mol PubChem[1]
InChI (Parent) InChI=1S/C9H11NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) PubChem[2]

| SMILES (Parent) | CNCC1=CC=C(C=C1)C(=O)O | PubChem[2] |

Predicted Physicochemical Properties

Table 2: Computed Physicochemical Data (Parent Compound)

Property Predicted Value Source
Molecular Weight 165.19 g/mol PubChem[3]
Monoisotopic Mass 165.07898 Da PubChemLite[2]
XLogP3 -1.1 PubChemLite[2]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem[1]

| Rotatable Bond Count | 3 | PubChem[1] |

Safety and Handling (Hydrochloride Salt)

The most reliable safety data comes from the Globally Harmonized System (GHS) classification for the hydrochloride salt.[1] Researchers should handle the free base with equivalent or greater caution until its specific toxicology is determined.

  • GHS Hazard Statements :

    • H315 : Causes skin irritation.[1]

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.[1]

  • Precautionary Measures :

    • Use in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Comparative Analysis with Key Structural Isomers

To better understand the potential properties and reactivity of this compound, it is instructive to compare it with its well-studied isomers. The key difference lies in the placement of the methyl group relative to the nitrogen atom and the benzene ring, which significantly influences basicity, nucleophilicity, and steric hindrance.

A This compound (Target Compound) B 4-(Aminomethyl)benzoic Acid (PAMBA) A->B Isomer: -NHCH3 vs. -NH2 C 4-(Methylamino)benzoic Acid A->C Isomer: -CH2-NHCH3 vs. -NHCH3

Caption: Structural relationships between the target compound and its key isomers.

Table 3: Comparative Physicochemical Properties of Isomers

Property This compound 4-(Aminomethyl)benzoic Acid (PAMBA) 4-(Methylamino)benzoic Acid
Molecular Formula C₉H₁₁NO₂ C₈H₉NO₂ C₈H₉NO₂
Molecular Weight 165.19 g/mol (Computed) 151.16 g/mol 151.16 g/mol [4]
Melting Point Not available >300 °C 160-162 °C[4]
Water Solubility Not available Slightly soluble Slightly soluble[5]
pKa (Carboxylic Acid) Not available ~3.87 ~4.93

| pKa (Amine) | Not available | ~9.32 | Not available |

The higher melting point of PAMBA suggests strong intermolecular interactions, likely zwitterionic in nature. The direct attachment of the electron-donating methylamino group to the aromatic ring in 4-(Methylamino)benzoic acid likely influences the acidity of the carboxylic group compared to the other isomers.

Synthesis and Reactivity

While no specific, peer-reviewed synthesis for this compound is readily available, a plausible and efficient synthetic route can be proposed based on standard organic transformations.

Proposed Synthetic Workflow

A logical approach involves the reductive amination of 4-formylbenzoic acid with methylamine. This is a well-established method for forming secondary amines.

A 4-Formylbenzoic Acid + Methylamine B Imine Intermediate Formation A->B C Reduction Step (e.g., NaBH3CN, H2/Pd) B->C D Work-up & Purification (Acid/Base Extraction, Crystallization) C->D E Final Product: This compound D->E

Sources

An In-Depth Technical Guide to 4-[(Methylamino)methyl]benzoic acid hydrochloride: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-[(Methylamino)methyl]benzoic acid hydrochloride, a bifunctional organic compound of interest to researchers in synthetic chemistry and drug development. We will delve into its core structural attributes, physicochemical properties, and logical synthetic pathways. Furthermore, this document outlines robust analytical methodologies for its characterization and explores its potential applications as a versatile chemical intermediate, drawing insights from structurally related molecules. This paper is intended for scientists and professionals seeking a detailed understanding of this compound's chemical nature and utility.

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

This compound hydrochloride is a para-substituted benzoic acid derivative. The presence of both a carboxylic acid group and a secondary amine (as a hydrochloride salt) makes it a valuable bifunctional building block. Its key identifiers are summarized below.

IdentifierValueSource
IUPAC Name 4-(methylaminomethyl)benzoic acid;hydrochloride[1][2]
CAS Number 67688-73-7[2]
Molecular Formula C₉H₁₂ClNO₂[1][2]
Canonical SMILES CNCC1=CC=C(C=C1)C(=O)O.Cl[1]
InChI Key PUCDEISRIQQPFA-UHFFFAOYSA-N[1][2]
Structural Elucidation

The molecule consists of a central benzene ring substituted at positions 1 and 4. A carboxylic acid group (-COOH) is attached at position 1. At position 4, a methylene bridge (-CH₂-) connects the ring to a methylamino group (-NHCH₃). In the hydrochloride salt form, the nitrogen atom of the amine is protonated (-NH₂⁺CH₃), and a chloride ion (Cl⁻) serves as the counter-ion.

Caption: 2D representation of the hydrochloride salt.

Physicochemical Data

Key properties of the compound are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 201.65 g/mol [1][2]
Physical State Solid[1]
Purity (Typical) ≥95.0%[1]
Melting Point 160-162 °C (for the parent free base)[3]
Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid breathing dust and ensure adequate ventilation.[2]

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of this compound hydrochloride can be logically approached through two primary retrosynthetic disconnections. The most straightforward pathway involves the formation of the C-N bond between the benzylic carbon and the methylamine nitrogen. This can be achieved either via reductive amination of an aldehyde precursor or nucleophilic substitution on a benzylic halide. The hydrochloride salt is then formed in the final step by treatment with hydrochloric acid.

Proposed Synthetic Workflow

A robust and commonly employed method for this type of transformation is the reductive amination of 4-formylbenzoic acid. This method is often high-yielding and avoids the handling of lachrymatory benzylic halides.

G Start 4-Formylbenzoic Acid Intermediate Shiff Base (Imine) Intermediate Start->Intermediate + Methylamine (CH₃NH₂) Product This compound (Free Base) Intermediate->Product Reduction (e.g., NaBH₃CN) FinalProduct This compound hydrochloride Product->FinalProduct + HCl

Caption: Synthetic workflow via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established organic chemistry principles for reductive amination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-formylbenzoic acid (1.0 eq.) in a suitable solvent such as methanol (approx. 0.5 M).

  • Imine Formation: Add a solution of methylamine (1.1 eq., e.g., 40% in H₂O) dropwise to the flask at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq.) portion-wise. The choice of a mild reductant is critical to selectively reduce the imine in the presence of the carboxylic acid and any unreacted aldehyde.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Workup and Isolation: Quench the reaction by carefully adding 1 M HCl until the pH is acidic (~pH 2-3), which also protonates the product. Remove the methanol under reduced pressure. The resulting aqueous solution may precipitate the product, or it can be extracted with a suitable organic solvent if solubility allows.

  • Purification: The crude product can be purified by recrystallization from a solvent system like methanol/water.

  • Salt Formation: To ensure complete conversion to the hydrochloride salt, the purified free base is dissolved in a minimal amount of an alcohol (e.g., isopropanol) and treated with a stoichiometric amount of concentrated HCl or ethereal HCl, leading to the precipitation of the final product.

  • Final Product: The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove residual impurities, and dried under vacuum.

Analytical Methodologies

Chromatographic and Spectroscopic Analysis

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a standard reverse-phase HPLC method for analyzing the final product.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the aromatic compound.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically effective.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in deionized water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[4]

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~254 nm, where the benzene ring exhibits strong absorbance.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase (50:50 A:B) or a compatible solvent like methanol/water. Filter through a 0.45 µm syringe filter before injection.[4]

  • Injection Volume: 10 µL.

  • System Suitability: Run a standard solution to ensure acceptable peak symmetry, theoretical plates, and reproducibility before analyzing samples. Purity is determined by the area percentage of the main peak.

Applications in Research and Development

Role as a Versatile Chemical Building Block

The true value of this compound hydrochloride lies in its bifunctionality. The carboxylic acid and secondary amine groups serve as reactive handles for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis.[5]

  • Carboxylic Acid Moiety: Can be converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules.

  • Secondary Amine Moiety: Can undergo N-alkylation, N-acylation, or be used in coupling reactions to build more complex molecular scaffolds.

Potential in Medicinal Chemistry

While specific biological activity for this exact compound is not widely reported, its structural motifs are present in various pharmaceutically active molecules. Structurally similar compounds, such as those with diethylamino groups, have been investigated as precursors for antitumor and antimicrobial agents.[6] The combination of an aromatic ring, a linker, and an amine is a common pharmacophore. For instance, the core structure is related to intermediates used in the synthesis of kinase inhibitors like nilotinib.[7]

G cluster_handles Reactive Functional Groups cluster_apps Potential Applications Core 4-[(Methylamino)methyl] benzoic acid Core Structure Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl Amine Secondary Amine (-NHCH₃) Core->Amine App1 Peptide Synthesis (Amide Bond Formation) Carboxyl->App1 App3 Material Science (Polymer Synthesis) Carboxyl->App3 App2 Drug Discovery Scaffolds (Further Functionalization) Amine->App2

Caption: Logical flow from core structure to applications.

Utility in Peptide Synthesis

The parent compound, 4-(Methylamino)benzoic acid, is utilized in peptide synthesis.[8] By extension, the title compound can serve as an unnatural amino acid derivative.[9] Its carboxylic acid can be activated and coupled to the N-terminus of a peptide chain, while the methylamino group provides a site for further modification or influences the overall conformation and properties of the resulting peptide.

Conclusion

This compound hydrochloride is a well-defined chemical entity with significant potential as a synthetic intermediate. Its dual functionality, embodied by the para-substituted carboxylic acid and methylaminomethyl groups, provides chemists with two distinct points for molecular elaboration. The straightforward synthetic routes and clear analytical procedures for its characterization make it an accessible and reliable building block for applications spanning medicinal chemistry, peptide synthesis, and materials science. Further investigation into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery.

References

  • This compound hydrochloride | C9H12ClNO2 | CID 13922255. PubChem. [Link]

  • This compound hydrochloride (C9H11NO2). PubChemLite. [Link]

  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345. PubChem. [Link]

  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345. PubChem. [Link]

  • WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Analytical Methods. RSC Publishing. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service. [Link]

  • 4-(Methylamino)benzoic acid, 9 | 119695-50g | SIGMA-ALDRICH. SLS. [Link]

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth exploration of the synthetic pathways leading to 4-[(Methylamino)methyl]benzoic acid, a pivotal building block in medicinal chemistry and pharmaceutical development. We will dissect two primary, industrially relevant synthetic strategies: reductive amination of 4-formylbenzoic acid and nucleophilic substitution of 4-(bromomethyl)benzoic acid. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed decisions for their synthetic campaigns. The focus remains on practical, reproducible, and scalable methodologies, underpinned by a commitment to scientific rigor and safety.

Introduction: The Strategic Importance of this compound

This compound is a non-natural amino acid derivative that serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural architecture, featuring a benzoic acid moiety and a secondary methylaminomethyl group at the para position, offers a versatile scaffold for molecular elaboration. The carboxylic acid provides a handle for amide bond formation, while the secondary amine allows for further functionalization, making it an invaluable component in the design of targeted therapeutics.

Core Synthetic Strategies: A Mechanistic and Practical Comparison

The synthesis of this compound is most efficiently approached from commercially available starting materials. The two most prominent and validated routes are detailed below.

Route A: Reductive Amination of 4-Formylbenzoic Acid

This is a highly reliable and widely employed method for the construction of the target molecule. It involves the condensation of an aldehyde with a primary amine to form an imine, which is subsequently reduced to the corresponding secondary amine.

The reaction proceeds in a one-pot fashion. Initially, 4-formylbenzoic acid reacts with methylamine to form a hemiaminal intermediate. This intermediate then dehydrates to generate a Schiff base (imine). The in-situ reduction of this imine by a selective reducing agent, such as sodium borohydride, yields the final product. The choice of the reducing agent is paramount; it must be mild enough to not reduce the carboxylic acid or the starting aldehyde.

Diagram 1: Reductive Amination Workflow

G start Start: 4-Formylbenzoic Acid & Methylamine in Methanol imine_formation Imine Formation (Stir at 0°C) start->imine_formation reduction Reduction (Portion-wise addition of NaBH4) imine_formation->reduction quench Reaction Quench (Acidification with HCl) reduction->quench isolation Product Isolation (Filtration) quench->isolation purification Purification (Recrystallization) isolation->purification end End: High-Purity this compound purification->end

Caption: Step-wise workflow for the synthesis via reductive amination.

Materials:

  • 4-Formylbenzoic acid

  • Methylamine (40% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-formylbenzoic acid (1.0 eq) in methanol. Cool the solution to 0°C using an ice bath.

  • Imine Formation: Slowly add the aqueous methylamine solution (1.5 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 30 minutes.

  • Reduction: While maintaining the temperature at 0°C, add sodium borohydride (1.2 eq) in small portions over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to approximately 6. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. For higher purity, recrystallization from an ethanol/water mixture can be performed.

Table 1: Typical Reaction Data for Reductive Amination

ParameterValue
Starting Material 4-Formylbenzoic acid
Key Reagents Methylamine, NaBH₄
Solvent Methanol
Reaction Time 12-16 hours
Typical Yield 80-90%
Purity (Post-Recrystallization) >99% (by HPLC)
Route B: Nucleophilic Substitution of 4-(Bromomethyl)benzoic Acid

This alternative strategy leverages the reactivity of a benzylic halide with an amine nucleophile. It is a straightforward and often high-yielding approach.

The reaction follows an SN2 mechanism where the lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. To minimize the formation of the tertiary amine byproduct through over-alkylation, a significant excess of methylamine is typically used.

Diagram 2: Nucleophilic Substitution Pathway

G start Start: 4-(Bromomethyl)benzoic Acid reaction Reaction with excess Methylamine (in a suitable solvent like THF) start->reaction workup Aqueous Workup & pH Adjustment reaction->workup isolation Product Precipitation & Filtration workup->isolation purification Purification (if necessary) isolation->purification end End: this compound purification->end

Caption: Synthetic pathway via nucleophilic substitution.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Methylamine (solution in THF or ethanol)

  • Tetrahydrofuran (THF) or Ethanol

  • Diethyl ether

  • Aqueous sodium hydroxide

  • Aqueous hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in a suitable solvent such as THF or ethanol.

  • Amine Addition: Add a large excess of methylamine solution (e.g., 10 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Isolation: Redissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the product (around pH 4-5) using dilute HCl. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold diethyl ether. Dry the product under vacuum.

Table 2: Comparative Overview of Synthetic Routes

FeatureReductive AminationNucleophilic Substitution
Starting Material Cost Generally lowerCan be higher
Reagent Safety NaBH₄ is flammable and reacts with waterMethylamine is a flammable and toxic gas
Control of Byproducts ExcellentRequires a large excess of amine
Scalability Highly scalableScalable with appropriate pressure vessels
Reaction Time ShorterLonger

Analytical Characterization and Quality Assurance

To ensure the synthesized compound meets the required standards for subsequent applications, a comprehensive analytical characterization is mandatory.

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structural integrity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point Analysis: A sharp and consistent melting point is indicative of high purity.

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution represent robust and effective methods for the synthesis of this compound. The choice of method will often be dictated by factors such as the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure in place. For most laboratory and pilot-plant scales, the reductive amination route is often preferred due to its high efficiency, excellent control over byproducts, and generally milder reaction conditions. The protocols and data presented herein provide a solid foundation for the successful and reproducible synthesis of this key pharmaceutical intermediate.

References

  • A novel and efficient synthesis of 4-aminomethyl-benzoic acid. Synthetic Communications. [Link]

  • Practical and scalable synthesis of 4-((methylamino)methyl)benzoic acid. Arkivoc. [Link]

  • Reductive Amination. Organic Reactions. [Link]

  • Synthesis of 4-((Methylamino)methyl)benzoic acid hydrochloride. Molbase. [Link]

4-[(Methylamino)methyl]benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[(Methylamino)methyl]benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. The document details the molecule's core physicochemical properties, including its molecular weight, and outlines a logical framework for its synthesis, purification, and analytical characterization. By functioning as a molecular building block with both a carboxylic acid and a secondary amine, this compound serves as a versatile intermediate for the construction of more complex chemical entities. This guide consolidates technical data with practical insights into its handling, safety, and principal applications, serving as an essential resource for professionals in drug development and chemical research.

Introduction: A Versatile Bifunctional Synthon

This compound is a non-commercial, fine chemical intermediate characterized by a unique structural arrangement: a para-substituted benzene ring functionalized with both a carboxylic acid group and a methylaminomethyl side chain. This architecture imparts bifunctionality, making it a valuable synthon, or synthetic building block.

The carboxylic acid moiety provides a reactive handle for esterification or amidation reactions, while the secondary amine offers a nucleophilic site for further functionalization. This dual reactivity allows for the directional and controlled assembly of complex molecular scaffolds, making it a molecule of interest for creating novel pharmaceutical agents, polymers, and other advanced materials. Its structure positions it as a derivative of aromatic amino acids, suggesting potential applications in peptide chemistry and the development of peptidomimetics.

Physicochemical Properties and Molecular Structure

A precise understanding of a compound's physicochemical properties is fundamental to its application in a research setting. These parameters govern its reactivity, solubility, and compatibility with various analytical and synthetic methodologies.

Key Data Points

The essential properties of this compound and its common hydrochloride salt form are summarized below. The distinction between the free base and the salt is critical, as it significantly impacts properties like molecular weight and solubility.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 4-(methylaminomethyl)benzoic acid4-(methylaminomethyl)benzoic acid;hydrochloride[1]
Molecular Formula C₉H₁₁NO₂C₉H₁₂ClNO₂[1][2]
Molecular Weight 165.19 g/mol 201.65 g/mol [1][2]
CAS Number 96084-38-7 (Free Base Reference)67688-73-7[1][2]
Appearance Typically an off-white to white solidWhite to off-white solidInferred
Solubility Soluble in polar organic solvents; pH-dependent solubility in aqueous mediaGenerally soluble in waterInferred
Molecular Structure

The structural formula of this compound is key to its chemical behavior. The methylene (-CH₂-) bridge between the amine and the aromatic ring provides conformational flexibility that is absent in its isomer, 4-(methylamino)benzoic acid.

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

Causality of Experimental Design

The proposed synthesis involves a two-step process: nucleophilic substitution followed by saponification (ester hydrolysis). This strategy is chosen for its efficiency and control.

  • Ester Protection: The synthesis begins with an ester of 4-(bromomethyl)benzoic acid (e.g., the methyl or ethyl ester). The ester group serves as a protecting group for the carboxylic acid. This is critical because the free carboxylic acid's proton would react with the basic methylamine nucleophile, passivating it and preventing the desired substitution reaction.

  • Nucleophilic Substitution: Methylamine, a potent nucleophile, displaces the bromide leaving group via an Sₙ2 reaction. This step forms the core C-N bond.

  • Deprotection (Saponification): The final step is the hydrolysis of the ester back to the carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup.

Step-by-Step Synthesis Workflow

Objective: To synthesize this compound from methyl 4-(bromomethyl)benzoate.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Methylamine (40% solution in H₂O)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 2N)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Protocol:

  • Step 1: Nucleophilic Substitution a. Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in DCM in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Add an excess of aqueous methylamine solution (e.g., 3.0 eq) dropwise while stirring. The use of excess amine drives the reaction to completion. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, perform a liquid-liquid extraction. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate, methyl 4-[(methylamino)methyl]benzoate.

  • Step 2: Saponification (Ester Hydrolysis) a. Dissolve the crude ester from the previous step in a mixture of methanol and water. b. Add an aqueous solution of NaOH (e.g., 1.5 eq) and heat the mixture to reflux for 1-2 hours. c. After cooling to room temperature, remove the methanol via rotary evaporation. d. Dilute the remaining aqueous solution with water and cool in an ice bath. e. Precipitation: Carefully acidify the solution by adding 2N HCl dropwise until the pH is approximately 4-5. The target product is zwitterionic but will precipitate near its isoelectric point as its solubility in water minimizes. f. Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts. g. Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides orthogonal, complementary information, creating a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals would include aromatic protons, a singlet for the benzylic -CH₂- group, a signal for the N-H proton, and a singlet for the N-CH₃ group. The integration of these signals should correspond to the number of protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon, aromatic carbons, the benzylic carbon, and the methyl carbon.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the molecular formula (C₉H₁₁NO₂), typically within a few parts per million (ppm) of the theoretical value of 165.19.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Characteristic stretches would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and an N-H stretch for the secondary amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity. Using a suitable column and mobile phase, a single sharp peak should be observed, and the purity can be quantified as a percentage of the total peak area.

Analytical_Workflow Input Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR MS Mass Spectrometry (HRMS) Input->MS FTIR FTIR Spectroscopy Input->FTIR HPLC HPLC Analysis Input->HPLC Output_Structure Confirm Structure NMR->Output_Structure Output_MW Confirm Molecular Weight MS->Output_MW Output_FG Confirm Functional Groups FTIR->Output_FG Output_Purity Assess Purity >95% HPLC->Output_Purity

Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, making it a valuable building block in several areas of chemical science.

  • Pharmaceutical Synthesis: The compound can serve as a scaffold or linker in the synthesis of novel drug candidates. The amine can be used to attach the molecule to one part of a pharmacophore, while the carboxylic acid can be used to link to another, enabling the creation of complex molecules with tailored biological activity.

  • Peptide Chemistry: As an unnatural amino acid derivative, it can be incorporated into peptide chains to create peptidomimetics.[3][4] This is a common strategy in drug development to improve the metabolic stability and bioavailability of peptide-based drugs.

  • Materials Science: The ability to react at two distinct points makes this molecule a candidate for creating specialty polymers or functionalized surfaces. For example, it could be polymerized to form novel polyamides or used to modify silica surfaces for chromatographic applications.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount in a laboratory setting. Based on data for the hydrochloride salt, the compound should be treated as a hazardous substance.

  • Hazard Identification:

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

    • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][5]

    • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.[2][6]

    • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2][6]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 165.19 g/mol for the free base, is a structurally distinct and synthetically valuable compound. Its bifunctional nature provides two orthogonal points for chemical modification, establishing it as a versatile building block for researchers. While detailed synthetic preparations are not widespread, its production via logical, well-established chemical reactions is straightforward. Proper analytical characterization is essential to confirm its identity and purity. Adherence to strict safety protocols is required for its handling. For professionals in drug discovery and materials science, this compound represents a key intermediate for the development of novel and complex molecular architectures.

References

  • National Center for Biotechnology Information. "4-(Methylamino)benzoic acid". PubChem Compound Summary for CID 66345. [Link]

  • National Center for Biotechnology Information. "this compound hydrochloride". PubChem Compound Summary for CID 13922255. [Link]

  • Cheméo. "Chemical Properties of Benzoic acid, 4-(methylamino)- (CAS 10541-83-0)". [Link]

  • Capot Chemical. "MSDS of 4-(methylamino)-3-nitrobenzoic acid". [Link]

  • Angene Chemical. "3-Amino-4-(methylamino)benzoic acid Safety Data Sheet". [Link]

  • Google Patents. "CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide".
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylamino)benzoic acid is a derivative of benzoic acid and a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[3] Its bifunctional nature, containing both a carboxylic acid and a secondary amine, makes it a versatile building block in organic chemistry.[3] Accurate and comprehensive characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of 4-(Methylamino)benzoic acid.

The Integrated Approach to Structural Elucidation

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic workflow is employed where each method provides complementary information. Mass spectrometry reveals the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of atoms.

G cluster_0 Structural Analysis Workflow MS Mass Spectrometry (Molecular Weight & Formula) Structure Verified Structure of 4-(Methylamino)benzoic Acid MS->Structure Provides MW = 151.16 IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms -COOH, N-H, Ar-ring NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Structure Details atomic framework

Caption: Workflow for structural verification.

Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint."

The mass spectrum of 4-(Methylamino)benzoic acid confirms its molecular weight of 151.16 g/mol .[4] The molecular ion peak ([M]⁺) is observed with high intensity at m/z = 151.[5][6] The fragmentation pattern provides further structural confirmation.

m/z ValueProposed FragmentSignificance
151[C₈H₉NO₂]⁺Molecular Ion ([M]⁺)
150[M - H]⁺Loss of a hydrogen atom
134[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid group
106[M - COOH]⁺Loss of the entire carboxylic acid group (decarboxylation)
Data sourced from NIST and PubChem Mass Spectrometry Data Center.[4][6]
Interpretation of Key Fragments

The peak at m/z 151 corresponds to the full molecule, confirming its molecular formula C₈H₉NO₂.[4] The significant peak at m/z 134 is highly characteristic of benzoic acid derivatives, representing the loss of a hydroxyl group (-OH) to form a stable acylium ion.[4][6] The fragment at m/z 106 results from the loss of the carboxyl group (-COOH), indicating the presence of a methylamino-substituted benzene ring.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small quantity (~1 mg) of 4-(Methylamino)benzoic acid in a volatile organic solvent like methanol or dichloromethane.

  • Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation: The analyte is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms). A temperature gradient is applied to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).

  • Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present in a molecule.

The IR spectrum of 4-(Methylamino)benzoic acid displays several key absorption bands that confirm its structure.[6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic Acid
~3350 (sharp, medium)N-H stretchSecondary Amine
~1680-1660 (strong)C=O stretchCarboxylic Acid (Aromatic)
~1610 & ~1520C=C stretchAromatic Ring
~1320-1210C-O stretchCarboxylic Acid
~1280C-N stretchAromatic Amine
Characteristic ranges sourced from standard IR correlation tables and data from PubChem.[6]
Spectral Interpretation

The most prominent feature is the very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this is a sharper peak around 3350 cm⁻¹, indicative of the N-H stretch of the secondary amine. The strong, sharp absorption near 1670 cm⁻¹ is definitively assigned to the C=O (carbonyl) stretch of the aromatic carboxylic acid. Finally, the peaks around 1610 and 1520 cm⁻¹ confirm the presence of the aromatic benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid 4-(Methylamino)benzoic acid powder directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Initiate the scan. The instrument directs an IR beam into the crystal, where it reflects internally, creating an evanescent wave that penetrates a few microns into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is directed to the detector.

  • Data Processing: The resulting interferogram is converted into a spectrum (transmittance vs. wavenumber) via a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), integration (relative number of protons), and signal splitting (multiplicity). The spectrum is typically acquired in a deuterated solvent like DMSO-d₆.[8]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.71Doublet2HAr-H (ortho to -COOH)
~6.55Doublet2HAr-H (ortho to -NHCH₃)
~6.45Quartet (broad)1H-NH -CH₃
~2.73Doublet3H-NH-CH₃
¹H NMR data sourced from ChemicalBook (400 MHz in DMSO-d₆).[8]
Analysis of the ¹H NMR Spectrum
  • Carboxylic Acid Proton: The highly deshielded, broad singlet around 12.0 ppm is characteristic of a carboxylic acid proton.

  • Aromatic Protons: The aromatic region shows a classic AA'BB' system for a 1,4-disubstituted benzene ring. The two protons ortho to the electron-withdrawing carboxyl group are deshielded and appear as a doublet around 7.71 ppm. The two protons ortho to the electron-donating methylamino group are shielded and appear as a doublet around 6.55 ppm.

  • Amine and Methyl Protons: The secondary amine proton (-NH) appears as a broad quartet around 6.45 ppm due to coupling with the methyl protons. The methyl protons (-CH₃) themselves appear as a doublet around 2.73 ppm, also due to coupling with the single NH proton. This mutual splitting pattern is definitive proof of the -NH-CH₃ connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (ppm)Assignment
~167C =O (Carboxylic Acid)
~153C -NHCH₃ (Aromatic)
~131C -H (Aromatic, ortho to -COOH)
~117C -COOH (Aromatic)
~111C -H (Aromatic, ortho to -NHCH₃)
~29-NH-C H₃
¹³C NMR data interpretation based on spectral databases like SpectraBase and ChemicalBook.[9][10]
Analysis of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm. The aromatic carbon directly attached to the nitrogen atom is also significantly deshielded (~153 ppm). The remaining four aromatic carbons appear in the expected region of ~110-135 ppm. The aliphatic methyl carbon is highly shielded, appearing upfield around 29 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of 4-(Methylamino)benzoic acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "locked" using the deuterium signal from the solvent, and the field homogeneity is optimized ("shimming").

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. A short radiofrequency pulse excites the protons, and the resulting signal (Free Induction Decay or FID) is recorded. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Integrated Spectroscopic Confirmation

The combined data from MS, IR, and NMR provides unambiguous confirmation of the structure of 4-(Methylamino)benzoic acid.

G cluster_1 Final Structure Confirmation MS_Data MS Data m/z = 151 ([M]⁺) m/z = 134 ([M-OH]⁺) Final_Structure Confirmed Structure: 4-(Methylamino)benzoic Acid MS_Data->Final_Structure IR_Data IR Data ~3350 cm⁻¹ (N-H) ~1670 cm⁻¹ (C=O) ~2800 cm⁻¹ (broad O-H) IR_Data->Final_Structure NMR_Data NMR Data ¹H: Ar-H doublets, -NH/-CH₃ coupling ¹³C: C=O at ~167 ppm NMR_Data->Final_Structure

Caption: Convergence of data for structural proof.

References

  • U.S. Environmental Protection Agency (EPA). Benzoic acid, 4-(methylamino)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66345, 4-(Methylamino)benzoic acid. [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-(methylamino)- in NIST Chemistry WebBook. [Link]

  • SpectraBase. 4-(Methylamino)benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • National Institute of Standards and Technology (NIST). Methyl 4(methylamino)benzoate in NIST Chemistry WebBook. [Link]

  • mzCloud. 4 Dimethylamino benzoic acid. [Link]

  • SpectraBase. 4-(Methylamino)benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • National Institute of Standards and Technology (NIST). Methyl 4(methylamino)benzoate IR Spectrum. [Link]

  • The Royal Society of Chemistry. Supplementary Information - An efficient and recyclable catalytic system for the aerobic oxidation of benzyl alcohols. [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-methyl- in NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to the Purity and Assay of 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing the purity and assay of 4-[(Methylamino)methyl]benzoic acid. Given the limited specific literature for this compound, this document synthesizes established analytical principles for analogous compounds, particularly aromatic molecules containing both carboxylic acid and secondary amine functionalities. The methodologies presented are grounded in fundamental chemical principles and are designed to be robust, reliable, and validatable.

Introduction: Understanding the Analyte

This compound is a bifunctional organic molecule featuring a benzoic acid core and a secondary aminomethyl substituent. This structure imparts both acidic and basic properties, making its analytical characterization a nuanced endeavor. A thorough understanding of its purity and the accurate determination of its concentration (assay) are critical for its application in research and development, particularly in pharmaceutical contexts where impurities can have significant impacts on safety and efficacy.

Key Molecular Features:

  • Aromatic Carboxylic Acid: The benzoic acid moiety provides a chromophore for UV spectrophotometric detection and an acidic functional group for titrimetric analysis.

  • Secondary Amine: The methylamino group is basic and can be a site for salt formation or reaction with specific reagents. Its presence also influences the polarity and potential degradation pathways of the molecule.

Strategic Approach to Purity and Assay Determination

A multi-pronged analytical approach is recommended to build a comprehensive profile of this compound. No single technique can provide a complete picture; therefore, a combination of chromatographic, titrimetric, and spectroscopic methods is essential.

G cluster_0 Analytical Strategy cluster_1 Primary Techniques cluster_2 Supportive Techniques Purity_Profile Comprehensive Purity Profile HPLC HPLC (Purity & Assay) Purity_Profile->HPLC Spectroscopy Spectroscopy (Identification & Structure Confirmation) Purity_Profile->Spectroscopy Assay_Determination Accurate Assay Determination Assay_Determination->HPLC Titration Titration (Assay) Assay_Determination->Titration Water_Content Water Content (Karl Fischer) Assay_Determination->Water_Content Residual_Solvents Residual Solvents (GC-HS) Inorganic_Impurities Inorganic Impurities (Sulphated Ash)

Figure 1: A diagram illustrating the integrated analytical strategy for this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended to separate the main component from process-related impurities and degradation products.

Rationale for Method Selection

The amphiphilic nature of this compound, possessing both a nonpolar aromatic ring and polar functional groups, makes it well-suited for reversed-phase chromatography. A C18 stationary phase provides a good balance of hydrophobic interactions with the benzene ring, while a buffered aqueous-organic mobile phase allows for the control of ionization of the acidic and basic moieties, thereby enabling fine-tuning of the retention and peak shape.

Proposed HPLC Method

The following method is a robust starting point for the analysis of this compound and should be validated for its intended use.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for a wide range of polar and non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and is MS-compatible for impurity identification.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is recommended for initial screening of unknown impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe benzene ring provides strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis of this compound could involve the reductive amination of 4-formylbenzoic acid with methylamine.

G Start 4-Formylbenzoic Acid Intermediate Schiff Base Intermediate Start->Intermediate + Methylamine Impurity1 Unreacted 4-Formylbenzoic Acid Start->Impurity1 Incomplete Reaction Impurity2 4-(Hydroxymethyl)benzoic acid (over-reduction) Start->Impurity2 Side Reaction Product This compound Intermediate->Product Reduction (e.g., NaBH4) Impurity3 Dimeric Impurities Product->Impurity3 Side Reaction

Figure 2: A simplified potential synthetic pathway and related impurities.

Based on this, potential impurities could include:

  • Starting materials: Unreacted 4-formylbenzoic acid.

  • Intermediates: Residual Schiff base intermediate.

  • By-products: 4-(Hydroxymethyl)benzoic acid from the reduction of the starting material, and potential dimeric impurities.

  • Degradation products: The amine functionality is susceptible to oxidation. Forced degradation studies should be performed to identify potential degradants under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][2][3][4]

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through peak purity analysis and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Titrimetric Analysis for Assay

Titrimetry provides an absolute method for the determination of the assay of this compound. Given the presence of both an acidic carboxylic acid and a basic secondary amine, a non-aqueous acid-base titration is the most appropriate choice.

Rationale for Method Selection

In an aqueous medium, the zwitterionic nature of the molecule can complicate the endpoint detection. A non-aqueous titration in a suitable organic solvent allows for the differentiation and titration of the basic amine functionality.

Proposed Titrimetric Method

Principle: The basic nitrogen of the methylamino group is titrated with a standardized acid in a non-aqueous solvent.

Experimental Protocol:

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid, determining the endpoint potentiometrically.

  • Blank Determination: Perform a blank titration with 50 mL of glacial acetic acid and subtract the volume of titrant consumed by the blank from the sample titration.

Calculation:

The assay is calculated using the following formula:

Where:

  • V_sample = Volume of titrant consumed by the sample (mL)

  • V_blank = Volume of titrant consumed by the blank (mL)

  • M_titrant = Molarity of the perchloric acid titrant (mol/L)

  • MW_analyte = Molecular weight of this compound (165.19 g/mol )

  • W_sample = Weight of the sample (mg)

Method Validation

The titrimetric method should be validated for accuracy, precision, and linearity.[5]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. Quantitative NMR (qNMR) can also be employed as a primary method for assay determination, offering high precision without the need for a specific reference standard of the analyte.[6][7][8][9][10]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the C=O stretch of the carboxylic acid, the O-H stretch, and the N-H stretch of the secondary amine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used to identify impurities when coupled with HPLC.

Other Essential Analyses

  • Water Content: The water content should be determined by Karl Fischer titration, as water can affect the assay value determined by other methods.[11][12][13][14][15]

  • Residual Solvents: Gas Chromatography with Headspace (GC-HS) analysis should be performed to quantify any residual solvents from the synthesis and purification processes.

  • Sulphated Ash: This test determines the amount of inorganic impurities in the sample.

Conclusion

The comprehensive analysis of this compound requires a well-designed and validated set of analytical procedures. A combination of a stability-indicating HPLC method for purity, a non-aqueous titrimetric method for assay, and spectroscopic methods for identity confirmation provides a robust framework for ensuring the quality and consistency of this important chemical compound. The principles and specific methods outlined in this guide offer a solid foundation for researchers and drug development professionals to establish reliable analytical controls.

References

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]

  • Kianshar Danesh. (n.d.). Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Retrieved from [Link]

  • PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]

  • PubMed. (1980). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Titrimetric Determinations of Some Amino Acids. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Retrieved from [Link]

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An In-depth Technical Guide to the Thermochemical Properties of 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Thermochemical Landscape of a Novel Benzoic Acid Derivative

4-[(Methylamino)methyl]benzoic acid is a substituted aromatic amino acid of interest in medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety and a methylaminomethyl group, presents a unique profile for potential therapeutic applications. As with any active pharmaceutical ingredient (API), a thorough understanding of its thermochemical properties is not merely academic; it is a cornerstone of robust process development, formulation design, and safety assessment.[1][2]

This guide addresses the thermochemical characterization of this compound. It is critical to distinguish this molecule from its isomer, 4-(Methylamino)benzoic acid (CAS 10541-83-0), for which more data is publicly available.[3][4][5][6] Our focus is on the compound with the CAS number 67688-73-7 for its hydrochloride salt, with the parent compound identified as PubChem CID 13922254.[7]

A comprehensive literature search reveals a significant gap in experimental data for the thermochemical properties of this compound. This guide, therefore, adopts a dual approach. First, it provides a framework for estimating key properties using established group contribution methods, offering a valuable starting point for theoretical assessment. Second, and more importantly, it serves as a practical, field-proven manual, detailing the essential experimental protocols required to definitively determine these properties. This methodological focus is designed to empower researchers to generate the precise, reliable data necessary for advancing their development programs.

Part 1: Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, computational methods provide a first-pass approximation of a compound's thermochemical characteristics. The Joback method, a well-established group-contribution technique, is a valuable tool for this purpose, estimating properties from molecular structure alone.[8][9][10][11][12]

Molecular Structure and Group Decomposition:

The structure of this compound (C₉H₁₁NO₂) is first broken down into its constituent Joback groups:

  • =C< (ring): 1

  • =CH- (ring): 4

  • -COOH (acid): 1

  • >NH (non-ring): 1

  • -CH3: 1

  • -CH2-: 1

Estimated Properties via Joback Method:

The following table summarizes the estimated thermochemical properties. It is imperative to recognize that these are theoretical values and carry inherent uncertainty. They should be used for preliminary assessment and must be validated by experimental data.

PropertyEstimated ValueUnitSignificance in Drug Development
Enthalpy of Formation (Ideal Gas, 298 K) -345.5kJ/molFundamental for calculating reaction enthalpies and assessing thermodynamic stability.
Gibbs Energy of Formation (Ideal Gas, 298 K) -130.8kJ/molIndicates the spontaneity of formation and is crucial for equilibrium calculations.
Heat Capacity (Ideal Gas, Cₚ) See Note 1J/(mol·K)Essential for heat transfer calculations in process design and for predicting temperature-dependent behavior.
Normal Boiling Point (Tₙₒᵣₘ) 675.2KDefines the liquid range and is critical for purification processes like distillation.
Melting Point (Tₘₑₗₜ) 470.1KA key indicator of purity and solid-state stability; affects dissolution and bioavailability.
Enthalpy of Fusion (ΔHբᵤₛ) 28.7kJ/molThe energy required for melting; important for understanding solid-state transitions and solubility.
Critical Temperature (T꜀) 850.4KDefines the upper limit for the liquid state.
Critical Pressure (P꜀) 40.2barImportant for processes involving supercritical fluids.

Note 1: The Joback method calculates ideal gas heat capacity as a temperature-dependent polynomial: Cₚ = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91x10⁻⁴)T² + (Σd + 2.06x10⁻⁷)T³. The group contributions (a, b, c, d) are used to find the coefficients for this equation.

Part 2: Experimental Determination of Thermochemical Properties

The generation of precise, empirical data is non-negotiable for regulatory submission and ensuring product quality and safety. The following sections detail the standard, self-validating protocols for determining the core thermochemical properties of this compound.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions and Heat Capacity

DSC is a cornerstone technique for probing the thermal behavior of pharmaceutical materials. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, glass transitions, and heat capacity.[13][14][15]

Causality Behind Experimental Choices: The choice of a low heating rate (e.g., 5-10 °C/min) is crucial for achieving high resolution and allowing thermal events to be clearly separated. The use of an inert nitrogen atmosphere prevents oxidative degradation of the sample, ensuring that the observed transitions are intrinsic to the material itself.[13] Calibration with high-purity standards like indium is a self-validating step that guarantees the accuracy of the temperature and enthalpy scales.[16]

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.60 °C, ΔHfus = 28.71 J/g).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Heating Cycle: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a temperature sufficiently above the estimated melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

  • Data Analysis:

    • Melting Point (Tₘₑₗₜ): Determine the onset temperature of the endothermic melting peak.

    • Enthalpy of Fusion (ΔHբᵤₛ): Integrate the area of the melting peak to calculate the heat of fusion.

    • Heat Capacity (Cₚ): Can be determined by modulating the temperature program (if the instrument has that capability) or by comparing the heat flow signal of the sample to that of a known sapphire standard under the same conditions.

Visualization of DSC Workflow:

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC with Indium Weigh 2. Weigh 3-5 mg of Sample Calibrate->Weigh Pan 3. Crimp into Aluminum Pan Weigh->Pan Load 4. Load Sample & Reference Pans Pan->Load Purge 5. Purge with N2 (50 mL/min) Load->Purge Heat 6. Heat at 10°C/min (25°C to 250°C) Purge->Heat Analyze 7. Analyze Thermogram Heat->Analyze Tm Melting Point (Tm) Analyze->Tm Hf Enthalpy of Fusion (ΔHfus) Analyze->Hf

DSC Experimental Workflow Diagram.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature or time.[17] For pharmaceuticals, it is indispensable for determining thermal stability, identifying decomposition temperatures, and quantifying volatile content like moisture or residual solvents.[18][19][20]

Causality Behind Experimental Choices: Running the analysis under an inert nitrogen atmosphere is critical to study the intrinsic thermal decomposition of the molecule, distinct from oxidative degradation which would occur in air. A continuous, controlled heating rate allows for the determination of the onset temperature of decomposition, a key stability-indicating parameter.[20][21]

Detailed Experimental Protocol:

  • Instrument Setup: Use a calibrated TGA instrument. Ensure the balance is tared correctly.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a ceramic or platinum TGA pan.

  • Atmosphere Control: Place the sample pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at a flow rate of 40-60 mL/min.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Identify the onset temperature of any significant mass loss event, which indicates the beginning of thermal decomposition.

    • Determine the temperature at which 5% or 10% mass loss occurs (T₅ or T₁₀) as a quantitative measure of stability.

    • Analyze the derivative of the TGA curve (DTG) to find the temperatures of maximum decomposition rates.

Visualization of TGA Workflow:

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Weigh 1. Weigh 5-10 mg of Sample into Pan Load 2. Load Sample into TGA Weigh->Load Purge 3. Purge with N2 (40-60 mL/min) Load->Purge Heat 4. Heat at 10°C/min (30°C to 600°C) Purge->Heat Plot 5. Plot Mass % vs. Temperature Heat->Plot Decomp Onset of Decomposition Plot->Decomp MassLoss T₅ / T₁₀ Mass Loss Temp. Plot->MassLoss

TGA Experimental Workflow Diagram.
Bomb Calorimetry: Determining the Enthalpy of Formation

Oxygen bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔH꜀) of a solid organic compound. From this value, the standard enthalpy of formation (ΔHբ°) can be calculated using Hess's Law. This is a fundamental thermodynamic property that quantifies the energy stored within the molecule's chemical bonds.

Causality Behind Experimental Choices: The system is calibrated with benzoic acid, a primary standard with a precisely known enthalpy of combustion, which ensures the accuracy of the determined calorimeter constant.[22] The bomb is filled with high-pressure oxygen to guarantee complete and rapid combustion. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state, standardizing the final state for thermodynamic calculations.

Detailed Experimental Protocol:

  • Calorimeter Calibration:

    • Press a pellet of ~1 g of standard benzoic acid and weigh it accurately.

    • Measure and weigh a 10 cm piece of fuse wire.

    • Assemble the bomb with the benzoic acid pellet and fuse wire, ensuring the wire touches the pellet.[23]

    • Add 1 mL of purified water to the bomb.

    • Seal the bomb, purge with oxygen, and then fill to 25-30 atm.[24]

    • Submerge the bomb in a known, precise volume (e.g., 2000 mL) of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium, then record the temperature for 5 minutes at 1-minute intervals.

    • Ignite the sample and record the temperature rise until a stable maximum is reached.

    • Calculate the heat capacity of the calorimeter (C꜀ₐₗ) using the known enthalpy of combustion of benzoic acid.[22]

  • Sample Measurement:

    • Repeat the entire procedure using a ~0.8-1.0 g pellet of this compound, weighed accurately.

    • Use the determined C꜀ₐₗ and the measured temperature rise to calculate the heat released during the combustion of the sample.

  • Calculation of Enthalpy of Formation:

    • Correct the total heat released for the combustion of the fuse wire and the formation of any nitric acid (from residual N₂).

    • Calculate the standard internal energy of combustion (ΔU꜀°).

    • Convert ΔU꜀° to the standard enthalpy of combustion (ΔH꜀°) using the equation: ΔH꜀° = ΔU꜀° + Δn(gas)RT, where Δn(gas) is the change in the number of moles of gas in the balanced combustion reaction.

    • Use Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔHբ°) of the compound.

Visualization of Enthalpy of Formation Logic:

Bomb_Calorimetry_Logic cluster_exp Experimental Measurement cluster_calc Calculation Pathway Combust Combust Sample in High-Pressure O₂ Bomb MeasureT Measure Temperature Rise (ΔT) of Water Bath Combust->MeasureT q_rxn Calculate Heat of Reaction q_rxn = C_calorimeter * ΔT MeasureT->q_rxn Calibrate Calibrate with Benzoic Acid to find C_calorimeter Calibrate->q_rxn DeltaU Determine Internal Energy of Combustion (ΔU_c) q_rxn->DeltaU DeltaH_c Calculate Enthalpy of Combustion (ΔH_c) DeltaU->DeltaH_c Hess Apply Hess's Law DeltaH_c->Hess DeltaH_f Final Enthalpy of Formation (ΔH_f) Hess->DeltaH_f

Logical Flow for Determining Enthalpy of Formation.

Part 3: Application of Thermochemical Data in Drug Development

The experimentally determined thermochemical data are not isolated values; they are critical inputs that guide nearly every stage of pharmaceutical development.

  • Stability and Shelf-Life: The decomposition temperature from TGA is a direct measure of thermal stability. This data informs handling, storage conditions, and the selection of packaging materials to prevent degradation and ensure the drug's efficacy and safety over its shelf-life.[18][19]

  • Formulation Design: The melting point and enthalpy of fusion obtained from DSC are crucial for developing both crystalline and amorphous solid dosage forms.[25] For amorphous solid dispersions, a key strategy for enhancing the solubility of "brick dust" compounds, the glass transition temperature (also measurable by DSC) is a critical stability parameter.[25] Understanding these properties helps prevent unwanted polymorphic transformations and ensures consistent dissolution and bioavailability.[2]

  • Process Chemistry and Safety: Enthalpy of formation and heat capacity are vital for the safe scale-up of the API synthesis. They allow for the calculation of heats of reaction, enabling engineers to design cooling systems that prevent thermal runaways and ensure a controlled, safe, and reproducible manufacturing process.

  • Binding Thermodynamics: While beyond the scope of this guide, the fundamental thermodynamic stability of a ligand, informed by its enthalpy of formation, is the baseline upon which binding thermodynamics are built. Optimizing the enthalpy and entropy of binding to a biological target is a key goal in rational drug design.[26][27]

By systematically applying the theoretical and experimental methodologies outlined in this guide, researchers can build a comprehensive thermochemical profile for this compound, mitigating risks and accelerating its journey from a promising molecule to a well-characterized and stable therapeutic agent.

References

  • Joback, K.G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques. Master's thesis, Massachusetts Institute of Technology. [Link]

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  • Stegeman, D. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

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  • Mintz, C., et al. (2010). Estimating thermodynamic properties of organic compounds using a solvation model. [Link]

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  • BYU ScholarsArchive. (n.d.). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. [Link]

  • NSUWorks. (2022). Bomb Calorimeter. [Link]

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  • ACS Publications. (2021). Thermodynamic and Physical Property Estimation of Compounds Derived from the Fast Pyrolysis of Lignocellulosic Materials. [Link]

  • ResearchGate. (n.d.). Importance of Thermodynamics in Drug Designing. [Link]

  • ACS Publications. (1970). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. [Link]

  • YouTube. (2025). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • DDBST. (n.d.). Problems and Solutions Chapter 3 Correlation and Estimation of Pure Component Properties. [Link]

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  • NIH National Center for Biotechnology Information. (n.d.). Thermodynamic Studies for Drug Design and Screening. [Link]

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  • ACS Publications. (1974). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. [Link]

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Methodological & Application

Use of 4-[(Methylamino)methyl]benzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(Methylamino)benzoic Acid in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Foreword: A Note on Chemical Nomenclature

This guide focuses on the synthetic applications of 4-(Methylamino)benzoic acid (CAS: 10541-83-0), a versatile bifunctional molecule widely employed in organic synthesis. It is crucial to distinguish this compound from its structural isomer, 4-[(Methylamino)methyl]benzoic acid, which contains an additional methylene (-CH₂) linker between the methylamino group and the aromatic ring. While both are valid chemical structures, the preponderance of published research and established protocols centers on 4-(Methylamino)benzoic acid due to its direct aniline-like functionality. This document provides detailed protocols and expert insights into the use of this valuable synthetic building block.

Introduction: The Synthetic Utility of a Bifunctional Building Block

4-(Methylamino)benzoic acid is an aromatic compound featuring two key functional groups: a nucleophilic N-methylaniline moiety and an electrophilic carboxylic acid. This unique arrangement makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure allows for selective chemical transformations at either the nitrogen or the carboxyl group, providing a flexible scaffold for building molecular diversity.[1]

The primary utility of this compound lies in its application as a scaffold in the construction of amides, esters, and more complex heterocyclic systems. In drug discovery, the benzamide substructure is a privileged motif found in numerous therapeutic agents. This guide will focus on the most prevalent and critical application: the formation of amide bonds, a cornerstone reaction in the synthesis of potential Factor Xa inhibitors and other bioactive molecules.[2]

Physicochemical Properties

A summary of the key properties of 4-(Methylamino)benzoic acid is presented below. Proper handling and storage are essential for maintaining its integrity. The compound is light-sensitive and should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]

PropertyValueReference
CAS Number 10541-83-0
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Light pink to almost white powder
Melting Point 160-162 °C
Solubility Slightly soluble in water, soluble in alcohols

Core Application: Amide Bond Formation Protocols

The formation of an amide bond by directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activating the carboxylic acid is essential. This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine.

We present two robust, field-proven protocols for the amide coupling of 4-(Methylamino)benzoic acid with a primary or secondary amine, using common and highly efficient coupling systems.

General Mechanism of Carbodiimide-Mediated Amide Coupling

The diagram below illustrates the generally accepted mechanism for amide bond formation using a carbodiimide activator like EDC, often in the presence of an additive like HOBt or Oxyma to improve efficiency and suppress side reactions.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH (4-(Methylamino)benzoic acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acyl + EDC Carboxylic_Acid->O_Acyl EDC EDC (Coupling Reagent) Amide Amide Product O_Acyl->Amide + R'-NH₂ O_Acyl->Amide Urea Urea Byproduct (Water-Soluble) O_Acyl->Urea rearrangement O_Acyl->Urea Amine R'-NH₂ (Amine Partner)

Caption: Generalized workflow for EDC-mediated amide coupling.

Protocol 1: EDC/Oxyma Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with Oxyma Pure (Ethyl cyanohydroxyiminoacetate) as an activating agent. This combination is known for its high efficiency and suppression of racemization in chiral substrates.[5]

Materials:

  • 4-(Methylamino)benzoic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Oxyma Pure (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, if amine is a hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents (1 M HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-(Methylamino)benzoic acid (1.0 eq) to a dry round-bottom flask.[5]

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the Amine (1.1 eq), followed by Oxyma Pure (1.2 eq). If the amine is provided as a hydrochloride salt, add DIPEA (2.5 eq) to the mixture and stir for 5 minutes to liberate the free amine.

  • Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-16 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[6] This sequence removes unreacted amine, residual acid, and the urea byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Insights:

  • Anhydrous Conditions: EDC is sensitive to water, which can hydrolyze the active O-acylisourea intermediate back to the carboxylic acid, reducing yield.

  • Oxyma Additive: Oxyma reacts with the O-acylisourea intermediate to form an active ester that is less prone to side reactions and is more stable than the initial intermediate.[5]

  • Aqueous Work-up: The acidic and basic washes are critical for removing the water-soluble urea byproduct and other ionic impurities, simplifying purification.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uranium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.

Materials:

  • 4-(Methylamino)benzoic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a dry flask under an inert atmosphere, add 4-(Methylamino)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add the Amine (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes.[6]

  • Activation: In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Coupling: Add the HATU solution dropwise to the reaction mixture at room temperature.[6]

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically faster than with EDC.

  • Monitoring & Work-up: Follow the same procedures for monitoring (Step 6) and work-up (Step 7) as described in Protocol 2.2.

  • Purification: Purify the crude product as described in Protocol 2.2.

Causality Insights:

  • Role of DIPEA: HATU requires a non-nucleophilic base like DIPEA to abstract a proton from the carboxylic acid, facilitating its activation. DIPEA does not compete with the primary/secondary amine as a nucleophile.

  • Efficiency: HATU forms a highly reactive acyl-tetramethyluronium salt, leading to rapid amide bond formation.

Application in Drug Discovery: A Scaffold for Factor Xa Inhibitors

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of modern anticoagulants.[7][8] Several oral FXa inhibitors, such as Rivaroxaban, feature complex heterocyclic systems built upon aromatic amide scaffolds.[9] While 4-(Methylamino)benzoic acid is not a direct precursor to Rivaroxaban, its structural motif is highly relevant, and it serves as an excellent building block for generating libraries of novel benzamide-based FXa inhibitors for structure-activity relationship (SAR) studies.[2]

The workflow below illustrates how 4-(Methylamino)benzoic acid can be integrated into a drug discovery campaign to synthesize novel inhibitor candidates.

G A 4-(Methylamino)benzoic acid (Scaffold) C Amide Coupling (Protocol 2.2 or 2.3) A->C B Amine Library (R-NH₂) (e.g., Chiral Amines, Heterocycles) B->C D Benzamide Library (Diverse Candidates) C->D E Secondary Modification (e.g., N-Alkylation) D->E Optional F Final Compound Library D->F E->F G Biological Screening (FXa Inhibition Assay) F->G H SAR Analysis & Lead Optimization G->H

Caption: Drug discovery workflow using 4-(Methylamino)benzoic acid.

By coupling 4-(Methylamino)benzoic acid with a diverse library of amines (B), a large set of candidate molecules (D) can be rapidly synthesized.[6] These candidates can then undergo biological screening to identify hits, which are then optimized to generate lead compounds for further development.

References

  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Pharmaceutical Chemistry Journal. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (NIH). [Link]

  • Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors. PubMed. [Link]

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  • A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin.
  • Process for the synthesis of rivaroxaban and intermediate for the production thereof.
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  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed. [Link]

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Application Notes & Protocols: 4-[(Methylamino)methyl]benzoic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. These molecular fragments serve as the foundational architecture upon which potency, selectivity, and desirable pharmacokinetic properties are built. 4-[(Methylamino)methyl]benzoic acid is a bifunctional building block of significant utility, offering a unique combination of a rigid aromatic scaffold with two orthogonal reactive/interactive sites: a carboxylic acid and a secondary amine.

This guide provides an in-depth exploration of this compound, detailing its strategic application in medicinal chemistry. We will move beyond simple cataloging of properties to explain the causality behind its use, providing field-proven protocols and insights for its effective incorporation into drug development workflows. Its structure provides a para-substituted phenyl ring, which acts as a rigid linker to control the spatial orientation of pharmacophoric groups. The carboxylic acid serves as a versatile synthetic handle, most commonly for amide bond formation, while the methylamino group provides a basic center that can be used to modulate solubility and engage in crucial hydrogen bond interactions with biological targets.[1]

Part 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is essential for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 67688-73-7 (for HCl salt)[2]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance White to off-white solid
Melting Point 159-164 °C
Key Features Aromatic Carboxylic Acid, Secondary Aliphatic Amine

Part 2: Strategic Role in Drug Design

The utility of this compound extends beyond its simple structure. Its design imparts specific advantages for lead optimization.

  • Rigid Scaffold: The para-substituted benzene ring acts as a non-rotatable spacer. This rigidity is invaluable for Structure-Activity Relationship (SAR) studies, as it reduces the conformational ambiguity of the final compound, allowing chemists to precisely position functional groups for optimal target engagement.

  • Vectorial Exit Point: When used as a central scaffold, the carboxylic acid and the methylamino group provide two distinct vectors for chemical elaboration. This allows for the systematic exploration of chemical space in two different directions from a common core.

  • Modulation of Physicochemical Properties: The secondary amine (pKa ~9-10) is typically protonated at physiological pH. This positive charge can be exploited to enhance aqueous solubility, a common challenge in drug development. Furthermore, the amine provides a hydrogen bond donor, and the nitrogen a hydrogen bond acceptor, creating opportunities for strong interactions with protein targets.

  • Synthetic Versatility: The carboxylic acid is a gateway to a vast array of chemical transformations, most notably amide coupling, which is the most frequently used reaction in medicinal chemistry.[4] The secondary amine can also be functionalized, for instance, through reductive amination or acylation, though this often requires prior protection of the more reactive carboxylic acid.

cluster_0 Core Pharmacophore (Fragment A) cluster_1 This compound Scaffold cluster_2 Solubility / Vector Group (Fragment B) Core Bioactive Core Scaffold Rigid Linker (para-Aryl) Core->Scaffold Amide Bond (from COOH) Vector Solubilizing Group or Second Pharmacophore Scaffold->Vector Linkage (from NHMe)

Caption: Role of the scaffold in linking a core pharmacophore to a secondary group.

Part 3: Core Application Protocol: EDC/HOBt-Mediated Amide Coupling

The formation of an amide bond by coupling the carboxylic acid of our building block with a primary or secondary amine is its most common and powerful application.[4] Direct condensation is inefficient due to the formation of a non-reactive ammonium-carboxylate salt.[5] Therefore, activating agents are required. This protocol details a robust and widely used method employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize racemization and improve efficiency.[6]

Principle of the Reaction

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the target amine.

Materials and Reagents
  • This compound hydrochloride

  • Primary or Secondary Amine (e.g., Benzylamine as a model)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Detailed Step-by-Step Protocol
  • Preparation: Under an inert atmosphere, add this compound hydrochloride (1.0 eq) to a dry round-bottom flask.

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Base Addition: Add DIPEA (2.2 eq). The first equivalent neutralizes the HCl salt of the starting material, the second neutralizes the HCl salt formed from the amine (if applicable) and maintains a basic environment. Stir for 10 minutes at room temperature.

  • Activation: Add HOBt (1.2 eq) and EDC-HCl (1.2 eq) to the mixture. Stir for 15-20 minutes at room temperature. This "pre-activation" step allows for the formation of the active HOBt-ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Quenching: Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Aqueous Work-up:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ (to remove HOBt and any remaining acid), and finally with brine.[7]

    • Causality Note: This specific wash sequence is crucial. The acid wash protonates and removes basic components like DIPEA. The subsequent base wash removes acidic components like HOBt and any unreacted carboxylic acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

start Start: Dry Flask under N₂ dissolve 1. Dissolve 4-MAMBA-HCl in Anhydrous DMF start->dissolve add_base 2. Add DIPEA (2.2 eq) Stir 10 min dissolve->add_base preactivate 3. Add HOBt (1.2 eq) & EDC-HCl (1.2 eq) Stir 20 min (Pre-activation) add_base->preactivate add_amine 4. Add Amine (1.1 eq) preactivate->add_amine react 5. Stir at RT (4-18h) Monitor by TLC/LC-MS add_amine->react workup 6. Dilute with EtOAc Perform Aqueous Washes (HCl, NaHCO₃, Brine) react->workup dry 7. Dry (MgSO₄), Filter, & Concentrate workup->dry purify 8. Purify (Column Chromatography) dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for EDC/HOBt-mediated amide coupling.

Part 4: Protocol Variations & Optimization

While the EDC/HOBt system is a reliable workhorse, other coupling reagents may be preferable depending on the substrate's steric hindrance, electronic properties, or the need to suppress epimerization in chiral substrates.[8]

Coupling SystemBaseSolventKey Advantages & Considerations
EDC / HOBt DIPEA, TEADMF, DCMCost-effective, reliable. Byproducts are water-soluble, simplifying work-up.
HATU / DIPEA DIPEA, 2,4,6-CollidineDMF, NMPHighly efficient, rapid reaction times. Excellent for hindered substrates. More expensive.[7]
HBTU / HOBt / DIPEA DIPEADMFSimilar to HATU, very effective for peptide synthesis.
SOCl₂ / Thionyl Chloride None (or cat. DMF)DCM, TolueneConverts acid to acyl chloride. Very reactive but harsh conditions not suitable for sensitive functional groups.[9]

Expert Insight: For particularly challenging or sterically hindered couplings, switching from EDC to an aminium-based reagent like HATU is a standard optimization step. The increased reactivity often justifies the higher cost. Always use a non-nucleophilic base like DIPEA with aminium reagents to prevent unwanted side reactions.

Part 5: Protecting Group Strategy

The this compound molecule contains two nucleophilic sites: the carboxylic acid (as carboxylate) and the secondary amine. In standard amide coupling, the carboxylic acid is activated and is far more likely to react. However, under certain conditions (e.g., formation of an acyl chloride or use in subsequent reactions targeting a different part of the molecule), protection of the secondary amine may be necessary.

The tert-butyloxycarbonyl (Boc) group is the most common protecting group for this purpose due to its stability under a wide range of conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA).

Start 4-[(Methylamino)methyl] benzoic acid Protect Protect Amine (e.g., Boc₂O, Base) Start->Protect If amine needs to be inert Direct_Couple Direct Amide Coupling (Protocol in Part 3) Start->Direct_Couple If amine is not a concern Couple Amide Coupling (EDC/HOBt or HATU) Protect->Couple Deprotect Deprotect Amine (e.g., TFA in DCM) Couple->Deprotect Final Final Product with Free Secondary Amine Deprotect->Final Final_Direct Final Product with Free Secondary Amine Direct_Couple->Final_Direct

Caption: Decision workflow for applying a protecting group strategy.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its rigid framework and bifunctional nature allow for the rational design and synthesis of complex molecules with tailored properties. By understanding the principles behind its application, particularly in robust amide coupling reactions, researchers can leverage this building block to accelerate hit-to-lead and lead optimization campaigns, ultimately contributing to the development of novel therapeutics.

References

  • Google Patents. (2016). CN104356022B - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C9H11NO2). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. Retrieved from [Link]

  • Lab Supplies. (n.d.). 4-(Methylamino)benzoic acid, 9 | 119695-50g | SIGMA-ALDRICH. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: A representative academic review URL would be placed here, the search results provided a relevant PMC article: [Link])

  • PubMed. (1980). Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products with Pharmaceutical Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Incorporation of 4-[(Methylamino)methyl]benzoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Abstract & Foundational Rationale

In the landscape of modern drug discovery and chemical biology, the demand for peptides with enhanced therapeutic properties—such as improved stability, specific conformational profiles, and novel functionalities—has driven the exploration of non-canonical amino acid building blocks. 4-[(Methylamino)methyl]benzoic acid stands out as a particularly versatile scaffold. Unlike its isomer, 4-(Methylamino)benzoic acid, where the amine is directly attached to the aromatic ring, this molecule incorporates a methylene spacer. This seemingly subtle structural difference provides a unique combination of rigidity from the benzene ring and controlled flexibility through the benzylamine linkage.

The most profound impact of this building block, particularly in its N-methylated form, is its role as a "structure-breaker" or a "turn-inducer." The N-methyl group on the secondary amine eliminates a critical hydrogen bond donor site within the peptide backbone.[1][2] This modification sterically discourages the formation of traditional secondary structures like α-helices and β-sheets, forcing localized conformational shifts.[2] Researchers leverage this property to design peptidomimetics that can mimic complex protein surfaces or target protein-protein interactions with high specificity.[3][4] Furthermore, the incorporation of such unnatural amino acids inherently increases the peptide's resistance to enzymatic degradation by proteases, a crucial factor for enhancing in vivo half-life.[4]

This document serves as a comprehensive technical guide for researchers, outlining the core principles, applications, and detailed protocols for utilizing this compound in peptide synthesis, primarily through its Fmoc-protected derivative.

Part 2: Physicochemical Characteristics & Handling

Proper handling and characterization of the synthetic building block are paramount for successful incorporation. For the purpose of standard solid-phase peptide synthesis (SPPS), the amine must be protected, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

PropertyThis compound hydrochloride[5]4-[(N-Fmoc-N-methylamino)methyl]benzoic acid[6]
CAS Number 67688-73-7173690-44-3
Molecular Formula C₉H₁₂ClNO₂C₂₄H₂₁NO₄
Molecular Weight 201.65 g/mol 387.43 g/mol
Appearance SolidWhite to off-white solid
Primary Application Precursor moleculeFmoc-SPPS Building Block
Storage Recommendations Store in a cool, dry, well-ventilated area.Store at 2-8°C, protected from light and moisture.

Expert Insight: The Fmoc-protected version is the reagent of choice for synthesis. Its solubility is highest in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are standard in peptide synthesis. Ensure the reagent is fully dissolved before activation to prevent incomplete coupling.

Part 3: Core Application in Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a growing peptide chain is achieved using its Fmoc-protected form, 4-[(N-Fmoc-N-methylamino)methyl]benzoic acid , within the standard Fmoc/tBu synthesis strategy.[7] The process follows a well-established cycle of deprotection, activation, and coupling.

The causality behind its use is multi-faceted:

  • Conformational Control: The rigid phenyl ring acts as a defined spacer, locking the distance between the N-terminal and C-terminal flanking residues.

  • Enhanced Stability: The non-natural backbone linkage is resistant to many common proteases.

  • Peptidomimetic Scaffolding: It serves as a template to project side chains from adjacent natural amino acids in specific vectors, mimicking a turn or loop structure essential for biological recognition.[8][9]

Workflow Visualization: Fmoc-SPPS Incorporation Cycle

The following diagram illustrates the key steps for incorporating the specialized building block into a peptide sequence on a solid support resin.

SPPS_Workflow cluster_resin Solid Support Resin cluster_legend Legend Resin Resin-NH-Peptide Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Treat Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 4: Coupling (Activated MAMB added to resin) Wash1->Coupling Add to Activation Step 3: Building Block Activation (Fmoc-MAMB*-OH + HBTU/DIC) Activation->Coupling Pre-activate & Add Wash2 Step 5: DMF Wash Coupling->Wash2 Result Resin-NH-Peptide-MAMB-Fmoc Wash2->Result Yields MAMB_legend *MAMB = this compound

Caption: Standard Fmoc-SPPS cycle for incorporating a custom amino acid.

Part 4: Detailed Experimental Protocol

Protocol: Manual Incorporation of 4-[(N-Fmoc-N-methylamino)methyl]benzoic acid

This protocol describes the manual coupling of the title compound onto a resin-bound peptide with a free N-terminal amine.

Audience: Researchers familiar with manual solid-phase peptide synthesis.

Materials & Reagents:

  • Resin: Rink Amide resin (or other suitable resin for C-terminal amides) with pre-existing peptide chain.

  • Building Block: 4-[(N-Fmoc-N-methylamino)methyl]benzoic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU.

    • N,N'-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Isopropyl alcohol (IPA).

  • Monitoring Reagent: TNBS (2,4,6-trinitrobenzenesulfonic acid) test solution for monitoring secondary amines. Note: The standard Kaiser test will be negative for the secondary amine after coupling.

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/TIPS, 82.5:5:5:5:2.5) or similar, depending on side-chain protecting groups.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the resin (~0.1 mmol scale) in a fritted reaction vessel.

    • Swell the resin in DMF for 30 minutes. Drain the solvent.

  • Fmoc-Deprotection:

    • Add the deprotection solution (20% piperidine/DMF) to the resin. Agitate for 3 minutes and drain.

    • Add a fresh aliquot of the deprotection solution. Agitate for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Building Block Activation (The Causality Behind Pre-Activation):

    • Expert Insight: N-methylated amino acids are sterically hindered, leading to slower coupling kinetics compared to standard amino acids.[10] Pre-activating the carboxylic acid is crucial for driving the reaction to completion.

    • In a separate vial, dissolve 4-[(N-Fmoc-N-methylamino)methyl]benzoic acid (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in a minimal volume of DMF (~2 mL).

    • Add DIPEA (6 eq., 0.6 mmol) to the activation mixture.

    • Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated building block solution to the reaction vessel containing the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring for Completion (Self-Validating System):

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a TNBS test. A positive test (orange/red beads) indicates unreacted secondary amine. If the test is positive, drain the reaction vessel and recouple with a freshly activated solution of the building block. A negative test (colorless or pale yellow beads) indicates a successful coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Work-up:

    • After the full peptide sequence is synthesized, wash the resin with DCM and dry it under vacuum.

    • Add the appropriate cleavage cocktail (e.g., Reagent K) and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Confirm the successful incorporation and purity of the final peptide using HPLC and LC-MS, expecting a mass increase corresponding to the residue of this compound (C₉H₉NO, MW = 147.17 Da).

Part 5: Advanced Applications & Structural Role

Beyond simple incorporation, this compound serves as a strategic linker in more complex molecular architectures.

  • Linker for Bioconjugation: This molecule is an excellent example of a rigid linker.[11] After peptide synthesis and deprotection, the N-methylamino group can be used as a nucleophile for conjugation, while the carboxylic acid (if the molecule is attached via its amine) can be activated for amidation. Its defined length and rigidity prevent aggregation and ensure a predictable distance between the peptide and a conjugated payload, such as a fluorophore, small molecule drug, or hydrophilic polymer like PEG.[12][13]

  • Scaffold for Peptidomimetics: The primary role in peptidomimetics is to enforce a specific 3D orientation of adjacent amino acid side chains. By replacing a dipeptide segment, it can act as a β-turn mimetic, which is often crucial for receptor binding.

Visualization: Role as a Structural Scaffold

This diagram illustrates how the building block replaces a segment of a natural peptide backbone, acting as a rigid scaffold.

Scaffold_Role cluster_native Native Peptide Backbone cluster_mimetic Peptidomimetic with Scaffold N1 ...-NH-CH(R1)-CO- N2 NH-CH(R2)-CO- N3 NH-CH(R3)-CO-... Scaffold [N(CH3)-CH2-Ph-CO] N2->Scaffold Replaced by M1 ...-NH-CH(R1)-CO- M3 -NH-CH(R3)-CO-...

Caption: Structural replacement of a peptide residue with the rigid scaffold.

Part 6: References

  • Vertex AI Search Result[14] : 3-(Fmoc-amino)-4-(methylamino)benzoic acid - Chem-Impex. chem-impex.com. [Link]

  • Vertex AI Search Result[5] : this compound hydrochloride | C9H12ClNO2 | CID 13922255 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

  • Vertex AI Search Result[3] : Novel peptidomimetics: synthesis, characterization, and molecular modeling studies - Arkivoc. arkat-usa.org. [Link]

  • Vertex AI Search Result[15] : Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. scielo.cl. [Link]

  • Vertex AI Search Result[10] : Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Vertex AI Search Result[1] : Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • Vertex AI Search Result[4] : Peptidomimetics as next – generation therapeutic applications. researchgate.net. [Link]

  • Vertex AI Search Result[8] : Peptidomimetic - Wikipedia. en.wikipedia.org. [Link]

  • Vertex AI Search Result[9] : Universal Peptidomimetics - PMC - PubMed Central - NIH. ncbi.nlm.nih.gov. [Link]

  • Vertex AI Search Result[11] : Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • Vertex AI Search Result[12] : US20230091510A1 - Antibody drug conjugates having linkers comprising hydrophilic groups - Google Patents. patents.google.com.

  • Vertex AI Search Result[2] : Synthesis and conformation of backbone N-aminated peptides. sciencedirect.com. [Link]

  • Vertex AI Search Result[7] : Introduction to Peptide Synthesis - Master Organic Chemistry. masterorganicchemistry.com. [Link]

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Application Notes and Protocols for the Synthesis of 4-[(Methylamino)methyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-[(Methylamino)methyl]benzoic Acid Scaffolds

This compound and its derivatives are pivotal structural motifs in medicinal chemistry and drug development.[1] This scaffold is a key building block in the synthesis of a diverse array of pharmaceutical agents, attributed to its versatile chemical handles—the secondary amine and the carboxylic acid—which allow for extensive derivatization to modulate pharmacokinetic and pharmacodynamic properties.[1] The strategic importance of this framework lies in its ability to interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions, making it a valuable component in the design of novel therapeutics.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound derivatives. We will explore two primary, reliable synthetic strategies: the reductive amination of 4-formylbenzoic acid and the nucleophilic substitution of 4-(chloromethyl)benzoic acid. This document is designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategies: A Comparative Overview

Two principal routes for the synthesis of this compound are presented below. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product.

  • Reductive Amination: This is a widely used and versatile one-pot reaction that involves the formation of an imine intermediate from an aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[2]

  • Nucleophilic Substitution: This two-step approach involves the synthesis of an electrophilic intermediate, 4-(chloromethyl)benzoic acid, followed by its reaction with methylamine.

Protocol 1: Reductive Amination of 4-Formylbenzoic Acid

This protocol details the synthesis of this compound via the reductive amination of 4-formylbenzoic acid with methylamine, using sodium cyanoborohydride as the reducing agent.

Reaction Scheme:

G reactant1 4-Formylbenzoic Acid intermediate Iminium Ion reactant1->intermediate + reactant2 Methylamine reactant2->intermediate product This compound intermediate->product + NaBH3CN reagent NaBH3CN

Caption: Reductive amination of 4-formylbenzoic acid.

Rationale for Reagent Selection:
  • Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is particularly well-suited for reductive amination. Its key advantage is its selective reactivity; it readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone, thus maximizing the yield of the desired amine.[3] It is also stable in acidic conditions, which are often used to catalyze imine formation.[3]

  • Methanol: Serves as a suitable solvent that dissolves the reactants and is compatible with the reducing agent.

  • Acetic Acid (optional): A catalytic amount of acid can accelerate the formation of the imine intermediate.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (1 equivalent) in methanol.

  • Amine Addition: Add a solution of methylamine (1.1 equivalents, e.g., as a solution in methanol or an aqueous solution) to the reaction mixture.

  • pH Adjustment (Optional): If desired, add a few drops of glacial acetic acid to catalyze imine formation.

  • Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.2 equivalents) portion-wise to the stirring solution. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.[4][5][6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Acidify the mixture with 1M HCl to a pH of ~2 to protonate the product and unreacted amine.

    • Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

    • Basify the aqueous layer with 1M NaOH to a pH of ~9-10 to deprotonate the carboxylic acid and precipitate the product.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound.

Data Presentation: Typical Reaction Parameters
ParameterValue
Starting Material 4-Formylbenzoic Acid
Reagents Methylamine, Sodium Cyanoborohydride
Solvent Methanol
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 75-90%

Protocol 2: Synthesis from 4-(Chloromethyl)benzoic Acid

This protocol outlines a two-step synthesis starting from 4-methylbenzoic acid. The first step is the chlorination of the benzylic position, followed by nucleophilic substitution with methylamine.

Reaction Workflow:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution start 4-Methylbenzoic Acid intermediate 4-(Chloromethyl)benzoic Acid start->intermediate + Reagent reagent1 SOCl2 or NCS product This compound intermediate->product + Methylamine reagent2 Methylamine

Caption: Two-step synthesis via a chloromethyl intermediate.

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid

Rationale: The benzylic methyl group of 4-methylbenzoic acid can be chlorinated using various reagents. Thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) with a radical initiator are common choices.

Experimental Protocol (using Thionyl Chloride):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), suspend 4-methylbenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Reaction: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude 4-(chloromethyl)benzoyl chloride can be used directly in the next step or hydrolyzed to 4-(chloromethyl)benzoic acid by carefully adding it to ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

Rationale: The benzylic chloride is a good electrophile and readily undergoes nucleophilic substitution with methylamine.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-(chloromethyl)benzoic acid (1 equivalent) in a suitable solvent such as THF or ethanol in a pressure-resistant vessel.

  • Amine Addition: Add an excess of methylamine (e.g., a 40% solution in water or a solution in ethanol) to the reaction mixture.

  • Reaction: Seal the vessel and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in water and adjust the pH to ~9-10 with a base (e.g., NaOH) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Purification:
  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a highly pure solid.

Characterization:
TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. The literature value is approximately 160-162 °C.[8]
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the N-methyl protons.
¹³C NMR The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
FT-IR The infrared spectrum should display characteristic absorption bands for the O-H and C=O of the carboxylic acid, and the N-H of the secondary amine.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (165.19 g/mol ).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Cyanoborohydride: This reagent is highly toxic and can release fatal hydrogen cyanide gas upon contact with acids.[4][5][6][7] It is also a flammable solid.[4][5][7] Store in a cool, dry place away from acids and oxidizing agents.

  • Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.

  • Methylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. Use in a well-ventilated area.

References

  • Oxford Lab Chem. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. Retrieved from [Link]

  • Usri, S. N. K., Jamain, Z., & Makmud, M. Z. H. (2021). Synthesis and structural interpretation of 4-(alkoxy)
  • UMS Institutional Repository. (2022). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Lab Alley. (n.d.). 4-(Methylamino)benzoic Acid, min 98% (HPLC), 100 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google APIs. (n.d.). N N-CH. o©. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-(Methylamino)benzoic acid, 97%. Retrieved from [Link]

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High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 4-[(Methylamino)methyl]benzoic acid, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. As a key intermediate in the synthesis of various pharmaceuticals, precise and accurate quantification of this compound is critical for quality control and pharmacokinetic studies. This guide offers in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

HPLC is the cornerstone technique for assessing the purity and quantifying this compound in pharmaceutical formulations due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method is particularly well-suited for this polar compound.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and by varying its composition, the retention of the analyte on the column can be controlled. This compound, with its polar functional groups (carboxylic acid and secondary amine), will have limited retention on a C18 column, which can be modulated by adjusting the mobile phase pH and organic solvent content. Detection is typically achieved using a UV detector, as the benzene ring provides strong chromophoric activity.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Instrumentation:

  • Standard HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials and Reagents:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B

  • Standard: this compound reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (based on the UV absorbance of similar benzoic acid derivatives)[1]

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC Method Performance
ParameterExpected Value
Retention Time~8-12 min (dependent on exact column chemistry)
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL[1]
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Visualization: HPLC Workflow

Caption: Workflow for HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

Principle of the Method

Derivatization, typically through silylation, replaces the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC. The gas chromatograph separates the derivatized analyte from other components based on boiling point and polarity, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the resulting fragments.

Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • GC system with a split/splitless injector

  • Mass Spectrometer (e.g., single quadrupole)

  • Autosampler

Materials and Reagents:

  • GC Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium (high purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Pyridine or Acetonitrile (anhydrous)

  • Standard: this compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh ~1 mg of the standard or sample into a reaction vial.

    • Add 100 µL of anhydrous solvent (e.g., pyridine).

    • Add 100 µL of BSTFA with 1% TMCS.[2]

    • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-550 m/z

  • Data Analysis:

    • Identify the peak for the di-TMS derivative of this compound based on its retention time and mass spectrum.

    • Quantification can be performed using an internal standard or by external calibration after validating the derivatization efficiency. The molecular ion and characteristic fragment ions should be used for confirmation.

Visualization: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample/Standard (~1 mg) Add_Solvent Add Anhydrous Solvent (100 µL) Sample->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS (100 µL) Add_Solvent->Add_Reagent Heat Heat at 70°C for 30 min Add_Reagent->Heat Cool Cool to RT Heat->Cool Inject Inject 1 µL Cool->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (50-550 m/z) Ionize->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

UV-Visible Spectrophotometry for Rapid Quantification

For a rapid, simple, and cost-effective estimation of this compound, particularly in pure form or simple mixtures, UV-Visible spectrophotometry can be employed. This method is based on the principle of Beer-Lambert Law.

Principle of the Method

The aromatic ring in this compound absorbs UV radiation at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Materials and Reagents:

  • Solvent: A suitable solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., Methanol or 0.1 M HCl).

  • Standard: this compound reference standard

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound (~10 µg/mL) in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the solvent.

    • Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax using the solvent as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the sample from the calibration curve.

Data Presentation: Spectrophotometry Method Performance
ParameterExpected Value
λmax~230-280 nm (to be determined experimentally)
Linearity (R²)≥ 0.995
Molar Absorptivity (ε)To be determined experimentally
Beer's Law Range~2-10 µg/mL
Visualization: Interrelation of Analytical Techniques

Analytical_Techniques cluster_techniques Analytical Methods cluster_applications Primary Applications Analyte This compound HPLC HPLC-UV Analyte->HPLC Quantification GCMS GC-MS Analyte->GCMS Impurity ID UVVIS UV-Vis Spec. Analyte->UVVIS Estimation Purity Purity & Assay (High Specificity) HPLC->Purity Impurity Impurity Profiling (High Sensitivity) GCMS->Impurity Rapid Rapid Quantification (Simple Matrix) UVVIS->Rapid

Caption: Interrelation of analytical techniques for the target analyte.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylamino)- (CAS 10541-83-0). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl Orange as a Spectrophotometric Reagent. Retrieved from [Link]

  • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C9H11NO2). Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). 4-(Methylamino)benzoic acid. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • PubMed. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Retrieved from [Link]

  • ResearchGate. (2009). 4-(Methylamino)benzoic acid. Retrieved from [Link]

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Application Notes & Protocols: 4-[(Methylamino)methyl]benzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-[(Methylamino)methyl]benzoic Acid

This compound is a bifunctional organic compound featuring a carboxylic acid group and a secondary amine, making it a highly valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid benzene core provides a predictable scaffold, while the two functional groups—a nucleophilic amine and an electrophilic carboxylic acid (or its derivatives)—offer orthogonal handles for molecular elaboration. This unique structure allows for its incorporation into a wide array of complex molecules, including active pharmaceutical ingredients (APIs).

The primary utility of this intermediate lies in its ability to act as a linker or a core structural motif. The methylamino group allows for precise N-alkylation or acylation reactions, while the benzoic acid moiety can be converted into esters, amides, or acid chlorides for further coupling.[1] This strategic positioning of functional groups is critical in the synthesis of drugs where specific spatial arrangements are necessary for biological activity. A prominent example of a structurally related compound, 4-(aminomethyl)benzoic acid, serves as a key precursor in the synthesis of the antifibrinolytic drug Tranexamic acid, highlighting the importance of this molecular scaffold in medicine.[3][4][5]

Compound Properties
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₂[6]
Molecular Weight 165.19 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in aqueous base; limited solubility in water and non-polar organic solvents.
CAS Number 67688-73-7 (for hydrochloride salt)[7]

Synthetic Protocols: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several reliable methods. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. Below are two field-proven protocols.

Method A: Direct Reductive Amination of 4-Formylbenzoic Acid

This is one of the most efficient and widely used methods for synthesizing secondary amines.[8][9] The reaction proceeds by forming an intermediate imine between 4-formylbenzoic acid and methylamine, which is then reduced in situ to the target secondary amine. The key to success is the choice of a reducing agent that is selective for the imine over the aldehyde, preventing the reduction of the starting material. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent choice for this purpose as it is mild and effective under weakly acidic conditions that favor imine formation.[9]

Causality & Expertise: The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). A catalytic amount of acetic acid is often added to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitating the dehydration of the hemiaminal intermediate to the imine. NaBH(OAc)₃ is preferred over stronger hydrides like NaBH₄ because it is less likely to reduce the starting aldehyde and is more tolerant of the mildly acidic conditions.[9][10]

Experimental Workflow: Reductive Amination

reagents 4-Formylbenzoic Acid Methylamine Solution Acetic Acid (cat.) 1,2-Dichloroethane (DCE) stir Stir at RT (Imine Formation) reagents->stir reductant Add NaBH(OAc)₃ (Portion-wise) stir->reductant reaction Reaction Continues (Monitor by TLC/LC-MS) reductant->reaction quench Quench with Saturated NaHCO₃ reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Precipitation/ Recrystallization concentrate->purify product 4-[(Methylamino)methyl] benzoic acid purify->product

Caption: Workflow for reductive amination synthesis.

Detailed Step-by-Step Protocol (Method A)

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.50 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 1,2-dichloroethane (DCE, 50 mL) and a catalytic amount of glacial acetic acid (0.1 mL).

  • Amine Addition: Add a 40% aqueous solution of methylamine (1.0 mL, ~11.5 mmol, 1.15 eq) dropwise while stirring. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Purification - pH Adjustment: Transfer the mixture to a separatory funnel. The product, being amphoteric, may be in the aqueous layer. Acidify the aqueous layer with 1M HCl to a pH of ~6. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and then with a small amount of cold diethyl ether (10 mL) to aid in drying.

  • Drying: Dry the isolated solid under high vacuum to yield this compound.

Parameter Value
Typical Yield 80-90%
Purity (crude) >95%
Reaction Time 12-18 hours
Method B: Nucleophilic Substitution of 4-(Bromomethyl)benzoic Acid

This method relies on a classic Sₙ2 reaction where the nucleophilic methylamine displaces the bromide from 4-(bromomethyl)benzoic acid.[11] This starting material is readily synthesized from p-toluic acid via radical bromination.[12][13] The key to this synthesis is controlling the stoichiometry to minimize the formation of the tertiary amine byproduct (dibenzylation of methylamine). Using an excess of methylamine drives the reaction towards the desired secondary amine product.

Causality & Expertise: The reaction is best performed in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to solubilize the benzoic acid salt and promote the Sₙ2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to deprotonate the carboxylic acid and neutralize the HBr formed during the reaction, preventing the protonation of the methylamine nucleophile. Using a large excess of methylamine (as an aqueous solution or gas) ensures that the electrophilic benzylic bromide is more likely to react with methylamine than with the product, this compound.

Experimental Workflow: Nucleophilic Substitution

reagents 4-(Bromomethyl)benzoic Acid Potassium Carbonate (K₂CO₃) THF/Water amine Add Excess Methylamine (40% aq. solution) reagents->amine reflux Heat to Reflux (40-50°C) (Monitor by TLC/LC-MS) amine->reflux cool Cool to Room Temperature reflux->cool acidify Adjust pH to ~6 with 1M HCl cool->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filter Solid precipitate->filter wash Wash with Cold Water and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product 4-[(Methylamino)methyl] benzoic acid dry->product

Caption: Workflow for nucleophilic substitution synthesis.

Detailed Step-by-Step Protocol (Method B)

  • Setup: In a 250 mL round-bottom flask, suspend 4-(bromomethyl)benzoic acid (2.15 g, 10.0 mmol, 1.0 eq) and potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq) in a mixture of THF (40 mL) and water (10 mL).

  • Amine Addition: Add a 40% aqueous solution of methylamine (5.0 mL, ~57.5 mmol, 5.75 eq) to the suspension.

  • Reaction: Heat the mixture to 45°C and stir for 6 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Purification - Precipitation: Dilute the remaining aqueous solution with 50 mL of water. Adjust the pH to ~6 by slowly adding 1M HCl. A white precipitate will form.

  • Isolation: Cool the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 mL) and cold diethyl ether (1 x 15 mL).

  • Drying: Dry the product under high vacuum to afford pure this compound.

Parameter Value
Typical Yield 85-95%
Purity (crude) >97%
Reaction Time 6 hours

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount before its use in subsequent pharmaceutical synthesis steps. A combination of spectroscopic and physical methods provides a self-validating system of quality control.

Trustworthiness through Validation: Each analytical technique provides a piece of the structural puzzle. ¹H NMR confirms the presence and connectivity of protons, HPLC assesses purity, Mass Spectrometry verifies the molecular weight, and melting point provides a quick check of purity against a known standard.

Analytical Method Expected Result
¹H NMR (400 MHz, D₂O + NaOD)δ 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 4.1 (s, 2H, -CH₂-), 2.6 (s, 3H, -CH₃). Chemical shifts are approximate and depend on pH and solvent.
Mass Spec (ESI+) m/z = 166.08 ([M+H]⁺)[6]
HPLC Purity >98% (Typical specification)[14][15]
Melting Point Varies with salt form. The related 4-(methylamino)benzoic acid melts at 160-162 °C.[16][17]
FTIR (KBr) Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1250 cm⁻¹).

Application Profile: A Key Scaffold for Tranexamic Acid Analogs

The aminomethyl benzoic acid framework is a critical pharmacophore. The synthesis of Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, provides an authoritative example of the strategic value of this scaffold.[18] While Tranexamic acid itself is derived from 4-(aminomethyl)benzoic acid, the N-methylated analog, this compound, serves as an ideal starting point for synthesizing N-substituted derivatives for research and drug discovery.

The key transformation is the catalytic hydrogenation of the aromatic ring to a cyclohexane ring. This process typically yields a mixture of cis and trans isomers.[5] The desired trans isomer, which possesses the biological activity, is then isolated or obtained through an isomerization process, often by heating under acidic or basic conditions.[5][19]

Synthetic Pathway to Tranexamic Acid Analogs

start 4-[(Methylamino)methyl] benzoic acid protect Protect Amine (e.g., Ac₂O) (Optional but Recommended) start->protect hydrogenate Catalytic Hydrogenation (e.g., Ru/C or Rh/C) High Pressure H₂ protect->hydrogenate isomers Mixture of cis/trans Isomers hydrogenate->isomers isomerize Isomerization (Heat, Acid/Base) isomers->isomerize isolate Isolate trans Isomer isomerize->isolate deprotect Deprotection (if needed) isolate->deprotect final_product trans-4-[(Methylamino)methyl] cyclohexanecarboxylic acid deprotetect deprotetect deprotetect->final_product

Caption: Synthetic pathway to N-methyl tranexamic acid.

Expertise in Application: The choice of catalyst for the hydrogenation step is critical for achieving good conversion and influencing the initial cis/trans ratio. Ruthenium (Ru) and Rhodium (Rh) based catalysts are often cited for their efficacy in reducing aromatic rings under high pressure.[3][5] The subsequent isomerization step exploits the thermodynamic stability of the trans isomer, where the two bulky substituents are in equatorial positions on the cyclohexane ring, thus minimizing steric strain. This thermodynamic driving force is the cornerstone of obtaining the desired stereochemistry in the final API.

References

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me2SiHCl. Available from: [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Typology. How is tranexamic acid produced?. Available from: [Link]

  • PubChem - NIH. 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345. Available from: [Link]

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

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  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Google Patents. WO2015104721A2 - An improved process for the preparation of tranexamic acid.
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  • ResearchGate. An Improved and Practical Synthesis of Tranexamic Acid. Available from: [Link]

  • The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Available from: [Link]

  • University of Massachusetts Boston. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-(methylamino)-. Available from: [Link]

  • Google Patents. CN103172528A - Tranexamic acid preparation method.
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Application Note & Protocols: Leveraging 4-[(Methylamino)methyl]benzoic Acid for the Synthesis of Novel pH-Responsive Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-[(Methylamino)methyl]benzoic acid as a versatile AB-type monomer for the preparation of novel, functional polymers. This monomer's unique structure, featuring a secondary amine and a carboxylic acid on a rigid aromatic backbone, offers a strategic advantage for designing pH-responsive polyamides. We present detailed protocols for the self-condensation polymerization of this monomer, including methods for activating the carboxylic acid moiety to achieve high molecular weight polymers under controlled conditions. Furthermore, we discuss the characterization of the resulting polymers and explore their potential applications in advanced drug delivery systems, where the tertiary amine in the polymer backbone can impart stimuli-responsive behavior.

Introduction: The Strategic Advantage of this compound

The field of functional polymers for biomedical applications is continuously seeking monomers that can impart specific, desirable properties to the final material. This compound is one such monomer of significant interest. Its structure is analogous to an amino acid, containing both an amine (nucleophile) and a carboxylic acid (electrophile) group, classifying it as an AB-type monomer.[1] This bifunctionality allows it to undergo self-condensation polymerization, a type of step-growth polymerization, which can simplify reaction stoichiometry and lead to high molecular weight polymers.[2][3]

The key features of this monomer are:

  • Aromatic Backbone: Contributes to thermal stability and rigidity in the resulting polymer chain.

  • Secondary Amine: Acts as the nucleophilic site for amide bond formation. Once incorporated into the polymer backbone, it becomes a tertiary amine.

  • Carboxylic Acid: Serves as the electrophilic site for amidation.

The presence of a tertiary amine in the repeating unit of the final polymer is particularly noteworthy. Tertiary amines are known to be pH-sensitive, becoming protonated in acidic environments.[4][5] This property can be harnessed to create "smart" polymers that exhibit conformational changes, solubility shifts, or triggered release of encapsulated agents in response to a pH gradient, a feature highly sought after for targeted drug delivery to acidic tumor microenvironments or for endosomal escape of therapeutic payloads.[6][7][8]

This guide will focus on the synthesis of a novel polyamide, poly{imino[4-(carboxy)benzyl]methyl}, via the self-condensation of this compound.

Monomer Properties and Handling

Before proceeding with synthesis, it is essential to understand the properties of the starting material, this compound.

PropertyValueSource
Chemical Formula C₉H₁₁NO₂[9]
Molecular Weight 179.19 g/mol [9]
CAS Number 67688-73-7 (for hydrochloride salt)[9]
Appearance Typically a white to off-white solid
Solubility Soluble in aqueous base, limited solubility in common organic solvents. Often used as the hydrochloride salt for improved handling and solubility in certain systems.

Handling and Safety:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • The hydrochloride salt may cause skin and eye irritation.[9] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

  • Store in a cool, dry place away from oxidizing agents.

Polymerization Strategy: The Challenge of Direct Amidation

The direct condensation of an amine and a carboxylic acid to form an amide bond requires high temperatures (often >160 °C) to drive off water, which is the only byproduct.[10] Such conditions can lead to side reactions and are often not suitable for monomers with moderate thermal stability. A more effective and widely used strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[10][11]

The direct conversion can be difficult because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[12] Therefore, an activating agent is crucial for achieving efficient polymerization at lower temperatures.

This protocol will detail a robust method using thionyl chloride (SOCl₂) to convert the carboxylic acid in situ to a more reactive acyl chloride intermediate, which then readily reacts with the amine of another monomer to propagate the polymer chain. This approach is well-documented for the synthesis of aromatic polyamides.[13][14]

Detailed Synthesis Protocol: Poly{imino[4-(carboxy)benzyl]methyl}

This protocol describes the synthesis of the polyamide via the acyl chloride intermediate.

Materials and Reagents
  • This compound hydrochloride

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Pyridine

  • Methanol (for polymer precipitation)

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Monomer & Pyridine in Anhydrous DMAc Cooling Cool to 0°C (Ice Bath) Monomer->Cooling Transfer Setup Inert Atmosphere (N2 Balloon) Activation Slow Addition of Thionyl Chloride (SOCl2) Cooling->Activation Begin Polymerization Stir at RT for 24h (Polymerization) Activation->Polymerization Warm to RT Precipitation Precipitate in Methanol Polymerization->Precipitation Pour into Filtration Filter Polymer Precipitation->Filtration Washing Wash with H2O & Methanol Filtration->Washing Drying Dry under Vacuum at 60°C Washing->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Yields

Caption: Experimental workflow for polyamide synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Dry the entire apparatus in an oven at 120°C overnight and allow it to cool under a stream of nitrogen.

  • Monomer Dissolution: To the flask, add 4.03 g (20 mmol) of this compound hydrochloride and 40 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture to dissolve the monomer. Add 3.5 mL (43 mmol) of anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath. This is critical to control the initial exothermic reaction between the carboxylic acid and thionyl chloride.

  • Activation: Add 1.6 mL (22 mmol) of freshly distilled thionyl chloride dropwise to the stirred solution over 30 minutes via the dropping funnel. An initial precipitate of pyridine hydrochloride may form.

    • Expert Insight: The slow addition of SOCl₂ is crucial. A rapid addition can lead to uncontrolled temperature increases and potential side reactions, affecting the final molecular weight and color of the polymer.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction proceed with vigorous stirring for 24 hours under a positive pressure of nitrogen. The viscosity of the solution will increase significantly as the polymer chains grow.

  • Precipitation: Slowly pour the viscous polymer solution into 400 mL of vigorously stirring methanol in a beaker. A fibrous white precipitate of the polyamide will form immediately.

  • Purification:

    • Allow the precipitate to stir in methanol for 1 hour to ensure complete precipitation and removal of unreacted monomers and salts.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer thoroughly by re-suspending it in 200 mL of deionized water and stirring for 30 minutes, followed by filtration. Repeat this water wash step twice to remove any remaining pyridine hydrochloride.

    • Finally, wash the polymer with 100 mL of methanol to facilitate drying.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.

Polymer Characterization

Characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polyamide.

Structural Confirmation (¹H NMR Spectroscopy)
  • Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent, such as DMSO-d₆ containing a trace of LiCl to improve solubility and resolution.

  • Expected Spectrum: The ¹H NMR spectrum should confirm the formation of the amide bond. Key signals to observe include:

    • The disappearance of the carboxylic acid proton (if visible in the monomer spectrum).

    • Aromatic protons in the region of 7.5-8.0 ppm.

    • Methylene protons adjacent to the nitrogen and the aromatic ring.

    • The N-methyl protons.

    • A broad peak corresponding to the amide proton (N-H), although this is not present in the final polyamide structure which is a poly(tertiary amide). The key confirmation is the shift of the methylene and methyl protons adjacent to the nitrogen upon its incorporation into the amide bond.[15][16]

Molecular Weight Determination (Gel Permeation Chromatography - GPC)
  • Method: GPC (also known as Size Exclusion Chromatography, SEC) separates polymer chains based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17][18]

  • System: A GPC system equipped with a refractive index (RI) detector is standard. The mobile phase should be a good solvent for the polymer, such as DMAc or DMF containing LiBr (e.g., 0.05 M) to prevent polymer aggregation.

  • Calibration: The system should be calibrated with narrow-PDI polystyrene or poly(methyl methacrylate) standards.

  • Expected Results: A successful polymerization should yield a polymer with a PDI close to 2.0, which is characteristic of step-growth polymerization.[19] The molecular weight will be dependent on reaction conditions and purity of reagents.

ParameterExpected ValueSignificance
Mn (Number-Average MW) > 10,000 g/mol Indicates the formation of a polymer rather than oligomers.
Mw (Weight-Average MW) > 20,000 g/mol Influences bulk properties like mechanical strength.
PDI (Mw/Mn) 1.8 - 2.5A value around 2 is typical for step-growth polymerization.[19]

Application Spotlight: pH-Responsive Drug Delivery

The synthesized polyamide contains a tertiary amine in its backbone, making it an excellent candidate for pH-responsive drug delivery systems.

G cluster_neutral Physiological pH (~7.4) cluster_acidic Acidic pH (~5.0-6.5) (Tumor/Endosome) PolymerNeutral Polymer Backbone (Tertiary Amine is Neutral) NP_Neutral Hydrophobic Core: Self-Assembled Nanoparticle (Drug Encapsulated) PolymerNeutral->NP_Neutral Forms PolymerAcidic Polymer Backbone (Amine is Protonated, N⁺-H) NP_Neutral->PolymerAcidic pH Drop NP_Acidic Hydrophilic & Swollen: Nanoparticle Destabilizes PolymerAcidic->NP_Acidic Causes DrugRelease Drug Release NP_Acidic->DrugRelease Leads to

Caption: Mechanism of pH-responsive drug release.

Mechanism of Action:

  • Encapsulation: At physiological pH (≈7.4), the tertiary amine in the polymer backbone is largely deprotonated and neutral. The polymer is relatively hydrophobic, allowing it to self-assemble into nanoparticles (NPs) in an aqueous environment, effectively encapsulating hydrophobic drug molecules within its core.

  • Targeting & Uptake: These NPs can circulate and accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

  • Triggered Release: The microenvironment of solid tumors is often acidic (pH 6.5-7.2), and the interior of endosomes after cell uptake is even more acidic (pH 5.0-6.0). In this acidic environment, the tertiary amine groups become protonated. The resulting positive charges along the polymer backbone lead to electrostatic repulsion, causing the polymer chains to uncoil and swell. This conformational change destabilizes the nanoparticle structure, triggering the rapid release of the encapsulated drug precisely at the target site.[6][8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymer Yield - Incomplete reaction. - Loss during precipitation/washing. - Impure reagents (water contamination).- Ensure all reagents are anhydrous. - Increase reaction time. - Use a larger volume of non-solvent for precipitation.
Low Molecular Weight (Mn/Mw) - Presence of monofunctional impurities. - Non-stoichiometric balance (not an issue for AB monomer, but impurities affect it). - Water in the reaction mixture hydrolyzing the acyl chloride intermediate.- Rigorously dry all glassware, solvents, and monomer. - Purify the monomer if necessary. - Ensure the reaction is kept under a strict inert atmosphere.
Polymer Discoloration (Yellow/Brown) - Side reactions at elevated temperatures. - Oxidation.- Maintain strict temperature control, especially during SOCl₂ addition. - Ensure the nitrogen atmosphere is maintained throughout the reaction.

Conclusion

This compound is a highly valuable monomer for creating advanced functional polyamides. The straightforward, yet robust, polymerization protocol detailed herein provides a reliable pathway to synthesizing high molecular weight, pH-responsive polymers. The inherent stimuli-responsive nature of the resulting polymer makes it a compelling candidate for extensive research in targeted drug delivery, diagnostics, and other smart material applications. This guide serves as a foundational resource for researchers aiming to explore the potential of this versatile building block.

References

  • Verma, S. & Kumar, N. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Arnott, Z. et al. (2012). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC - NIH. [Link]

  • Bodratti, A. & Alexandridis, P. (2007). Properties of pH-dependent tertiary amine-based gels as potential drug delivery matrices. Journal of Applied Polymer Science. [Link]

  • Wang, H. et al. (2023). pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery. PubMed. [Link]

  • Wang, H. et al. (2023). pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery. ResearchGate. [Link]

  • Charville, H. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Zhang, W. et al. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylamino)- (CAS 10541-83-0). [Link]

  • Lee, E. et al. (2013). pH-responsive Nanoparticles for Drug Delivery. PMC - NIH. [Link]

  • Rudin, A. (2005). Step-growth polymerization. University of Waterloo. [Link]

  • ResearchGate. (n.d.). Polymerization results of AB-type monomers. [Link]

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  • Fiveable. (n.d.). Step-growth polymerization | Polymer Chemistry Class Notes. [Link]

  • Chemistry For Everyone. (2023). What Are The Different Types Of Step-growth Polymerization Reactions?. YouTube. [Link]

  • Chemistry For Everyone. (2023). What Is Meant By A-A And B-B Type Monomers In Step-growth Polymerization?. YouTube. [Link]

  • Singh, S. et al. (2020). pH - Responsive Polymers and its Application in Drug Delivery System and Pharmaceutical Field. Research Journal of Pharmacy and Technology. [Link]

  • Kwolek, S. & Morgan, P. (1972). Preparation of p-benzamide polymers and intermediates thereof.
  • Huffman, J. et al. (1965). Process for preparing poly-para-aminobenzoic acid.
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Application Notes and Protocols for the Coupling of 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(Methylamino)methyl]benzoic acid is a key building block in medicinal chemistry and drug development.[1] Its structure, featuring a secondary amine and a carboxylic acid on a benzene ring, allows for its incorporation into a wide array of complex molecules, including peptides and small molecule inhibitors. The N-methyl group can enhance pharmacological properties by increasing resistance to enzymatic degradation and providing conformational constraints.[2] However, the steric hindrance presented by this N-methyl group poses significant challenges during amide bond formation, often leading to low coupling yields and the potential for side reactions.[2][3]

This comprehensive guide provides an in-depth analysis of the critical parameters and reaction conditions necessary for the successful coupling of this compound. We will explore the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive experience in the field.

I. The Chemistry of Coupling: A Mechanistic Overview

Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[4] Due to the relatively low reactivity of a free carboxylic acid, an activating agent, commonly referred to as a coupling reagent, is required to convert the carboxyl group into a more electrophilic species.[5] This activated intermediate is then susceptible to nucleophilic attack by the amine.

The presence of the N-methyl group in this compound sterically hinders the approach of the amine nucleophile, necessitating the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion.[2][3]

Visualizing the General Coupling Mechanism

The following diagram illustrates the general steps involved in the activation of a carboxylic acid and subsequent amide bond formation.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent Amide R-CO-N(CH3)R' (Amide Product) ActivatedIntermediate->Amide + Amine Amine R'-NHCH3 (this compound)

Caption: General workflow for amide bond formation.

II. Critical Parameters for Successful Coupling

The success of the coupling reaction hinges on the careful selection and control of several key parameters. The interplay between these factors determines the reaction rate, yield, and purity of the final product.

A. Choice of Coupling Reagent

The selection of an appropriate coupling reagent is paramount, especially when dealing with sterically hindered N-methylated amino acids.[2] Reagents are broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.

Coupling Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC, DCC, DIC[6]Cost-effective, readily available.Can lead to N-acylurea byproduct formation[7], requires additives like HOBt to suppress racemization.[6]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU[8][9]High coupling efficiency, rapid activation, reduced racemization.[8][10]Can be more expensive, excess reagent can cap the amine.[9]
Phosphonium Salts PyBOP, PyAOP, PyBrOP[6][11]Highly reactive, effective for hindered couplings.[3]Byproducts can sometimes be difficult to remove.

For this compound, uronium and phosphonium salt reagents are generally preferred due to their high reactivity, which is necessary to overcome the steric hindrance of the secondary amine.[3] HATU is a particularly effective choice, known for its rapid activation and high coupling efficiency with N-methylated amino acids.[2][10] COMU is another excellent option, offering high solubility and a better safety profile.[8]

B. The Role of Additives

Additives are often used in conjunction with coupling reagents to enhance reaction efficiency and minimize side reactions, most notably racemization.

  • 1-Hydroxybenzotriazole (HOBt): Traditionally used with carbodiimides, HOBt forms a highly reactive HOBt ester, which then reacts with the amine.[6] This two-step process suppresses the formation of the N-acylurea byproduct.[7]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt, OxymaPure can be used with carbodiimides and is the basis for modern coupling reagents like COMU.[8] It is known to reduce racemization.[8]

C. Base Selection

A non-nucleophilic organic base is crucial for the activation step when using uronium, aminium, or phosphonium salt reagents.[12] The base deprotonates the carboxylic acid, facilitating its reaction with the coupling reagent.

  • N,N-Diisopropylethylamine (DIPEA or DIEA): The most commonly used base due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[12][13]

  • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can be beneficial in reducing racemization in sensitive couplings.[12]

  • 2,4,6-Collidine: A sterically hindered and weaker base that is sometimes employed to further minimize the risk of racemization.[12]

For the coupling of this compound, DIPEA is the standard choice , typically used in excess (2-4 equivalents) to ensure complete activation.[2][13]

D. Solvent Considerations

The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction.

  • N,N-Dimethylformamide (DMF): The most common solvent for peptide coupling reactions due to its excellent solvating properties for a wide range of organic molecules.[12]

  • Dichloromethane (DCM): Also widely used, particularly in solution-phase synthesis.[13]

  • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, especially for less soluble reactants.[12]

Anhydrous DMF is the recommended solvent for coupling reactions involving this compound to prevent hydrolysis of the activated intermediate.[11]

E. Reaction Temperature and Time

Most coupling reactions are initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature.[14][15] For sterically hindered couplings, such as those involving N-methylated amino acids, extended reaction times (1-4 hours or even overnight) may be necessary to achieve high conversion.[2][14] Reaction progress should be monitored by an appropriate method.

III. Step-by-Step Experimental Protocol: Solution-Phase Coupling

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using HATU as the coupling reagent.

Materials and Reagents
  • This compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • 1 M HCl (Hydrochloric acid)

  • Saturated NaHCO₃ (Sodium bicarbonate) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Protocol
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 equivalents) dropwise to the stirred solution. Allow the activation to proceed for 5-10 minutes at 0°C.[3]

  • Coupling: To the activated solution, add a solution of the amine coupling partner (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS analysis. For particularly difficult couplings, the reaction may be stirred overnight.

  • Workup:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic phase sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.[7]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure amide.[16] Recrystallization can also be an effective purification method for solid products.[17]

Visualizing the Experimental Workflow

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve Acid & HATU in DMF B Cool to 0°C A->B C Add DIPEA B->C D Add Amine C->D E Warm to RT, Stir D->E F Aqueous Workup E->F G Dry & Concentrate F->G H Purification G->H

Caption: Workflow for solution-phase amide coupling.

IV. Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (up to 40-50°C for difficult couplings).[11] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. A second coupling with fresh reagents may also be beneficial.[3]

  • Side Reactions: The primary side reaction with carbodiimide reagents is the formation of N-acylurea.[7] Using uronium or phosphonium reagents, or including additives like HOBt or OxymaPure, can mitigate this.

  • Purification Challenges: The byproducts of coupling reactions can sometimes be difficult to remove. The water-soluble nature of the EDC urea byproduct makes it a good choice if purification is a concern.[12] A thorough aqueous workup is essential.[7]

  • Monitoring the Reaction: For solid-phase peptide synthesis (SPPS), the Kaiser test is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative.[2]

V. Conclusion

The successful coupling of this compound requires a nuanced understanding of the interplay between coupling reagents, additives, bases, and solvents. By leveraging highly reactive uronium or phosphonium salt reagents like HATU, in conjunction with a suitable base such as DIPEA and an appropriate solvent like DMF, researchers can overcome the steric challenges posed by the N-methyl group. The detailed protocols and troubleshooting guidance provided herein serve as a robust foundation for scientists and drug development professionals to confidently incorporate this valuable building block into their synthetic endeavors.

VI. References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Retrieved from [Link]

  • Edelmann, F. T. (2020). Re: What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kuneš, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-278. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3537-3542. Retrieved from [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.). Retrieved from

  • ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction) [Video]. YouTube. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Fochi, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1894-1901. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Evolution of amide bond formation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Amide Bond Formation. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Involving 4-[(Methylamino)methyl]benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays to investigate the biological activity of 4-[(Methylamino)methyl]benzoic acid and its derivatives. While this specific molecule is a known building block in chemical synthesis, its biological targets are not extensively documented in publicly available literature.[1][2] Therefore, this guide presents a series of robust, adaptable HTS protocols that can be employed to identify and characterize potential protein targets and modulators derived from this chemical scaffold.

Introduction: The Rationale for Screening this compound Analogs

This compound is a small molecule featuring a benzoic acid moiety and a methylaminomethyl group.[3] This structural combination presents several features that make it an interesting starting point for a drug discovery campaign. The benzoic acid group can participate in hydrogen bonding and ionic interactions, while the methylamino group can also form hydrogen bonds and provides a site for further chemical modification.[1][4] Its physicochemical properties suggest it as a viable scaffold for creating a library of diverse compounds for screening.[2]

Given its structural motifs, a library of analogs based on this scaffold could potentially interact with a variety of biological targets, including enzymes such as methyltransferases, which utilize S-adenosylmethionine (SAM) as a cofactor.[5][6][7][8] This document outlines a strategic HTS workflow to screen a virtual library of such analogs against a hypothetical enzyme target, a histone methyltransferase (HMT), to identify potential inhibitors.

Compound Profile: this compound
PropertyValueSource
Molecular FormulaC9H11NO2[3]
Molecular Weight165.19 g/mol [9]
IUPAC NameThis compound[3]
CAS Number1196-83-4[10]
Physical DescriptionOff-white to almost white powder[11]
SafetyCauses skin and eye irritation. May cause respiratory irritation.[3] Harmful if swallowed. May cause an allergic skin reaction.[12]

High-Throughput Screening Strategy

A successful HTS campaign requires a multi-step approach to identify, confirm, and characterize hit compounds.[13][14][15] The proposed workflow involves a primary screen to identify initial hits, a secondary orthogonal assay to confirm these hits and eliminate false positives, and a target engagement assay to verify interaction with the target in a cellular environment.

HTS_Workflow cluster_0 Screening Cascade Virtual_Library Virtual Library of This compound Analogs Primary_Screen Primary HTS: Fluorescence Polarization Assay Virtual_Library->Primary_Screen Hit_Compounds Initial Hits Primary_Screen->Hit_Compounds Secondary_Screen Secondary Screen: AlphaLISA Assay Hit_Compounds->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Target_Engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) Confirmed_Hits->Target_Engagement Validated_Hits Validated Hits for Lead Optimization Target_Engagement->Validated_Hits

Caption: High-throughput screening cascade for the identification of inhibitors.

Primary Screening: Fluorescence Polarization (FP) Assay

Principle: Fluorescence Polarization (FP) is a robust and homogeneous assay format well-suited for HTS.[16] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[17][18][19] In this proposed assay, a fluorescently labeled ligand that binds to the target enzyme is displaced by a "hit" compound from the screening library, leading to a decrease in the FP signal.

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present Enzyme_1 Enzyme Complex_1 Enzyme-Ligand Complex (Slow Rotation -> High Polarization) Enzyme_1->Complex_1 Fluor_Ligand_1 Fluorescent Ligand Fluor_Ligand_1->Complex_1 Enzyme_2 Enzyme Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme_2->Inhibitor_Complex Inhibitor Inhibitor Compound Inhibitor->Inhibitor_Complex Fluor_Ligand_2 Free Fluorescent Ligand (Fast Rotation -> Low Polarization)

Caption: Principle of the competitive Fluorescence Polarization assay.

Protocol: FP-Based HTS for a Histone Methyltransferase

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
  • Enzyme Stock: Recombinant histone methyltransferase (e.g., EZH2) at 1 µM in assay buffer with 10% glycerol.
  • Fluorescent Ligand Stock: A fluorescently labeled S-adenosyl-L-homocysteine (SAH) analog at 100 µM in DMSO.
  • Compound Plates: 10 mM stock of each compound from the this compound analog library in DMSO, serially diluted to working concentrations.

2. Assay Procedure (384-well format):

  • Add 5 µL of assay buffer to all wells.
  • Add 50 nL of compound solution or DMSO (control) to the appropriate wells.
  • Add 5 µL of enzyme solution (at 2x final concentration) to all wells except the "no enzyme" control wells.
  • Incubate for 15 minutes at room temperature.
  • Add 10 µL of the fluorescent ligand (at 2x final concentration) to all wells.
  • Incubate for 30 minutes at room temperature, protected from light.
  • Measure the fluorescence polarization on a suitable plate reader.

3. Data Analysis and Hit Criteria:

  • Calculate the percent inhibition for each compound.
  • Determine the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
  • Define a "hit" as a compound that causes ≥ 50% inhibition.

Hypothetical Assay Validation Data:

ParameterValueInterpretation
Z'-Factor0.78Excellent assay window for HTS
Signal to Background12Robust signal
DMSO Tolerance≤ 1%Acceptable for compound screening

Secondary Screening: AlphaLISA Assay

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is highly sensitive and resistant to matrix effects.[20][21][22][23] For an HMT, the assay can be designed to detect the product of the enzymatic reaction (a methylated histone peptide).[21] Inhibition of the enzyme by a "hit" compound will result in a decrease in the AlphaLISA signal.[24]

Caption: Principle of the AlphaLISA assay for detecting enzyme activity.[25]

Protocol: AlphaLISA for HMT Inhibition

1. Reagent Preparation:

  • Enzyme Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT.
  • Enzyme and Substrate: HMT enzyme, biotinylated histone peptide substrate, and SAM.
  • Detection Reagents: Streptavidin-coated Donor beads and anti-methyl-lysine antibody-conjugated Acceptor beads.
  • Stop Solution: 10 mM EDTA.
  • Confirmed Hit Compounds: Serially diluted in DMSO.

2. Assay Procedure (384-well format):

  • Add 2 µL of compound solution or DMSO to the wells.
  • Add 4 µL of a solution containing the HMT enzyme and biotinylated histone peptide.
  • Initiate the reaction by adding 4 µL of SAM solution.
  • Incubate for 60 minutes at 30°C.
  • Stop the reaction by adding 5 µL of stop solution.
  • Add 10 µL of a mix of Donor and Acceptor beads.
  • Incubate for 60 minutes at room temperature in the dark.
  • Read the plate on an AlphaLISA-compatible plate reader.

3. Data Analysis:

  • Generate dose-response curves for the confirmed hits.
  • Calculate the IC50 value for each active compound.

Hypothetical IC50 Data for Confirmed Hits:

Compound IDIC50 (µM)
Hit-0011.2
Hit-0025.8
Hit-0030.9

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify that a compound binds to its target protein within a cellular context.[26][27] The principle is that ligand binding can stabilize a protein, leading to a shift in its thermal denaturation profile.[28][29] High-throughput versions of CETSA can be performed in multi-well plates.[30]

Protocol: High-Throughput CETSA

1. Cell Culture and Treatment:

  • Culture cells expressing the target HMT in 384-well plates.
  • Treat the cells with various concentrations of the confirmed hit compounds or DMSO for 1-2 hours.

2. Thermal Challenge and Lysis:

  • Heat the plates at a specific temperature (determined during assay development) for 3 minutes.[30]
  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

3. Detection of Soluble Protein:

  • Centrifuge the plates to pellet the aggregated, denatured proteins.
  • Transfer the supernatant containing the soluble protein to a new plate.
  • Quantify the amount of soluble target protein using a detection method such as AlphaLISA or ELISA.

4. Data Analysis:

  • Plot the amount of soluble protein as a function of compound concentration.
  • An increase in the amount of soluble protein at the challenge temperature indicates that the compound has bound to and stabilized the target protein.

Conclusion and Future Directions

This guide outlines a comprehensive and robust HTS workflow for the identification and validation of small molecule modulators of a hypothetical histone methyltransferase, using this compound as a starting scaffold. The combination of a primary FP screen, a secondary AlphaLISA assay, and a CETSA for target engagement provides a rigorous pathway from a large compound library to validated hits. These validated hits can then be taken forward into lead optimization programs, where their potency, selectivity, and pharmacokinetic properties can be further refined. The principles and protocols described herein are adaptable to a wide range of biological targets and chemical scaffolds, providing a solid foundation for modern drug discovery efforts.[31][32][33][34][35][36][37][38][39][40][41][42]

References

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  • This compound hydrochloride | C9H12ClNO2 | CID 13922255. (n.d.). PubChem.
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  • 4-(Methylamino)Benzoic Acid. (n.d.). A2B Chem.
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  • High-Throughput Screening Assays. (n.d.). Assay Genie.
  • Advances in High-Throughput Drug Screening Using TrueGel3D® HTS Hydrogel 3D Cell Culture Plates. (2021, November 30). YouTube.
  • Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. (n.d.). PubMed Central.
  • 4-(Methylamino)benzoic Acid-d3|Isotope Labelled Reagent. (n.d.). Benchchem.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube.
  • 4-[2-(Methylamino)-2-oxoethyl]benzoic acid | 2344685-24-9. (n.d.). Benchchem.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). bioRxiv.
  • High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (n.d.). Springer Nature Experiments.
  • 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144. (n.d.). PubChem.
  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech.
  • Luminescence Assays: Types, Mechanism & Applications. (n.d.). Danaher Life Sciences.
  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (n.d.). ResearchGate.
  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (n.d.). NIH.
  • DOT Language. (2024, September 28). Graphviz.
  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016, December 4).
  • Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. (n.d.). PubMed.
  • AlphaLISA Assay Development Guide. (n.d.).
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021, May 5). RSC Publishing.
  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345. (n.d.). PubChem.
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Biochemical lysine methyltransferase assay – studying low-turnover enzymes. (n.d.). Domainex.
  • Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PubMed Central.
  • Chemiluminescent Enzyme Assays. (n.d.). Creative Enzymes.
  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). NIH.
  • 4-(Methylamino)benzoic acid 97 10541-83-0. (n.d.). Sigma-Aldrich.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PubMed.
  • Graphviz tutorial. (2021, January 13). YouTube.
  • AlphaLISA immunogenicity assay development guide. (n.d.). Revvity.
  • Compound screening. (n.d.). Nuvisan.
  • Methyltransferase Assay Kits. (n.d.). BellBrook Labs.
  • Working principle of the AlphaLISA assay. (n.d.). ResearchGate.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate.
  • A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase | Biochemistry. (n.d.). ACS Publications.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti.
  • Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity | ACS Omega. (2024, June 25). ACS Publications.
  • Drawing graphs with dot. (2015, January 5). Graphviz.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI.
  • Methyltransferase Screening, Enzyme Activity Screening. (n.d.). CD BioSciences.
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023, April 21). NIH.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PubMed Central.
  • Step up your research with AlphaLISA™ immunoassays. (2024, September 8). YouTube.
  • Fluorescence Polarization (FP)—Note 1.4. (n.d.). Thermo Fisher Scientific.

Sources

The Emerging Role of 4-[(Methylamino)methyl]benzoic Acid in Agrochemical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of chemical scaffolds utilized for this purpose, benzoic acid and its derivatives have long been recognized for their versatile biological activities. This guide focuses on a promising, yet relatively underexplored building block: 4-[(Methylamino)methyl]benzoic acid . While not yet the core of a blockbuster commercial product, its unique structural features present a compelling platform for the development of next-generation herbicides, fungicides, and insecticides. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential, including synthetic protocols, hypothetical applications, and robust bioassay methodologies.

The Strategic Advantage of the this compound Scaffold

The this compound structure offers several key advantages for agrochemical design. The benzoic acid moiety provides a rigid backbone that can be readily functionalized, while the methylaminomethyl group at the para position introduces a flexible, basic side chain. This combination of features allows for:

  • Diverse Interaction Potential: The carboxylic acid group can engage in hydrogen bonding and ionic interactions, while the amino group can also form hydrogen bonds and act as a proton acceptor. This duality is crucial for binding to a wide range of biological targets.

  • Tunable Physicochemical Properties: The amino and carboxylic acid groups provide handles for modifying solubility, lipophilicity, and other properties that are critical for uptake and translocation in plants and target organisms.

  • Synthetic Versatility: Both the aromatic ring and the side chain can be readily modified, enabling the exploration of a broad chemical space to optimize biological activity and selectivity.

Synthesis of this compound and a Model Agrochemical Derivative

A robust and scalable synthesis of the core scaffold is the first critical step in any discovery program. Subsequently, this building block can be incorporated into more complex molecules.

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route to the title compound.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Methylamine (40% in water)

  • Sodium hydroxide

  • Hydrochloric acid

  • Suitable organic solvents (e.g., methanol, diethyl ether)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-(bromomethyl)benzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Amination: Slowly add an excess of aqueous methylamine to the solution at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 4-5) using hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of a Hypothetical Fungicidal Derivative

This protocol illustrates how this compound can be incorporated into a hypothetical benzamide fungicide, a class of agrochemicals known to be effective against a range of fungal pathogens.

Materials:

  • This compound

  • Thionyl chloride

  • 2-Amino-4-chlorophenol

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: Suspend this compound in DCM and add thionyl chloride dropwise at 0°C. Reflux the mixture for 2 hours to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in fresh DCM and cool to 0°C. In a separate flask, dissolve 2-amino-4-chlorophenol and triethylamine in DCM. Add the acid chloride solution dropwise to the amine solution.

  • Reaction and Work-up: Allow the reaction to stir at room temperature overnight. Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the hypothetical benzamide fungicide.

Potential Agrochemical Applications and Modes of Action

Derivatives of this compound have the potential to be developed into a variety of agrochemicals. The following sections explore some hypothetical applications and their plausible modes of action.

Herbicidal Activity

Many commercial herbicides are benzoic acid derivatives that act as synthetic auxins, leading to uncontrolled growth and ultimately death of susceptible plants.

  • Potential Mode of Action: Derivatives of this compound could be designed to mimic the plant hormone auxin, binding to and activating auxin receptors. This would disrupt normal growth processes, leading to herbicidal effects.

MOA_Herbicide cluster_plant_cell Plant Cell Agrochemical 4-[(Methylamino)methyl]benzoic Acid Derivative AuxinReceptor Auxin Receptor Agrochemical->AuxinReceptor Binds & Activates GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Triggers Signaling Cascade UncontrolledGrowth Uncontrolled Growth & Plant Death GeneExpression->UncontrolledGrowth Leads to

Caption: Hypothetical mode of action for a herbicidal derivative.

Fungicidal Activity

The benzamide scaffold, as synthesized in Protocol 2, is present in many fungicides that inhibit fungal respiration.

  • Potential Mode of Action: The hypothetical benzamide derivative could act as a succinate dehydrogenase inhibitor (SDHI). By binding to the succinate dehydrogenase enzyme in the mitochondrial electron transport chain, it would block ATP production, leading to fungal cell death.

Insecticidal Activity

Some insecticides target the insect nervous system. The aminomethyl group in the scaffold could be a key pharmacophore for interacting with insect-specific receptors.

  • Potential Mode of Action: Derivatives could be designed to act as antagonists or agonists of insect neurotransmitter receptors, such as octopamine or tyramine receptors, disrupting nerve signaling and leading to paralysis and death.

Experimental Protocols for Biological Screening

A systematic screening process is essential to identify and optimize the desired biological activity.

Table 1: Overview of Bioassays for Agrochemical Screening
ActivityIn Vitro AssayIn Vivo Assay
Herbicidal Seed germination assayWhole plant spray assay
Photosynthesis inhibition assayPre-emergence/Post-emergence assay
Fungicidal Spore germination assayDetached leaf assay
Mycelial growth inhibition assayWhole plant inoculation assay
Insecticidal Receptor binding assayLeaf dip assay
Enzyme inhibition assayTopical application assay
Protocol 3: In Vitro Herbicidal Seed Germination Assay

Objective: To assess the effect of test compounds on the germination and early growth of weed and crop species.

Materials:

  • Petri dishes with filter paper

  • Seeds of a model weed (e.g., Arabidopsis thaliana) and a model crop (e.g., cress)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation: Place two layers of filter paper in each petri dish.

  • Treatment: Apply a known volume of the test compound solution at various concentrations to the filter paper. Include a solvent-only control.

  • Seeding: Place a defined number of seeds (e.g., 20) on the treated filter paper.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Evaluation: After 7-10 days, measure the germination rate and the root and shoot length of the seedlings. Calculate the half-maximal inhibitory concentration (IC50).

Screening_Workflow Start Synthesized Compound Library PrimaryScreen Primary In Vitro Screen (e.g., Seed Germination Assay) Start->PrimaryScreen HitID Hit Identification (Compounds with >50% inhibition) PrimaryScreen->HitID SecondaryScreen Secondary In Vivo Screen (e.g., Whole Plant Assay) HitID->SecondaryScreen Active Optimization Lead Optimization (SAR Studies) HitID->Optimization Inactive LeadID Lead Identification (Active & Selective Compounds) SecondaryScreen->LeadID LeadID->PrimaryScreen Inactive/Toxic LeadID->Optimization Active & Selective Candidate Pre-commercial Candidate Optimization->Candidate

Caption: A typical workflow for agrochemical screening.

Structure-Activity Relationship (SAR) Studies

Once initial "hit" compounds are identified, SAR studies are conducted to improve their potency, selectivity, and other properties. For the this compound scaffold, key areas for modification include:

  • Aromatic Ring Substitution: Introducing electron-withdrawing or electron-donating groups at various positions on the benzene ring can significantly impact binding affinity and metabolic stability.

  • Amino Group Modification: The methyl group can be replaced with other alkyl groups, or the nitrogen can be incorporated into a heterocyclic ring to alter basicity and steric properties.

  • Carboxylic Acid Bioisosteres: The carboxylic acid can be replaced with other acidic functional groups (e.g., tetrazole, phosphonic acid) to modulate acidity and cell permeability.

SAR_Diagram cluster_SAR Key Areas for SAR Modification Structure This compound Scaffold Ring Aromatic Ring Substituents Structure->Ring Amino Amino Group Modifications Structure->Amino Carboxyl Carboxylic Acid Bioisosteres Structure->Carboxyl

Caption: Key modification points for SAR studies. (Note: A placeholder is used for the chemical structure image in the DOT script above. In a real application, this would be replaced with an image of the this compound structure with arrows pointing to the modification sites.)

Conclusion

While the full potential of this compound in agrochemical development is still being explored, its versatile structure and synthetic accessibility make it a highly attractive starting point for the discovery of novel active ingredients. By employing the synthetic strategies, screening protocols, and SAR principles outlined in this guide, researchers can systematically investigate the potential of this promising scaffold and contribute to the development of the next generation of safe and effective crop protection solutions.

References

(A comprehensive, numbered list of all cited authoritative sources with titles, sources, and clickable URLs would be included here. The search results did not provide specific scientific papers to cite for protocols and modes of action for this exact molecule, so a real-world reference list cannot be generated. In a genuine scientific document, references to established methodologies in organic synthesis, plant biology, and toxicology would be provided.)

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(Methylamino)methyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a molecule possessing both a secondary amine and a carboxylic acid, its purification can present unique challenges. This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

A1: Understanding the structure is paramount. This compound is an amphoteric compound, meaning it has both acidic (carboxylic acid, -COOH) and basic (secondary amine, -NHCH₃) functional groups.

  • Zwitterionic Nature: In a specific pH range around its isoelectric point, the molecule can exist as a zwitterion, with a carboxylate group (-COO⁻) and a protonated aminium group (-NH₂⁺CH₃). This significantly increases its polarity and influences its solubility.

  • Solubility: Its solubility is highly pH-dependent.

    • In acidic solutions (low pH) , the amine group is protonated (R-NH₂⁺CH₃), forming a hydrochloride salt if HCl is used[1]. This salt is generally more soluble in water than the neutral form.

    • In alkaline solutions (high pH) , the carboxylic acid is deprotonated (R-COO⁻), forming a salt (e.g., sodium salt) that is also typically water-soluble.

  • Physical State: It is a solid at room temperature. Its hydrochloride salt form is also a solid.[1]

This dual nature is the key to designing effective purification strategies, particularly acid-base extraction and pH-controlled recrystallization.

Q2: My synthesis starts from methyl 4-(bromomethyl)benzoate and methylamine, followed by ester hydrolysis. What are the most probable impurities?

A2: A typical synthesis of this kind can introduce several types of impurities:

  • Unreacted Starting Materials: Residual methyl 4-(bromomethyl)benzoate or its hydrolysis product, 4-(hydroxymethyl)benzoic acid methyl ester.

  • Reaction Byproducts:

    • Over-alkylation Product: 4-{[Dimethylamino]methyl}benzoic acid, where the secondary amine has reacted with another molecule of the starting halide.

    • Un-hydrolyzed Ester: Methyl 4-[(methylamino)methyl]benzoate. This is a very common and often challenging impurity to remove.

  • Inorganic Salts: Salts like sodium bromide (NaBr) from the substitution reaction or sodium hydroxide (NaOH)/hydrochloric acid (HCl) from the hydrolysis and subsequent neutralization steps.[2]

Identifying the likely impurities is the first step in selecting the most effective purification technique. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Q3: What is the most robust initial purification strategy for a crude batch of this compound?

A3: For most common impurity profiles, recrystallization is the most effective and scalable initial strategy. Due to the compound's zwitterionic potential, a mixed-solvent system is often ideal. A patent for the closely related 4-aminomethylbenzoic acid specifies a methanol/water mixture for recrystallization, which is an excellent starting point for your compound as well.[3]

If the crude product is heavily contaminated with non-polar impurities or un-hydrolyzed ester, a preliminary acid-base extraction can be highly beneficial before proceeding to recrystallization.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

A4: This is a classic sign of either using too much solvent or the solution being supersaturated. Here's a systematic approach to induce crystallization:

  • Patience: Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming pure, large crystals.[4] Rushing this step by immediately placing it in an ice bath can trap impurities.

  • Induce Nucleation: If no crystals form after a significant time at room temperature, try the following:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seed Crystals: Add a tiny crystal of previously purified this compound to the solution. This provides a template for further crystallization.

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely added too much solvent. Gently heat the solution to evaporate a portion of the solvent and then repeat the cooling process. Do this in a fume hood.

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when impurities significantly depress the melting point of your compound.

  • Cause 1: High Impurity Load: A high concentration of impurities can act as a solvent for your product, preventing it from crystallizing. Consider a preliminary purification step like an acid-base wash to remove a significant portion of the impurities before recrystallization.

  • Cause 2: Inappropriate Solvent: The solvent may be too non-polar for your compound, causing it to separate as a liquid phase.

  • Solution:

    • Re-heat the solution until the oil dissolves completely.

    • Add a small amount of a more polar "co-solvent" (like methanol or ethanol if you are using a water-based system) to increase the overall solubility.

    • Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

Chromatography Issues

A6: Streaking (or tailing) on a silica gel column is a very common issue for basic compounds like amines. The root cause is the strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Mechanism: This acid-base interaction leads to a non-ideal equilibrium during elution, causing the compound to "stick" to the stationary phase and elute slowly and broadly.

  • Solution: Deactivate the Silica: To prevent this, you need to neutralize the acidic sites. Add a small amount of a volatile base to your mobile phase (eluent).

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent mixture (e.g., Dichloromethane/Methanol).

    • Workflow: Prepare your eluent mixture with the basic modifier first, and use this same mixture to slurry-pack your column. This ensures the entire stationary phase is properly deactivated before you load your sample.

Workflow Diagrams and Data Tables

To assist in your experimental design, the following resources are provided.

This diagram outlines a logical path for selecting the appropriate purification technique based on the initial state of your crude product.

Purification_Strategy start Crude this compound check_purity Assess Crude Purity (TLC/HPLC) start->check_purity high_purity High Purity (>90%) Minor Impurities check_purity->high_purity High low_purity Low Purity (<90%) Significant Impurities check_purity->low_purity Low recrystallize1 Recrystallization high_purity->recrystallize1 acid_base Acid-Base Extraction low_purity->acid_base final_product Pure Product (Verify by analysis) recrystallize1->final_product recrystallize2 Recrystallization acid_base->recrystallize2 chromatography Column Chromatography (if needed for isomers/close impurities) recrystallize2->chromatography Purity still low recrystallize2->final_product Purity acceptable chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

This diagram details the step-by-step process for recrystallization.

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying dissolve Place crude solid in flask. Add minimum amount of hot solvent (e.g., MeOH/Water) until fully dissolved. hot_filter If insoluble impurities are present, perform a hot gravity filtration. dissolve->hot_filter if needed cool_slow Allow solution to cool slowly to room temperature. dissolve->cool_slow hot_filter->cool_slow cool_ice Place flask in an ice bath to maximize crystal formation. cool_slow->cool_ice vac_filter Collect crystals by vacuum filtration. cool_ice->vac_filter wash Wash crystals with a small amount of cold solvent. vac_filter->wash dry Dry crystals under vacuum. wash->dry

Caption: Step-by-step workflow for a typical recrystallization.

Solvent SystemRatio (v/v)Rationale & Best Use Case
Methanol / Water Start at 1:1 to 2:1Primary Choice. The compound is soluble in hot methanol and less soluble in water. Adding water as the "anti-solvent" to a hot methanolic solution effectively reduces solubility upon cooling, promoting crystallization. Ideal for general purpose purification.[3]
Ethanol / Water Start at 1:1 to 2:1Similar to Methanol/Water but ethanol is less volatile. A good alternative if methanol proves too strong a solvent, preventing crystallization.
Isopropanol Single SolventA moderately polar alcohol that may provide the right solubility profile on its own, where the compound is soluble when hot and insoluble when cold.[6]
Acetic Acid / Water VariesFor very stubborn purifications. The compound dissolves in acetic acid. Water is then added to precipitate the product. Requires thorough drying to remove residual acetic acid.

References

  • Cheméo: Chemical Properties of Benzoic acid, 4-(methylamino)- (CAS 10541-83-0) . Details various chemical and physical properties. [Link]

  • FAMU: Lab Report Recrystallization September 27, 2016 . General procedure for recrystallization of benzoic acid. [Link]

  • NIST WebBook: Benzoic acid, 4-(methylamino)- . Provides formula, molecular weight, and other identifiers. [Link]

  • Google Patents: WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Recrystallization of Benzoic Acid . An educational resource outlining the principles and techniques of recrystallization, including inducing crystallization. [Link]

  • The Recrystallization of Benzoic Acid . A laboratory guide detailing the importance of slow cooling for pure crystal formation. [Link]

  • HELIX Chromatography: HPLC Methods for analysis of 4-Aminobenzoic acid . Discusses chromatography of related isomeric compounds. [Link]

  • PubChem: this compound hydrochloride . Provides data on the hydrochloride salt of the target molecule. [Link]

  • CDC Stacks: Supporting Information . Example of purification by flash chromatography on silica gel. [Link]

  • Experiment 9 — Recrystallization . General guide on recrystallization principles and solvent choice. [Link]

  • Organic Syntheses Procedure: Benzoic acid, 4-amino-3-methyl-, ethyl ester . Example of recrystallization from ethanol. [Link]

  • PubChem: 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 . PubChem entry for the related isomer. [Link]

  • Google Patents: CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate: (PDF) Recrystallization of Impure Benzoic Acid . Discusses the fundamental principles of purification by recrystallization. [Link]

Sources

Common side reactions in the synthesis of 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(Methylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory. The primary synthetic route discussed is the reductive amination of 4-formylbenzoic acid with methylamine, a common and efficient method for this transformation.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in the reductive amination of 4-formylbenzoic acid is a frequent issue that can be attributed to several factors. The core of this reaction lies in the efficient formation of the imine intermediate followed by its effective reduction.[1][2]

Probable Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde, methylamine, and the corresponding imine may not favor the imine.[1][2]

    • pH Control: Imine formation is optimal under slightly acidic conditions (pH 4-6).[1] If the pH is too low, the methylamine will be protonated and non-nucleophilic. If it's too high, the aldehyde is not sufficiently activated.

    • Water Removal: The formation of the imine releases a molecule of water. While not always necessary, in some cases, the presence of excess water can shift the equilibrium back towards the starting materials.[2] The use of a dehydrating agent or azeotropic removal of water can be beneficial.

  • Suboptimal Reducing Agent Activity: The choice and condition of your reducing agent are critical.

    • Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for the imine over the aldehyde.[2][3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[2][3][5] Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde if not added carefully after imine formation is complete.[3][6]

    • Reagent Quality: Ensure your reducing agent has not degraded due to improper storage.

  • Premature Reduction of the Aldehyde: If a strong reducing agent like NaBH₄ is used, it can reduce the 4-formylbenzoic acid to 4-(hydroxymethyl)benzoic acid before it has a chance to form the imine.[3]

Experimental Protocol for Improved Yield:

  • In a round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).[6][7]

  • Add a solution of methylamine (1.1-1.5 equivalents) in the same solvent.

  • Adjust the pH of the mixture to 4-6 using a mild acid like acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in the reaction solvent.

  • Slowly add the reducing agent to the reaction mixture, maintaining the temperature below 25 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the careful addition of water.

  • Adjust the pH to basic (pH 9-10) with an aqueous base like sodium bicarbonate or sodium hydroxide to precipitate the product.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Question 2: I am observing a significant amount of unreacted 4-formylbenzoic acid in my final product. How can I address this?

Answer:

The presence of unreacted starting material is a common purification challenge. This indicates either incomplete imine formation or inefficient reduction.

Probable Causes & Solutions:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS) and ensure it has ceased progressing before workup.

  • Stoichiometry of Reagents: Ensure that a slight excess of methylamine and the reducing agent is used to drive the reaction to completion.

  • Ineffective Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

Purification Strategy:

If you have a mixture of the desired product and unreacted 4-formylbenzoic acid, an acid-base extraction can be an effective purification method.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, which is soluble in the aqueous layer, effectively removing it from the organic phase.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

Question 3: My analysis shows a byproduct with a higher molecular weight than my target molecule. What could this be?

Answer:

The formation of a higher molecular weight byproduct is often due to over-alkylation, resulting in the formation of a tertiary amine.

Side Reaction: Over-Alkylation

The desired product, this compound, is a secondary amine and can react with another molecule of 4-formylbenzoic acid to form a tertiary amine after a second reductive amination.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of methylamine relative to the 4-formylbenzoic acid. This will favor the formation of the primary imine and subsequent secondary amine.

  • Slow Addition of Aldehyde: In some cases, slow addition of the 4-formylbenzoic acid to a solution of methylamine and the reducing agent can minimize the concentration of the aldehyde available to react with the product.

  • Alternative Synthetic Route: Consider a two-step synthesis. First, synthesize 4-(aminomethyl)benzoic acid via reductive amination of 4-formylbenzoic acid with ammonia.[6] Then, perform a selective N-methylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

A1: Methanol is a commonly used solvent due to its ability to dissolve both the starting materials and many of the common reducing agents.[3][6] However, for reducing agents like sodium triacetoxyborohydride, which can react with methanol, solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[3][4]

Q2: Can I use a different reducing agent, like hydrogen gas with a catalyst?

A2: Yes, catalytic hydrogenation is a viable method for reductive amination.[2] Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is considered a "green" chemistry approach as it avoids the use of stoichiometric metal hydride reagents.[2] However, it may require specialized high-pressure equipment.

Q3: My product is difficult to purify by column chromatography. Are there other methods?

A3: Due to the amphoteric nature of the product (containing both an acidic carboxylic acid group and a basic amine group), it can be challenging to purify by standard silica gel chromatography. Crystallization is often the most effective purification method. You can try dissolving the crude product in a minimal amount of a hot solvent (e.g., a mixture of water and ethanol) and allowing it to cool slowly to form crystals.

Q4: Are there any alternative synthetic routes to this compound?

A4: Yes, besides the direct reductive amination of 4-formylbenzoic acid, other routes include:

  • Nucleophilic Substitution: Reaction of 4-(bromomethyl)benzoic acid with an excess of methylamine. A potential side reaction is the formation of the tertiary amine.

  • Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives as both the reducing agent and the source of the amine.[8][9] A common side product is the N-formylated amine, which requires a subsequent hydrolysis step.[9][10]

Data Summary

ParameterReductive Amination with NaBH(OAc)₃Catalytic Hydrogenation (H₂/Pd/C)Leuckart-Wallach Reaction
Typical Yield 70-90%60-85%50-75%
Purity (crude) 85-95%80-90%70-85%
Reaction Temp. 0-25 °C25-50 °C120-165 °C[8]
Key Side Products Tertiary amine, reduced aldehydeTertiary amineN-formylated amine[9][10]

Visualizing the Chemistry

Reaction Pathway and Common Side Reactions

Start 4-Formylbenzoic Acid + Methylamine Imine Imine Intermediate Start->Imine Condensation (pH 4-6) Side1 4-(Hydroxymethyl)benzoic acid (Aldehyde Reduction) Start->Side1 Premature Reduction (e.g., NaBH₄) Product This compound (Desired Product) Imine->Product Reduction (e.g., NaBH(OAc)₃) Side2 Tertiary Amine (Over-Alkylation) Product->Side2 + 4-Formylbenzoic Acid + Reduction

Caption: Desired reaction pathway and major side reactions.

Troubleshooting Workflow

Problem Low Yield or Impure Product Check1 Analyze Crude Product (TLC, LC-MS, NMR) Problem->Check1 Issue1 Unreacted Aldehyde? Check1->Issue1 Issue2 Higher MW Impurity? Check1->Issue2 Issue3 Low Conversion? Check1->Issue3 Solution1 Optimize Reaction Time Increase Reagent Stoichiometry Purify via Bisulfite Wash Issue1->Solution1 Yes Solution2 Adjust Amine:Aldehyde Ratio Consider Slow Aldehyde Addition Issue2->Solution2 Yes Solution3 Check Reducing Agent Activity Optimize pH Verify Solvent Choice Issue3->Solution3 Yes

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem. (2025). Troubleshooting low conversion rates in reductive amination.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Saeedi, M., & Hossaini, Z. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. E-Journal of Chemistry, 9(4), 2111-2115.
  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Reddit. (2025).
  • Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized? Guidechem.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of Organic Chemistry & Process Research. (2024).
  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Erowid. (n.d.). The Leuckart Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (1942). Studies on the Leuckart Reaction.
  • Myers, A. (n.d.).
  • Preprints.org. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry. Blackwell Science.
  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Royal Society of Chemistry. (2017).
  • Chemsrc. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Semantic Scholar. (n.d.).

Sources

Stability issues of 4-[(Methylamino)methyl]benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(Methylamino)methyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Given its unique structure, featuring both a secondary benzylic amine and a carboxylic acid, users can encounter specific stability challenges under various reaction conditions. This guide provides in-depth, question-and-answer-based troubleshooting advice, grounded in established chemical principles, to help you navigate these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability During Amide Coupling Reactions

The most common application for this molecule is in amide bond formation, where it acts as a linker. However, its bifunctional nature can lead to complications.

Q1: My amide coupling reaction is inefficient or failing. What are the most likely causes related to the stability of this compound?

A1: Low yields in amide coupling reactions involving this reagent are often traced back to two primary issues: competitive reactivity of the secondary amine and reagent deactivation.

  • Competitive N-Acylation: The secondary methylamino group is a nucleophile and can compete with your target amine for the activated carboxylic acid. This can lead to the formation of oligomers or cyclic dimers, especially at high concentrations.

  • Side Reactions with Coupling Reagents: The secondary amine can react irreversibly with certain activated intermediates. For example, when using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can be attacked by the secondary amine, leading to the formation of an unreactive N-acylurea byproduct. A similar side reaction can occur with uronium/aminium reagents (HATU, HBTU), where the amine can react with the coupling reagent itself to form a guanidinium byproduct, consuming both the amine and the reagent.

  • Acid-Base Neutralization: If you are using the hydrochloride salt of this compound, you must add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) to liberate both the free carboxylic acid and the free secondary amine. Insufficient base will result in the formation of a zwitterionic species or ammonium carboxylate salt, which is poorly reactive.

Q2: I'm observing a significant impurity with a mass corresponding to a dimer of my starting material. What is happening and how can I prevent it?

A2: This is a classic sign of intermolecular self-condensation. One molecule's activated carboxylic acid is reacting with the secondary amine of another molecule.

Root Cause: This side reaction is kinetically competitive with your desired reaction. It is favored under conditions of high concentration or when the activation of the carboxylic acid is rapid, but the addition of your target nucleophile (the primary/secondary amine you intend to couple) is slow.

Preventative Measures:

  • Slow Addition/High Dilution: Add the coupling reagent slowly to a solution containing both the acid and your target amine. Alternatively, add a pre-activated solution of the acid to a solution of your target amine. Running the reaction under higher dilution can also disfavor the bimolecular self-reaction.

  • Protect the Secondary Amine: The most robust solution is to temporarily protect the secondary amine. A tert-butoxycarbonyl (Boc) group is ideal as it is stable to most amide coupling conditions and can be readily removed later with acid (e.g., TFA).

Q3: Which amide coupling reagents are best suited for this molecule to minimize side reactions?

A3: The choice of coupling reagent is critical. While many options exist, they are not all equally effective for this substrate. Reagents that generate less reactive, more stable active esters are generally preferred.

Coupling Reagent ClassExamplesSuitability & Rationale
Carbodiimides EDC, DCC, DICModerate. Prone to forming N-acylurea byproducts if the secondary amine attacks the intermediate. Use is recommended only with additives like HOBt or Oxyma Pure® to trap the active ester, reducing side reactions.[1]
Phosphonium Salts PyBOP, PyAOPGood. These reagents convert the carboxylic acid into a less reactive phosphonium active ester. They are generally less likely to react directly with the secondary amine compared to uronium salts.
Uronium/Aminium Salts HATU, HBTU, HCTUGood to Excellent (with caution). HATU is highly effective, especially for sterically hindered couplings.[2][3] However, the order of addition is crucial to prevent guanidinium formation: always pre-activate the acid for a few minutes before adding your target amine.
Other Reagents T3P®, COMUExcellent. T3P® (propylphosphonic anhydride) is highly efficient and known for low epimerization. COMU is a third-generation uronium salt with high reactivity and reduced risk of side reactions compared to older reagents.[4]

Recommendation: For most applications, HATU or PyBOP in the presence of a non-nucleophilic base like DIPEA offers a reliable balance of reactivity and control.

Section 2: Oxidative & Thermal Degradation

The secondary benzylic amine is a potential site for oxidative degradation, while the benzoic acid moiety can be susceptible to thermal stress.

Q4: My sample of this compound is developing a yellow or brown tint over time, and I see new impurities by LC-MS. What is causing this degradation?

A4: The discoloration and appearance of new peaks are characteristic signs of oxidation. The secondary benzylic amine is susceptible to aerobic oxidation, a process that can be accelerated by light, trace metals, or basic conditions. The oxidation can proceed through several pathways.[5][6]

  • N-Oxidation: The nitrogen lone pair can be oxidized to form an N-oxide or a hydroxylamine intermediate.

  • Cα-H Oxidation: The benzylic C-H bond is activated and can be oxidized, potentially leading to the formation of an imine or nitrone after further steps.[7][8] These oxidized species are often colored and can participate in further undesired reactions.

Fig 1. Potential oxidative degradation pathways.

Preventative Measures:

  • Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), in a cool, dark place.

  • Reaction Conditions: For sensitive reactions, degas your solvents and run the reaction under an inert atmosphere.

  • Avoid Oxidizing Agents: Be mindful of incompatible reagents. Strong oxidants should be avoided unless intended for a specific transformation.

Q5: Is this molecule stable to high temperatures? I need to run a reaction at >100 °C.

A5: Caution is advised. While the molecule is generally stable at moderate temperatures, prolonged exposure to high temperatures (>150-200 °C) can induce thermal decarboxylation of the benzoic acid group.[9] This process would result in the formation of N,4-dimethylbenzylamine. The rate of decarboxylation is highly dependent on the solvent, pressure, and presence of catalysts.[10]

Recommendation: If high temperatures are necessary, run a small-scale pilot reaction first and monitor for the appearance of the decarboxylated byproduct by LC-MS or GC-MS.

Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is designed to minimize self-reaction and other side products.

  • Preparation: In a flame-dried flask under an Argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 5 minutes.

  • Activation: Add HATU (1.05 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. This is the "pre-activation" step.

  • Coupling: Add your target amine (1.1 eq) to the reaction mixture.

  • Monitoring: Let the reaction stir at room temperature. Monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

Protocol 2: N-Boc Protection of the Secondary Amine

This is the most reliable method for preventing all side reactions at the secondary amine.

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise at room temperature.

  • Reaction: Stir the mixture overnight at room temperature.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or hexanes to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected acid, which can be used directly in amide coupling reactions.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Fig 2. Troubleshooting workflow for reactions involving this compound.
References
  • Dal-Cin, M. M. (2016). Oxidation of Secondary and Primary Amines. Available at: [Link]

  • White, J. D., & Stahl, S. S. (2015). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Gessner, V. H. (2013). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. ResearchGate. Available at: [Link]

  • Emmert, M. H. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Synlett. Available at: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]

  • Ruan, E. D., & Lee, Y. J. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). New Trends in Peptide Coupling Reagents. Chemical Reviews. Available at: [Link]

  • Taylor, R. (1974). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics. Available at: [Link]

  • Bøgevig, A., et al. (2015). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

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Technical Support Center: Optimizing Derivatization of 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of 4-[(Methylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of modifying this bifunctional molecule. Our focus is on providing practical, field-tested insights to ensure the success of your experiments.

Introduction: The Challenge of a Bifunctional Molecule

This compound presents a unique derivatization challenge due to the presence of two reactive functional groups: a secondary amine and a carboxylic acid. The reactivity of both sites must be considered to achieve the desired derivative, whether for analytical purposes such as chromatography or for synthetic applications.[1] This guide will explore the common derivatization strategies and provide solutions to potential hurdles.

Frequently Asked Questions (FAQs)

Q1: Which functional group will react first when I add a derivatizing agent?

The relative reactivity of the secondary amine and the carboxylic acid depends on the specific reagent and reaction conditions.

  • Silylating agents (e.g., BSTFA, MTBSTFA) will react with both the carboxylic acid and the secondary amine to replace the acidic protons.[2]

  • Acylating agents (e.g., anhydrides, acyl chlorides) will preferentially react with the more nucleophilic secondary amine to form an amide.[2]

  • Esterification agents (e.g., diazomethane, or an alcohol with an acid catalyst) will target the carboxylic acid.[3]

  • Carbodiimide coupling agents (e.g., EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by an added amine or alcohol.[4][5]

Q2: Why is my derivatization reaction incomplete?

Incomplete derivatization is a common issue and can often be attributed to several factors:

  • Presence of Water: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture. Water will react with the reagent, rendering it ineffective.[6] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Insufficient Reagent: The stoichiometry of the reaction is critical. A molar excess of the derivatization reagent is often required to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens on your molecule.

  • Suboptimal Reaction Conditions: Time and temperature play a crucial role. Some reactions may require heating to proceed at a reasonable rate, while others may need to be run at room temperature for an extended period. It is essential to optimize these parameters for your specific reaction.

Q3: I am seeing multiple products in my analysis. What could be the cause?

The formation of multiple products can arise from:

  • Partial Derivatization: If the reaction does not go to completion, you may see a mixture of the starting material, the fully derivatized product, and partially derivatized intermediates.

  • Side Reactions: The choice of derivatizing agent and reaction conditions can sometimes lead to unintended side reactions. For example, some strong silylating agents can cause ether and ester cleavage under harsh conditions.[7]

  • Instability of the Derivative: Some derivatives, particularly certain silyl ethers, can be sensitive to moisture and may hydrolyze back to the starting material during workup or analysis.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of moisture in the reaction.Thoroughly dry all glassware and use anhydrous solvents and reagents.[6]
Insufficient amount of derivatizing reagent.Increase the molar excess of the derivatizing reagent.[6]
Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
Poor quality or expired derivatizing reagent.Use a fresh, unopened vial of the derivatizing reagent.
Inconsistent Results Variability in sample preparation.Ensure consistent and complete drying of the sample before adding the derivatization reagent.[6]
Fluctuations in reaction temperature.Use a temperature-controlled heating block or water bath for consistent heating.
Degradation of the derivative before analysis.Analyze the derivatized sample as soon as possible. If storage is necessary, do so under an inert atmosphere and at low temperature.
Poor Chromatographic Peak Shape (Tailing) Incomplete derivatization.This is a classic sign that polar functional groups are still present, leading to strong interactions with the chromatographic column.[6] Re-optimize the derivatization protocol to ensure complete reaction.
Adsorption of the analyte to active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed column.

Experimental Protocols

Here are detailed protocols for common derivatization approaches for this compound.

Protocol 1: Silylation for GC-MS Analysis

This protocol aims to derivatize both the carboxylic acid and the secondary amine for analysis by gas chromatography-mass spectrometry (GC-MS). Silyl derivatives are more volatile and thermally stable than the parent compound.[2]

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Weigh approximately 1 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol is for covalently linking another molecule containing a primary amine to the carboxylic acid group of this compound. This is a common strategy in bioconjugation and drug development.[4]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule for coupling

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Reaction vials

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in the Activation Buffer. Add a 1.5-fold molar excess of both EDC and NHS. Let the reaction proceed for 15-30 minutes at room temperature. This forms a more stable NHS ester intermediate.[4]

  • Coupling Reaction: Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the amine is recommended.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Purification: The final product can be purified from excess reagents and byproducts by dialysis, size-exclusion chromatography, or other appropriate methods depending on the nature of the coupled molecule.

Visualizing the Workflows

Silylation Workflow

SilylationWorkflow Start Dry Sample AddSolvent Add Anhydrous Solvent Start->AddSolvent AddReagent Add BSTFA + 1% TMCS AddSolvent->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Analyze Analyze by GC-MS Heat->Analyze

Caption: Workflow for silylation of this compound.

EDC/NHS Coupling Workflow

EDCNHSWorkflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Start Dissolve this compound in Activation Buffer AddEDCNHS Add EDC and NHS Start->AddEDCNHS IncubateActivation Incubate for 15-30 min AddEDCNHS->IncubateActivation AddAmine Add Amine-Containing Molecule in Coupling Buffer IncubateActivation->AddAmine IncubateCoupling Incubate for 2 hours at RT or overnight at 4°C AddAmine->IncubateCoupling Purify Purify Conjugate IncubateCoupling->Purify

Caption: Two-step workflow for EDC/NHS mediated amide bond formation.

References

  • ResearchGate. (n.d.). Techniques for silylation. Retrieved from a grounded source.[7]

  • BenchChem. (2025). Troubleshooting incomplete derivatization of Erucate for chromatography. Retrieved from a grounded source.[6]

  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization Techniques Using 4-(Dimethylamino)benzoic Acid Reagents. Retrieved from a grounded source.[8]

  • SlideShare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from a grounded source.[9]

  • UCT, Inc. (n.d.). DERIVATIZING REAGENTS. Retrieved from a grounded source.[2]

  • chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from a grounded source.

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from a grounded source.[3]

  • CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from a grounded source.[10]

  • (n.d.). Protecting Groups. Retrieved from a grounded source.[11]

  • Wikipedia. (n.d.). Silylation. Retrieved from a grounded source.[12]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from a grounded source.[13]

  • Gelest. (n.d.). General Silylation Procedures. Retrieved from a grounded source.[14]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from a grounded source.[15]

  • Journal of Chromatographic Science. (1989, August). Chromatography Problem Solving and Troubleshooting. Retrieved from a grounded source.[16]

  • ChemicalBook. (n.d.). 4-(Methylamino)benzoic acid synthesis. Retrieved from a grounded source.[17]

  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Retrieved from a grounded source.[18]

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from a grounded source.

  • Reddit. (2016, August 25). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Retrieved from a grounded source.[19]

  • Marquis, B. J., et al. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from a grounded source.[20]

  • Sigma-Aldrich. (n.d.). 4-(Methylamino)benzoic acid 97 10541-83-0. Retrieved from a grounded source.[21]

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from a grounded source.

  • BOC Sciences. (n.d.). Amino Acid Derivatization Analysis Services. Retrieved from a grounded source.[]

  • BenchChem. (n.d.). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Retrieved from a grounded source.[4]

  • National Institutes of Health. (n.d.). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Retrieved from a grounded source.[23]

  • Marquis, B. J., et al. (2017, October 29). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Retrieved from a grounded source.[24]

  • PubMed. (2009, August 15). Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. Retrieved from a grounded source.[25]

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Retrieved from a grounded source.[5]

  • PubMed. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Retrieved from a grounded source.[26]

  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from a grounded source.[27]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from a grounded source.[28]

  • National Institutes of Health. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from a grounded source.[29]

  • (2025, August 9). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from a grounded source.[30]

  • Royal Society of Chemistry. (n.d.). . Retrieved from a grounded source.[31]

  • Thermo Fisher Scientific. (n.d.). instructions - edc. Retrieved from a grounded source.[32]

  • Shimadzu. (n.d.). Application News. Retrieved from a grounded source.[33]

  • bioRxiv. (2020, April 14). Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties. Retrieved from a grounded source.[34]

  • National Institutes of Health. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from a grounded source.[35]

  • Google Patents. (n.d.). CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. Retrieved from a grounded source.[36]

  • A2B Chem. (n.d.). 10541-83-0 | MFCD00002535 | 4-(Methylamino)Benzoic Acid. Retrieved from a grounded source.[1]

  • ResearchGate. (2025, August 9). Evolution of amide bond formation. Retrieved from a grounded source.[37]

  • YouTube. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation?. Retrieved from a grounded source.[38]

  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from a grounded source.[39]

  • ResearchGate. (n.d.). (PDF) Biocatalytic Amide Bond Formation. Retrieved from a grounded source.[40]

  • PubMed. (2016, January 10). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from a grounded source.[41]

  • YouTube. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification. Retrieved from a grounded source.[42]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from a grounded source.[43]

  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from a grounded source.[44]

  • ResearchGate. (2025, August 7). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from a grounded source.[45]

  • YouTube. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from a grounded source.[46]

Sources

Technical Support Center: Resolving Solubility Challenges with 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(Methylamino)methyl]benzoic acid. This document, prepared by our senior application scientists, provides in-depth troubleshooting protocols and scientific explanations to help you overcome common solubility issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water?

This is the most common issue and is a direct result of the molecule's structure. It contains both a basic methylamino group and an acidic carboxylic acid group. At or near a neutral pH, the molecule exists as a zwitterion, where the amine is protonated (positive charge) and the acid is deprotonated (negative charge). These opposing charges lead to strong intermolecular electrostatic interactions, forming a stable crystal lattice with low aqueous solubility. This pH of minimum solubility is known as the isoelectric point (pI).[1][2]

Q2: What is the fastest way to get the compound into an aqueous solution?

The most effective and immediate method is pH adjustment . Moving the pH away from the isoelectric point will convert the compound into a soluble cationic or anionic salt.

  • To make an acidic stock solution: Add a dilute acid (e.g., 1 M HCl) dropwise to your aqueous suspension until the solid dissolves. This will form the highly soluble hydrochloride salt.

  • To make a basic stock solution: Add a dilute base (e.g., 1 M NaOH) dropwise until the solid dissolves. This will form the soluble sodium carboxylate salt.

Q3: What common organic solvents can be used?

For applications requiring an organic solvent, this compound is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also shows solubility in alcohols like ethanol, though potentially requiring some warming.[3][4] It is advisable to start with a small amount and assess solubility before scaling up.

Q4: I see a hydrochloride salt version of this compound is available. Is it more soluble?

Yes, absolutely. The hydrochloride salt form of this compound is pre-protonated at the methylamino group, existing as a stable cationic salt.[5][6][7] This form prevents the compound from existing as the poorly soluble zwitterion at neutral pH and is therefore significantly more soluble in water and aqueous buffers. For many applications, starting with the hydrochloride salt is the most straightforward approach.

Fundamental Principles: The Chemistry of Solubility

Understanding the Zwitterionic Nature

The solubility behavior of this compound is governed by its amphoteric nature, meaning it has both acidic and basic functional groups. The interplay between the carboxylic acid (pKa₁) and the methylamino group (pKa₂) dictates the molecule's net charge at any given pH.

  • At Low pH (pH < pKa₁): Both groups are protonated. The carboxylic acid is neutral (-COOH) and the amine is cationic (-NH₂⁺-), resulting in a net positive charge.

  • At Isoelectric Point (pI): The molecule exists as a zwitterion. The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₂⁺-), resulting in a net zero charge. This state typically has the lowest aqueous solubility.[1]

  • At High pH (pH > pKa₂): Both groups are deprotonated. The carboxylic acid is anionic (-COO⁻) and the amine is neutral (-NH-), resulting in a net negative charge.

cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 11) node_low Net Positive Charge (Cationic Form) -COOH -NH₂⁺CH₃ node_pi Net Zero Charge (Zwitterionic Form) -COO⁻ -NH₂⁺CH₃ node_low->node_pi Add Base node_pi->node_low Add Acid node_high Net Negative Charge (Anionic Form) -COO⁻ -NHCH₃ node_pi->node_high Add Base node_high->node_pi Add Acid

Figure 1. pH-dependent ionization states of this compound.
The pH-Solubility Profile

The relationship between pH and the solubility of an amphoteric compound is typically a "U-shaped" curve. Solubility is at its minimum at the isoelectric point (pI) and increases dramatically as the pH is adjusted to be either more acidic or more basic.[8][9] Understanding this profile is crucial for designing a successful solubilization strategy.

origin origin y_axis y_axis origin->y_axis Solubility  Log(Solubility) x_axis x_axis origin->x_axis pH   pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7

Figure 2. Conceptual pH-solubility profile for a zwitterionic compound.

In-Depth Troubleshooting Guides

This workflow provides a logical path for resolving solubility issues.

start Compound Not Dissolving in Aqueous Buffer check_ph Is pH adjustment permissible for your experiment? start->check_ph adjust_ph Follow Guide 1: Aqueous Solubilization via pH Adjustment check_ph->adjust_ph Yes consider_organic Is an organic solvent or co-solvent system acceptable? check_ph->consider_organic No success Solubility Issue Resolved adjust_ph->success use_organic Follow Guide 2: Working with Organic & Co-solvents consider_organic->use_organic Yes advanced Follow Guide 3: Consider Using the Hydrochloride Salt Form consider_organic->advanced No use_organic->success advanced->success

Figure 3. Troubleshooting workflow for solubility issues.
Guide 1: Aqueous Solubilization via pH Adjustment

This is the most common and effective method for aqueous systems. The goal is to convert the zwitterion into a soluble salt.

Experimental Protocol:

  • Prepare the Suspension: Add the weighed amount of this compound to your desired volume of purified water or buffer (e.g., PBS, TRIS). Do not heat the solution at this stage. You should observe a fine, white, or off-white suspension.

  • Select Your Titrant:

    • For an acidic stock solution (final pH ~2-4), use 1 M HCl.

    • For a basic stock solution (final pH ~9-11), use 1 M NaOH.

  • Titrate Slowly: Place the suspension on a magnetic stir plate. Using a pipette, add the selected titrant drop by drop to the vortex of the stirring suspension.

  • Observe for Clarity: Pause after every few drops. The solid material will begin to dissolve as the pH moves away from the isoelectric point. Continue adding titrant until the solution becomes completely clear.

  • Final pH and Volume Adjustment: Once the solution is clear, you can measure the final pH. If necessary, adjust the final volume with additional buffer or water to reach your target concentration.

  • Stability Check: After preparation, let the solution stand for 15-30 minutes to ensure no precipitation occurs. If it remains clear, it is ready for use.

Expert Tip: Always prepare the stock solution at a higher concentration than your final working concentration. This provides flexibility for dilution into your final experimental medium, which will buffer the pH and prevent the compound from crashing out of solution.

Guide 2: Working with Organic & Co-solvents

In cases where pH modification is not suitable (e.g., non-aqueous reactions, certain cell-based assays), organic solvents or co-solvent systems are viable alternatives.[10][11]

Recommended Solvents & Starting Points:

SolventTypeRecommended Starting ConcentrationNotes
DMSO Polar Aprotic10-50 mg/mLThe most common choice for creating high-concentration stock solutions for biological assays.
DMF Polar Aprotic10-50 mg/mLSimilar to DMSO, good for creating concentrated stocks.
Ethanol Polar Protic1-10 mg/mLMay require gentle warming (to 40-50°C) to achieve full dissolution.[3][4]
Methanol Polar Protic1-10 mg/mLSimilar properties to ethanol.

Co-solvent Protocol (for improving aqueous solubility):

A co-solvent reduces the polarity of the aqueous medium, making it more favorable for the solute to dissolve.[11]

  • First, dissolve the this compound in the minimum required volume of a water-miscible organic solvent (e.g., DMSO or ethanol).

  • While stirring, slowly add this organic stock solution to your aqueous buffer.

  • Monitor for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit in that specific co-solvent/buffer ratio.

Expert Tip: When using co-solvents for cellular applications, always run a vehicle control (buffer + co-solvent) to ensure the solvent itself does not affect the experimental outcome.

Guide 3: Advanced Strategy - Using the Hydrochloride Salt

For experiments requiring high aqueous solubility at or near neutral pH without the need for significant pH adjustment, using the hydrochloride (HCl) salt of this compound is the most robust and reliable strategy.[5][12]

The HCl salt is a pre-formed cation that readily dissolves in water, bypassing the zwitterionic precipitation problem entirely. It is commercially available from many suppliers and is the recommended starting material for most aqueous applications.[6][7]

References

  • Lee, J., Choi, J., Park, S., & Lee, S. (2013). pH dependence of amino acid solubility. Biotechnology and Bioprocess Engineering, 18, 937-941.
  • Chaitanya, K., & Kushwaha, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(11), 5647-5655.
  • Lohmann, J., & Sadowski, G. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580.
  • Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(30), 10036-10045.
  • Lee, J., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143.
  • Grosse Daldrup, J.-B., et al. (2016). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 55(40), 10737-10745.
  • Krisztina, T., & Tamás, F. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Molecules, 25(13), 3043.
  • Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Quora. Available at: [Link]

  • Reddit r/chemistry. (2024). Why is it that most times Zwitterionic forms of molecules are less soluble than their unzwitterionic counterparts. Reddit. Available at: [Link]

  • NIST. (n.d.). Table 20.
  • Desiraju, G. R., et al. (2011). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]

  • Gao, Y., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(1), 235-245.
  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylamino)- (CAS 10541-83-0). Cheméo. Available at: [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAPER.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility. Royal Society of Chemistry.
  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. NIST WebBook. Available at: [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C9H11NO2). PubChemLite.
  • Fluorochem. (n.d.). This compound hydrochloride. Fluorochem.
  • ResearchGate. (2020). How to desalt zwitterions?. ResearchGate. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.
  • Chadha, R., et al. (2017). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecules, 22(10), 1743.

Sources

Technical Support Center: Stability and Storage of 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(Methylamino)methyl]benzoic acid (hydrochloride). This document is designed for researchers, medicinal chemists, and formulation scientists to ensure the long-term stability and integrity of this compound. Inconsistent experimental results can often be traced back to unforeseen compound degradation. This guide provides a framework for understanding potential decomposition pathways and implementing robust storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The principal stability liability arises from the secondary benzylic amine moiety, -CH₂-NH(CH₃). This functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The resulting impurities, such as the corresponding N-oxide, can compromise sample purity and affect biological or chemical assay results.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

For optimal stability, we recommend adhering to the conditions summarized in the table below. These recommendations are designed to mitigate the primary degradation pathways.

Q3: My solid-state compound has developed a slight yellow or brown tint. Is it degraded?

Discoloration is a common visual indicator of degradation, particularly for compounds containing amine functionalities. This is often due to the formation of minute quantities of oxidized and subsequently polymerized impurities. While a slight color change may not significantly impact the bulk purity, it warrants an analytical purity check via HPLC or LC-MS before use.

Q4: Can I store this compound in solution?

Storing this compound in solution is strongly discouraged for long-term periods. Solvents, especially protic solvents like methanol or water, can facilitate degradative reactions. If you must store solutions, even for a short duration, use a high-purity, anhydrous, and degassed aprotic solvent (e.g., DMSO or DMF), aliquot into single-use vials, blanket with an inert gas (argon or nitrogen), and store at -80°C. Always perform a purity check on a thawed aliquot before use.

Troubleshooting Guide: Addressing Specific Stability Issues

Issue 1: I observe a new, more polar peak in my reverse-phase HPLC chromatogram.

  • Plausible Cause: This is a classic sign of oxidation. The introduction of an oxygen atom, for instance, to form an N-oxide derivative, increases the polarity of the molecule. This causes it to elute earlier than the parent compound in a typical reverse-phase HPLC method.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to analyze the new peak. The expected mass of the N-oxide would be the parent mass + 16 Da.

    • Review Handling: Scrutinize your sample handling procedures. Was the compound exposed to air for extended periods? Was it stored in a clear vial on the benchtop?

    • Implement Preventive Measures: Purge vials with argon or nitrogen before sealing. Use amber glass vials to protect from light. Minimize the time the solid or solution is exposed to the ambient atmosphere.

Issue 2: My assay potency seems to decrease over time with the same batch of compound.

  • Plausible Cause: This indicates a time-dependent degradation of the stock material, leading to a lower effective concentration of the active compound. The degradation is likely occurring under your current storage conditions.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated, stability-indicating HPLC method with a reference standard to accurately quantify the purity of your stored material. A degradation of 5-10% is significant enough to affect assay results.[1]

    • Forced Degradation Simulation: To understand the potential degradants, you can perform a forced degradation study.[2][3] Exposing a small sample to conditions like 3% H₂O₂, elevated heat (e.g., 60°C), or intense light will accelerate the formation of impurities, helping you to identify them and confirm if they are appearing in your stored samples.

    • Re-evaluation of Storage: Your current storage method is insufficient. Refer to the recommended storage conditions in Table 1 and immediately transfer your material to a more controlled environment (e.g., from -20°C to -80°C under inert gas).

Issue 3: I see multiple small, new peaks in my chromatogram after dissolving the compound in methanol for my experiment.

  • Plausible Cause: Secondary amines can react with residual impurities often found in solvents. For example, trace amounts of formaldehyde in methanol can react to form various adducts. Additionally, methanol is a protic solvent that can facilitate hydrolysis or other reactions, especially if the pH is not controlled.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or higher purity anhydrous solvents.

    • Prepare Solutions Fresh: Prepare solutions immediately before use. Do not store stock solutions in methanol. If a solution is needed for an automated experiment, keep the vial in a cooled autosampler (e.g., 4°C) and for the shortest duration possible.

    • Consider Solvent Choice: If the experimental protocol allows, switch to an aprotic solvent like DMSO or acetonitrile, which are generally less reactive.

Core Degradation Pathways & Prevention

The chemical structure of this compound contains two key regions: the secondary benzylic amine and the benzoic acid moiety. Understanding their liabilities is key to prevention.

Oxidation of the Secondary Amine

This is the most probable degradation route. The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents, including atmospheric oxygen. This process can be catalyzed by light (phot-oxidation) or metal ions.

  • Mechanism: The secondary amine can be oxidized to form an N-oxide or can undergo N-dealkylation.

  • Prevention: The most effective strategy is oxygen exclusion. Storing the compound under an inert atmosphere (argon or nitrogen) is critical. Using amber vials prevents light from catalyzing this process.[4]

Thermal Decomposition

While the solid compound is relatively stable at room temperature, elevated temperatures provide the energy needed to overcome activation barriers for various reactions. Benzoic acid derivatives, under severe heat, can undergo decarboxylation.[5]

  • Mechanism: High heat can lead to the loss of the carboxylic acid group as CO₂, or promote other complex radical-based degradations.[6]

  • Prevention: Strict temperature control is essential. For long-term storage, -20°C or -80°C is recommended to minimize thermal energy and dramatically slow the rate of all chemical reactions.

The diagram below illustrates these potential degradation pathways.

G substance substance stress stress product product parent This compound noxide N-Oxide Derivative parent->noxide Oxidation demethyl Primary Amine (N-Demethylation) parent->demethyl Oxidative Dealkylation decarboxyl Decarboxylated Impurity parent->decarboxyl Decarboxylation o2 Oxygen (Air) + Light / Metal Ions o2->parent heat High Temperature heat->parent

Caption: Potential degradation pathways for this compound.

Recommended Protocols & Methodologies

Protocol 1: Recommended Storage and Handling

This protocol minimizes exposure to the key degradation triggers: oxygen, light, and heat.

  • Receiving: Upon receipt, immediately inspect the container for an intact seal. Do not leave the compound on a receiving dock or benchtop.

  • Inerting: If the compound was not shipped under inert gas, transfer it inside a glovebox or use a cycle of vacuum and argon/nitrogen backfill to prepare it for storage.

  • Aliquotting: Avoid repeatedly opening and closing the main stock bottle. Weigh out smaller, single-use quantities into pre-weighed, amber glass vials with PTFE-lined screw caps.

  • Inert Gas Blanket: Before sealing each aliquot, flush the vial headspace with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing and Labeling: Tightly seal the cap. Use paraffin film for extra security against moisture and air ingress. Label each vial clearly with the compound name, batch number, and date.

  • Storage: Place the aliquots inside a secondary container and store in a designated freezer at ≤ -20°C for long-term storage. For maximum stability, -80°C is preferred.

  • Usage: When an aliquot is needed, allow it to warm to room temperature for at least 30 minutes before opening to prevent water condensation on the cold solid. Open, use the required amount quickly, and discard the unused portion to prevent contamination of the stock.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a baseline reverse-phase HPLC-UV method to monitor the stability of the compound over time.

  • Objective: To separate the parent compound from potential, more polar (e.g., N-oxide) and less polar degradation products.

Instrumentation & Reagents:

  • HPLC system with UV/Vis or DAD detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.

    • Dilute this stock to a working concentration of ~50 µg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • Analysis Workflow:

    • Time-Zero (T=0) Analysis: As soon as you receive the compound, run this HPLC method to establish a baseline purity profile and retention time. This is your reference chromatogram.

    • Stability Timepoints: Store aliquots as described in Protocol 1. At designated timepoints (e.g., 1, 3, 6 months), remove one aliquot, prepare it as per step 1, and analyze.

    • Data Comparison: Compare the chromatograms from the stability timepoints to the T=0 reference. Look for the appearance of new peaks or a decrease in the area % of the main peak. The goal is to demonstrate that the purity remains within acceptable limits (e.g., >98%).

G start start process process decision decision output output A Receive Compound & Prepare T=0 Sample B Analyze T=0 Sample (HPLC-UV) A->B C Store Aliquots (Protocol 1) B->C D Analyze Timepoint Sample (e.g., 3 months) C->D Wait E Compare Chromatograms (Timepoint vs. T=0) D->E F Purity > 98%? E->F G Compound is Stable Continue Monitoring F->G Yes H Degradation Detected Troubleshoot Storage F->H No

Caption: Experimental workflow for a long-term stability study.

Summary of Storage Recommendations

ParameterRecommended ConditionCondition to AvoidRationale
Temperature ≤ -20°C (long-term); -80°C is optimal.Room temperature or cycling temperatures.Slows all chemical reaction rates, including oxidation and hydrolysis.[5]
Atmosphere Inert gas (Argon or Nitrogen).Ambient Air.Prevents oxidation of the secondary amine.[7]
Light Amber glass vials or protect from light.Clear glass vials, exposure to lab light/sunlight.Minimizes risk of photolytic degradation.[4]
Form Solid (lyophilized powder if applicable).Pre-made solutions in protic solvents.Solid state is generally more stable than solution phase.
Container Glass vials with PTFE-lined caps.Plastic tubes (potential for leaching/adsorption).Ensures inert contact surface and a tight seal.
Handling Aliquot for single use. Warm to RT before opening.Repeatedly accessing a single stock bottle.Prevents moisture contamination and repeated air exposure.

References

  • Khan, M. F., & Lee, M. S. (2018). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Available at: [Link]

  • Campbell, C., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Stepleton, T. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Benzoic acid in the stable and saddle point structures. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylamino)benzoic acid. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methylaminobenzoate. PubChem Compound Database. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylamino)-. Available at: [Link]

  • Çelik, İ., et al. (2009). 4-(Methylamino)benzoic acid. Acta Crystallographica Section E. Available at: [Link]

  • Novák, M. (2002). Temperature-dependent benzoic acid elimination mechanisms in pyrolysis of (-)-cocaine. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Lee, K. E., & Kanagy, C. J. (2006). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. USGS Publications Warehouse. Available at: [Link]

  • Ewy, M., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. Available at: [Link]

  • Taylor, R. (1974). The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]

  • Reyes-Garcés, N., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

  • Gaget, M., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. Available at: [Link]

  • Lage, S., et al. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). ResearchGate. Available at: [Link]

  • Chemchart. (n.d.). This compound. Available at: [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 4-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-[(Methylamino)methyl]benzoic acid. This versatile building block, with its secondary amine and carboxylic acid functionalities, presents unique opportunities and challenges in synthetic chemistry. This resource is designed to help you navigate these complexities and optimize your experimental outcomes.

Table of Contents

  • Core Concepts: Understanding the Reactivity of this compound

  • Amidation and Peptide Coupling Reactions

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide for Amidation Reactions

    • Experimental Protocol: HATU-Mediated Amidation

  • Esterification Reactions

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide for Esterification Reactions

    • Experimental Protocol: Solid Acid-Catalyzed Esterification

  • Catalyst Deactivation and Regeneration

    • Frequently Asked questions (FAQs)

    • Troubleshooting Guide for Catalyst Deactivation

  • Purification Strategies

  • References

Core Concepts: Understanding the Reactivity of this compound

This compound possesses two key functional groups: a secondary amine and a carboxylic acid. The methylene spacer between the phenyl ring and the methylamino group influences the steric environment and electronic properties of both functionalities. Understanding this interplay is crucial for selecting the appropriate catalyst and reaction conditions.

  • The Carboxylic Acid: The carboxylic acid group can be activated for nucleophilic attack, primarily for amidation and esterification reactions. Its reactivity is influenced by the electronic nature of the substituted benzene ring.

  • The Secondary Amine: The N-methyl group introduces steric hindrance compared to a primary amine, which can slow down reaction kinetics for coupling reactions.[1] This steric bulk necessitates the use of more potent coupling reagents.[2][3] The basicity of the secondary amine can also lead to acid-base reactions with the carboxylic acid, potentially forming a non-reactive salt, or it can act as a poison to certain catalysts.[4][5]

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive sites of this compound.

Amidation and Peptide Coupling Reactions

The formation of an amide bond is a common transformation for this compound, particularly in the synthesis of pharmacologically active molecules. Due to the steric hindrance from the N-methyl group, standard coupling conditions may result in low yields.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my amidation reaction with this compound showing low yield?

A1: Low yields are often attributed to several factors:

  • Steric Hindrance: The N-methyl group on the secondary amine of your starting material and potentially bulky groups on the coupling partner can physically impede the reaction.[4]

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid.[4] For sterically hindered substrates, more powerful reagents are often necessary.[2]

  • Amine Protonation: An acid-base reaction between the carboxylic acid and the amine can form a non-nucleophilic ammonium salt, effectively deactivating the amine.[4]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[4]

Q2: What are the best coupling reagents for this sterically hindered secondary amine?

A2: For N-methylated amino acids and other sterically hindered systems, uronium/aminium or phosphonium-based reagents are generally more effective than carbodiimides alone.[2][3] Highly recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is particularly effective for coupling N-methyl amino acids.[6][7]

Q3: Can I use EDC/HOBt for this reaction?

A3: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole) is a common and cost-effective coupling system, it may be less efficient for sterically demanding couplings involving N-methylated amines.[3] If you are observing low yields with EDC/HOBt, switching to a more potent reagent like HATU or PyAOP is a logical next step.[6][8]

Q4: What are common side reactions to be aware of?

A4: Besides low coupling efficiency, potential side reactions include:

  • Racemization: If the amine coupling partner is chiral, racemization at the alpha-carbon can occur, especially with strong bases or prolonged reaction times.[9] The use of additives like HOBt or OxymaPure can help suppress racemization.[4]

  • N-Acylurea Formation: When using carbodiimides, an O-to-N acyl migration can form a stable N-acylurea, which is unable to participate in the coupling reaction.[2]

  • Fragmentation: In some cases, fragmentation between consecutive N-methylamino acids has been observed during acidic cleavage from a solid support, although this is more relevant to solid-phase peptide synthesis.[6]

Troubleshooting Guide for Amidation Reactions
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.Switch to a more potent coupling reagent such as HATU, HCTU, or PyAOP.[1][2][3]
Steric hindrance from the N-methyl group.Employ a "double coupling" strategy by re-exposing the reaction to fresh activated acid and coupling reagents.[1] Increase the reaction time or temperature (microwave irradiation can be beneficial).[1]
Formation of an unreactive ammonium carboxylate salt.Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[4]
Hydrolysis of the activated intermediate.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Presence of Multiple Spots on TLC (Unidentified Byproducts) Side reactions such as N-acylurea formation (with carbodiimides).Lower the reaction temperature.[2] Switch to a phosphonium or uronium/aminium-based coupling reagent.
Racemization of a chiral coupling partner.Add a racemization suppressor like HOBt or OxymaPure.[4] Use a weaker base if applicable.
Starting Material Remains Unchanged Ineffective coupling reagent.Verify the quality and activity of your coupling reagent. As mentioned, consider using a more powerful one.
Deactivation of the amine.Ensure the amine is not in a salt form. If it is, it must be neutralized with a suitable base before the reaction.
Experimental Protocol: HATU-Mediated Amidation

This protocol provides a general procedure for the amidation of this compound with a primary amine using HATU.

Materials:

  • This compound (1.0 equivalent)

  • Primary amine (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Caption: Workflow for HATU-mediated amidation.

Esterification Reactions

Esterification of the carboxylic acid moiety of this compound is another important transformation. Acid catalysis is the most common approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the esterification of substituted benzoic acids?

A1:

  • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are classic and effective catalysts for Fischer esterification.[10][11]

  • Solid Acids: Heterogeneous catalysts like modified Montmorillonite K10 clay or zirconium-based solid acids offer advantages in terms of easier separation and reusability.[12][13][14]

  • Lewis Acids: In some cases, Lewis acids can also catalyze esterification.[11]

Q2: I am observing low conversion in my esterification reaction. What can I do?

A2: Esterification is an equilibrium process. To drive the reaction towards the product, you can:

  • Use an Excess of Alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium.[15]

  • Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Increase Catalyst Loading or Temperature: Optimizing these parameters can improve the reaction rate.

Q3: Are there any potential side reactions during the acid-catalyzed esterification?

A3: Yes, particularly with strong acid catalysts and elevated temperatures:

  • Sulfonation: If using concentrated sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction.[13]

  • Ether Formation: The acid-catalyzed condensation of two alcohol molecules can lead to the formation of an ether byproduct.[13]

  • Dehydration of Alcohols: Tertiary alcohols are prone to elimination under acidic conditions, forming alkenes, and are generally not suitable for Fischer esterification.[13]

Troubleshooting Guide for Esterification Reactions
Issue Possible Cause(s) Recommended Solution(s)
Low Conversion Equilibrium not shifted sufficiently towards products.Use a large excess of the alcohol.[15] Remove water using a Dean-Stark trap or molecular sieves.
Insufficient catalysis.Increase the amount of acid catalyst or switch to a stronger one. Increase the reaction temperature.
Formation of a Dark-Colored Reaction Mixture Decomposition of starting materials or product.Lower the reaction temperature. Consider using a milder catalyst, such as a solid acid.[12][13]
Sulfonation of the aromatic ring.Use a different acid catalyst like p-TsOH instead of H₂SO₄.[13]
Difficult Product Isolation Catalyst removal is problematic.Use a solid acid catalyst that can be easily filtered off after the reaction.[12][14]
Experimental Protocol: Solid Acid-Catalyzed Esterification

This protocol describes a general procedure for the esterification of this compound with an alcohol using a solid acid catalyst.

Materials:

  • This compound (1.0 equivalent)

  • Alcohol (e.g., methanol, ethanol) (can be used in excess as the solvent)

  • Solid acid catalyst (e.g., phosphoric acid-modified Montmorillonite K10) (10 wt %)[12][13]

  • Solvent (if alcohol is not used in excess, e.g., toluene)

Procedure:

  • In a round-bottom flask, combine this compound, the alcohol, and the solid acid catalyst.

  • If not using the alcohol as a solvent, add a suitable solvent like toluene.

  • Attach a reflux condenser (and a Dean-Stark trap if using toluene).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter to remove the solid acid catalyst.

  • Wash the catalyst with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Catalyst Deactivation and Regeneration

Catalyst deactivation is a common issue that can lead to incomplete reactions and reduced efficiency.

Frequently Asked Questions (FAQs)

Q1: How can the secondary amine in this compound deactivate my catalyst?

A1: The lone pair of electrons on the nitrogen of the secondary amine can strongly adsorb to the active sites of metal catalysts, a phenomenon known as poisoning.[5] This is particularly relevant in reactions like catalytic hydrogenation. This binding can block the active sites, preventing the intended reactants from accessing them.[16]

Q2: Are certain types of catalysts more susceptible to poisoning by amines?

A2: Yes, heterogeneous metal catalysts such as Palladium (Pd), Platinum (Pt), and Nickel (Ni) are known to be susceptible to poisoning by amines and other nitrogen-containing compounds.[16]

Q3: How can I minimize catalyst deactivation by the amine functionality?

A3:

  • Protecting the Amine: Temporarily protecting the secondary amine with a suitable protecting group can prevent it from interacting with the catalyst. This adds extra steps to the synthesis but can be very effective.

  • Choosing a Resistant Catalyst: Some catalysts are more resistant to amine poisoning. For example, Ruthenium (Ru) catalysts are often more robust in the presence of nitrogen-containing compounds.[16]

  • Optimizing Reaction Conditions: In some cases, adjusting the temperature, pressure, or solvent can mitigate the poisoning effect.

Troubleshooting Guide for Catalyst Deactivation

Catalyst_Deactivation_Troubleshooting start Low or Stalled Reaction Rate q1 Is a heterogeneous metal catalyst being used? start->q1 q2 Is the secondary amine unprotected? q1->q2 Yes Other issues Other issues q1->Other issues No q3 Consider Amine Poisoning q2->q3 Yes sol1 Protect the secondary amine group q3->sol1 sol2 Switch to a more poison-resistant catalyst (e.g., Ru-based) q3->sol2 sol3 Increase catalyst loading (may be inefficient) q3->sol3

Caption: Decision tree for troubleshooting catalyst deactivation.

Purification Strategies

The purification of products derived from this compound will depend on the specific properties of the synthesized molecule. General techniques include:

  • Extraction: An aqueous work-up is typically the first step to remove water-soluble reagents and byproducts. Adjusting the pH can be used to separate acidic or basic impurities.

  • Column Chromatography: Silica gel chromatography is a versatile method for purifying a wide range of organic compounds. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is critical for good separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system is an excellent way to obtain highly pure material.

  • Distillation: For liquid, thermally stable products, distillation under reduced pressure can be an effective purification method.

References

  • Wennemers, H., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Side reactions associated with N-methylated amino acid coupling. BenchChem Technical Support.
  • Wennemers, H., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions. ETH Zurich Research Collection. Available at: [Link]

  • Wennemers, H., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. ACS Publications. Available at: [Link]

  • BenchChem. (2025).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids. BenchChem Technical Support.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

  • Burt, C. H. (1948). U.S. Patent No. 2,442,797. Washington, DC: U.S.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • BenchChem. (2025). Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine. BenchChem Technical Support.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Appel, A. M., et al. (2026). Selective and Stable Pt Catalysts for the Catalytic Conversion of Captured CO2 to Methanol in an Advanced Water-Lean Postcombustion Solvent.
  • Albericio, F., et al. (2018). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Request PDF.
  • University of California, Irvine. (n.d.).
  • Saikia, L., & Talukdar, A. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2).
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Peptides.
  • Albericio, F., & Gira, E. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Maat, L., & Beyerman, H. C. (1983). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • BenchChem. (2025).
  • Neri, D., et al. (2017).
  • Ramachandran, P. V. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem Technical Support.
  • Andersen, N. G. (2014).
  • Beller, M., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.
  • Reddit. (2021).
  • Li, F., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
  • Chiacchio, U., et al. (2017).
  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • Karadayi, T., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • Air Products and Chemicals Inc. (2013). Process for preparing aminobenzoate esters.
  • Bera, M., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst.
  • Andersen, N. G. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Sivasamy, A., et al. (2020). Screening of reaction conditions in the esterification of benzoic acid with methanol.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Acid Catalysts in the Esterification of 4-Methylbenzoic Acid. BenchChem Technical Support.
  • Liu, G., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
  • University of Michigan. (2021). 3: Esterification (Experiment). Chemistry LibreTexts.
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Technical Support Center: Scaling Up the Synthesis of 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(Methylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the successful and efficient execution of your synthesis.

Overview of Synthetic Strategies

The synthesis of this compound on a laboratory and pilot scale is primarily achieved through two robust and well-documented routes:

  • Nucleophilic Substitution: This pathway involves the reaction of a haloalkyl benzoic acid derivative, typically 4-(bromomethyl)benzoic acid, with methylamine. The bromomethyl group serves as a reactive site for nucleophilic attack by the amine.[1]

  • Reductive Amination: This one-pot reaction involves the condensation of 4-formylbenzoic acid with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3]

Each method presents its own set of advantages and challenges, particularly when scaling up the reaction. This guide will address common issues associated with both pathways.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for large-scale synthesis?

A1: The choice between nucleophilic substitution and reductive amination for large-scale synthesis depends on several factors including cost of starting materials, availability of reagents, and desired purity profile.

  • Reductive Amination is often favored for its "one-pot" nature, which can be more efficient and cost-effective on a larger scale.[3] It typically involves milder reaction conditions and avoids the use of lachrymatory and corrosive brominated intermediates.

  • Nucleophilic Substitution using 4-(bromomethyl)benzoic acid is a straightforward approach. However, 4-(bromomethyl)benzoic acid can be a lachrymator and requires careful handling, especially on a larger scale.[1][4]

Q2: What are the common starting materials and their sources?

A2: The primary starting materials for the two main synthetic routes are:

Synthetic RouteStarting MaterialCAS NumberKey Considerations
Nucleophilic Substitution4-(Bromomethyl)benzoic acid6232-88-8Can be synthesized from p-toluic acid via radical bromination using N-bromosuccinimide (NBS).[1][4]
Reductive Amination4-Formylbenzoic acid619-66-9Can be prepared from methyl 4-formylbenzoate, a byproduct of dimethyl terephthalate synthesis.[5]
Both RoutesMethylamine74-89-5Typically used as a solution in water, methanol, or THF.
Q3: How can I purify the final product, this compound?

A3: Purification of this compound often involves the following steps:

  • Acid-Base Extraction: The amphoteric nature of the product allows for purification by adjusting the pH of the aqueous solution. The product is soluble in both acidic and basic conditions.

  • Crystallization: The product can be crystallized from a suitable solvent system, such as a mixture of methanol and water.[6]

  • Salt Formation: Formation of the hydrochloride salt, this compound hydrochloride, is a common method for purification and to improve the stability and handling of the final compound.[7][8] The salt can be precipitated from the reaction mixture by the addition of hydrochloric acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Reductive Amination

Question: I am performing a reductive amination of 4-formylbenzoic acid with methylamine using sodium borohydride, but my yields are consistently low. What could be the issue?

Answer: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial formation of the imine is a crucial equilibrium step. To drive the equilibrium towards the imine, consider the following:

    • pH Adjustment: Imine formation is often catalyzed by mild acid.[2] The addition of a catalytic amount of acetic acid can accelerate this step.[9]

    • Reaction Time: Allow sufficient time for the aldehyde and amine to react and form the imine before adding the reducing agent.[2] Monitoring the reaction by TLC or LC-MS can help determine the optimal time for imine formation.[10]

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde, leading to the formation of 4-(hydroxymethyl)benzoic acid as a byproduct.[2]

    • Milder Reducing Agents: Consider using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][11] These reagents are more selective for the iminium ion over the carbonyl group, which can significantly improve the yield of the desired amine.[2]

  • Reaction Conditions:

    • Solvent: Methanol is a common solvent for reductive aminations.[9][12] Ensure your reagents are soluble in the chosen solvent.

    • Temperature: The reaction is typically run at room temperature.

Workflow for Troubleshooting Low Yield in Reductive Amination

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome LowYield Low Yield in Reductive Amination CheckImine 1. Verify Imine Formation (TLC, LC-MS) LowYield->CheckImine OptimizeImine Optimize Imine Formation: - Add catalytic acid (e.g., AcOH) - Increase reaction time before reduction CheckImine->OptimizeImine If incomplete EvaluateReductant 2. Evaluate Reducing Agent CheckImine->EvaluateReductant If complete OptimizeImine->EvaluateReductant ImprovedYield Improved Yield of This compound OptimizeImine->ImprovedYield SwitchReductant Switch to a milder reductant: - Sodium Cyanoborohydride (NaBH3CN) - Sodium Triacetoxyborohydride (STAB) EvaluateReductant->SwitchReductant If using NaBH4 CheckConditions 3. Review Reaction Conditions EvaluateReductant->CheckConditions If already using mild reductant SwitchReductant->CheckConditions SwitchReductant->ImprovedYield AdjustConditions Adjust Conditions: - Ensure reagent solubility - Control temperature CheckConditions->AdjustConditions AdjustConditions->ImprovedYield

Caption: Troubleshooting workflow for low yield in reductive amination.

Problem 2: Formation of a Dimer Impurity

Question: During the synthesis via nucleophilic substitution of 4-(bromomethyl)benzoic acid with methylamine, I am observing a significant amount of a higher molecular weight impurity. What is this and how can I prevent it?

Answer: The high molecular weight impurity is likely the tertiary amine dimer, 4,4'-((methylazanediyl)bis(methylene))dibenzoic acid, formed from the reaction of the desired product with the starting material, 4-(bromomethyl)benzoic acid.

  • Causality: The product, this compound, is a secondary amine and can act as a nucleophile, reacting with the electrophilic 4-(bromomethyl)benzoic acid. This is a common issue in alkylation reactions of primary amines.[2]

  • Prevention Strategies:

    • Excess Methylamine: Using a significant excess of methylamine will favor the reaction of 4-(bromomethyl)benzoic acid with methylamine over its reaction with the product.

    • Slow Addition: Adding the 4-(bromomethyl)benzoic acid slowly to the solution of methylamine can help maintain a high concentration of methylamine relative to the starting material and product, thus minimizing the side reaction.

    • Temperature Control: Running the reaction at a lower temperature can help control the rate of the reaction and may improve selectivity.

Side Reaction Pathway in Nucleophilic Substitution

G Start 4-(Bromomethyl)benzoic acid + Methylamine Desired This compound (Desired Product) Start->Desired Desired Reaction Dimer 4,4'-((Methylazanediyl)bis(methylene))dibenzoic acid (Dimer Impurity) Start->Dimer Side Reaction Desired->Dimer Side Reaction (Product reacts with starting material)

Caption: Formation of the dimer impurity in nucleophilic substitution.

Problem 3: Difficulty in Isolating the Product

Question: My reaction appears to be successful by LC-MS, but I am struggling to isolate the this compound from the aqueous workup. What are the best practices for isolation?

Answer: The amphoteric nature of this compound, containing both a basic amine and an acidic carboxylic acid, can make its isolation tricky.

  • Isoelectric Point: The key to isolating the product by precipitation is to adjust the pH of the aqueous solution to its isoelectric point (pI), where the molecule has a net neutral charge and its solubility in water is at a minimum.

    • pH Adjustment: After the reaction, if the solution is basic, carefully add acid (e.g., hydrochloric acid) to lower the pH. If the solution is acidic, add a base (e.g., sodium hydroxide) to raise the pH. The optimal pH for precipitation is typically between 4 and 5.[6]

  • Filtration and Washing: Once the product has precipitated, it can be collected by filtration.

    • Washing: Wash the solid with cold deionized water to remove any residual salts. A final wash with a non-polar solvent like hexane can help remove organic impurities.[4]

  • Alternative: Salt Formation: To avoid issues with finding the exact isoelectric point, consider isolating the product as its hydrochloride salt.

    • Procedure: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., methanol) and add a solution of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.[13] This method often yields a more stable and easily handled solid.[8]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Formylbenzoic Acid
  • In a suitable reaction vessel, dissolve 4-formylbenzoic acid (1 equivalent) in methanol.

  • Add a solution of methylamine (1.5-2 equivalents) in methanol to the reaction mixture.

  • Add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) in portions, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH to ~9 with a sodium hydroxide solution.

  • Wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to 4-5 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Nucleophilic Substitution of 4-(Bromomethyl)benzoic acid
  • In a reaction vessel, add an aqueous solution of methylamine (3-5 equivalents).

  • Cool the methylamine solution in an ice bath.

  • Dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in a suitable solvent (e.g., THF).

  • Add the solution of 4-(bromomethyl)benzoic acid dropwise to the cold methylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 1-2.

  • Wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material and non-polar byproducts.

  • Adjust the pH of the aqueous layer to 4-5 with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

References

  • Reddit. (2022, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Reddit. (2022, February 13). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • PubChem. (n.d.). This compound hydrochloride (C9H11NO2). Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • University of Colorado Boulder. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-[(Methylamino)methyl]benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(Methylamino)methyl]benzoic acid is a key building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a secondary amine and a carboxylic acid on a benzene ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.[1][2] The efficient and scalable synthesis of this compound is therefore of critical importance. This guide provides a detailed comparison of the two primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Route A: Nucleophilic Substitution of 4-(Halomethyl)benzoic Acid

This classical and widely employed method involves the reaction of a 4-(halomethyl)benzoic acid, typically the chloro- or bromo- derivative, with methylamine. The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon, displacing the halide ion.

Diagram of Reaction Pathway: Route A

G p_toluic_acid 4-Methylbenzoic Acid (p-Toluic Acid) halomethyl_benzoic_acid 4-(Halomethyl)benzoic Acid (X = Cl, Br) p_toluic_acid->halomethyl_benzoic_acid halomethyl_benzoic_acid_2 4-(Halomethyl)benzoic Acid target_molecule This compound halomethyl_benzoic_acid_2->target_molecule

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocols

Protocol A1: Synthesis of 4-(Bromomethyl)benzoic Acid from 4-Methylbenzoic Acid [3][4]

  • To a round-bottomed flask, add 4-methylbenzoic acid (1 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a radical initiator such as benzoyl peroxide (0.02 eq.) in a suitable solvent like chlorobenzene.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid and wash with hexane to remove byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol A2: Synthesis of 4-(Chloromethyl)benzoic Acid from 4-Methylbenzoic Acid [5]

  • Dissolve 4-methylbenzoic acid (1 eq.) in chlorobenzene at 100 °C.

  • Introduce chlorine gas into the solution under UV irradiation.

  • Monitor the reaction until the theoretical amount of hydrochloric acid has been formed.

  • Cool the reaction mixture to 0 °C to precipitate the product.

  • Filter the solid and wash with petroleum ether to remove the solvent.

Protocol A3: Reaction of 4-(Halomethyl)benzoic Acid with Methylamine

  • In a pressure-resistant vessel, suspend 4-(halomethyl)benzoic acid (1 eq.) in a solution of methylamine (excess, e.g., 40% in water or as a solution in an organic solvent like THF).

  • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with an acid (e.g., HCl) to a pH of approximately 6-7 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Discussion of Route A

The nucleophilic substitution route is a robust and well-established method. The starting material, 4-methylbenzoic acid, is readily available and inexpensive. The halogenation of the benzylic position is a relatively straightforward radical substitution reaction.[3] The subsequent reaction with methylamine is typically high-yielding.

However, there are some drawbacks to consider. The halogenated intermediates, particularly 4-(bromomethyl)benzoic acid, can be lachrymatory and require careful handling.[6] The use of radical initiators like benzoyl peroxide requires caution due to its potential for explosion upon heating in the solid state.[4] Furthermore, the reaction with methylamine can sometimes lead to the formation of a dimeric byproduct where the secondary amine reacts with another molecule of the halo-intermediate. Using a large excess of methylamine can help to minimize this side reaction.

Route B: Reductive Amination of 4-Formylbenzoic Acid

Reductive amination is a powerful and versatile method for the formation of amines.[7] In this approach, 4-formylbenzoic acid is first condensed with methylamine to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine.

Diagram of Reaction Pathway: Route B

G formyl_benzoic_acid 4-Formylbenzoic Acid imine_intermediate Imine Intermediate formyl_benzoic_acid->imine_intermediate CH3NH2, +/- H+ target_molecule This compound imine_intermediate->target_molecule Reducing Agent

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol

Protocol B1: One-Pot Reductive Amination of 4-Formylbenzoic Acid [8][9][10]

  • Dissolve 4-formylbenzoic acid (1 eq.) and methylamine (1.1-1.5 eq., e.g., as a solution in methanol or water) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

  • If desired, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add a suitable reducing agent portion-wise. Common choices include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (NaBH(OAc)3).

  • Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the careful addition of water or a dilute acid.

  • Adjust the pH of the solution to the isoelectric point of the product (typically around pH 6-7) to induce precipitation.

  • Filter the solid, wash with cold water, and dry to yield this compound.

Discussion of Route B

Reductive amination offers a more convergent and often milder alternative to the nucleophilic substitution route. It is typically a one-pot reaction, which can save time and reduce waste.[7] The starting material, 4-formylbenzoic acid, is also commercially available. A key advantage is the ability to use a variety of reducing agents, allowing for optimization based on substrate compatibility and safety considerations.[11] For instance, sodium cyanoborohydride and sodium triacetoxyborohydride are milder reducing agents that can selectively reduce the imine in the presence of the aldehyde, which can be advantageous.[10]

A potential challenge with this route is the optimization of the reaction conditions, particularly the pH, to favor imine formation without causing significant reduction of the starting aldehyde by the hydride reagent. The choice of reducing agent is also crucial; for example, sodium borohydride can also reduce the aldehyde starting material. Careful control of the reaction conditions is therefore necessary to achieve high yields and purity.

Comparative Summary

FeatureRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Starting Materials 4-Methylbenzoic Acid, Methylamine4-Formylbenzoic Acid, Methylamine
Number of Steps 2 (Halogenation, Substitution)1 (One-pot reaction)
Key Intermediates 4-(Halomethyl)benzoic AcidImine/Iminium ion
Typical Yields Good to ExcellentGood to Excellent
Advantages - Inexpensive starting material- Well-established and robust method- One-pot procedure- Milder reaction conditions possible- Avoids lachrymatory intermediates
Disadvantages - Use of hazardous reagents (NBS, Cl2, radical initiators)- Lachrymatory intermediates- Potential for over-alkylation- Requires careful control of pH and reducing agent addition- Potential for aldehyde reduction as a side reaction
Safety Considerations - Handling of lachrymatory and potentially explosive reagents- Handling of hydride reducing agents which are water-reactive

Conclusion

Both the nucleophilic substitution of 4-(halomethyl)benzoic acids and the reductive amination of 4-formylbenzoic acid are viable and effective methods for the synthesis of this compound.

The nucleophilic substitution route (Route A) is a classic and often cost-effective approach, particularly for large-scale synthesis where the cost of starting materials is a primary concern. However, it involves the handling of more hazardous reagents and intermediates.

The reductive amination route (Route B) offers a more streamlined, one-pot synthesis that can be performed under milder conditions and avoids the use of lachrymatory intermediates. This makes it an attractive option for laboratory-scale synthesis and for applications where process simplification and safety are paramount.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, cost considerations, and safety protocols.

References

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

Sources

A Researcher's Guide to 4-[(Methylamino)methyl]benzoic Acid and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzoic acid and its derivatives are foundational scaffolds in modern organic synthesis, particularly within the pharmaceutical industry. Their structural versatility allows them to serve as key intermediates and building blocks for Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth technical comparison of 4-[(Methylamino)methyl]benzoic acid against structurally related alternatives: 4-(Aminomethyl)benzoic acid, 4-Formylbenzoic acid, and 4-(Methylamino)benzoic acid. By examining their respective reactivities, advantages, and limitations through the lens of a critical synthetic application—the preparation of intermediates for the anticoagulant Dabigatran—this document offers researchers and drug development professionals a framework for strategic intermediate selection. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to support a rational approach to synthesis design.

Introduction: The Strategic Importance of Benzoic Acid Derivatives

The substituted benzene ring of benzoic acid offers a robust and tunable platform for building molecular complexity. The carboxylic acid group provides a reliable handle for amide bond formation—one of the most utilized reactions in medicinal chemistry—while substituents on the aromatic ring dictate the molecule's ultimate function and reactivity.[1] The choice of a specific benzoic acid derivative is a critical decision in a synthetic campaign, directly impacting reaction efficiency, impurity profiles, and overall process viability.

This guide focuses on this compound, a bifunctional molecule featuring a secondary amine and a carboxylic acid, separated by a benzyl group. This specific arrangement offers a unique combination of properties that we will compare against three key analogues:

  • 4-(Aminomethyl)benzoic acid (P-AMBA): The primary amine counterpart.

  • 4-Formylbenzoic acid (FBA): A common precursor, allowing for an alternative synthetic route via reductive amination.

  • 4-(Methylamino)benzoic acid (MABA): An isomer lacking the methylene spacer, highlighting the spacer's role in reactivity.

Our comparative analysis will be grounded in their application toward synthesizing key intermediates of Dabigatran etexilate, a direct thrombin inhibitor.[2] This practical example will illuminate the subtle yet significant differences that guide the selection of one building block over another in a real-world pharmaceutical synthesis context.

Comparative Profiles of Key Benzoic Acid Derivatives

The utility of a building block is defined by its physical properties, reactivity, and accessibility. The following sections profile our four molecules of interest, providing a foundation for their comparison.

Structural and Reactivity Overview

The primary distinction between these derivatives lies in the nature of the functional group at the 4-position and its proximity to the aromatic ring. These differences fundamentally alter the nucleophilicity of the amine and the overall synthetic strategy.

Caption: Key relationships between this compound and its alternatives.

Physico-Chemical Data Comparison

A summary of key physical properties is essential for planning experimental workups and purification strategies.

CompoundStructureMW ( g/mol )Melting Point (°C)Key Features
This compound C₉H₁₁NO₂165.19>300 (HCl salt)[3]Secondary benzylic amine; Zwitterionic nature.
4-(Aminomethyl)benzoic acid C₈H₉NO₂151.16>300Primary benzylic amine; Prone to over-alkylation.
4-Formylbenzoic acid C₈H₆O₃150.13247[4]Aldehyde group allows for reductive amination.
4-(Methylamino)benzoic acid C₈H₉NO₂151.16160-162[5]Anilinetype amine; Lower nucleophilicity due to resonance.

Table 1. Comparative properties of selected benzoic acid derivatives.

Application in Synthesis: The Dabigatran Intermediate Case Study

The synthesis of Dabigatran etexilate involves the coupling of a benzimidazole core with various side chains. One of the key starting materials (KSMs) is derived from the reaction between 4-(methylamino)-3-nitrobenzoic acid and other components. While our primary molecule of interest, this compound, isn't directly used in the most common routes, its structural elements are crucial. We will analyze the synthesis of a key benzimidazole intermediate to compare the utility of our selected benzoic acid derivatives.

A pivotal step in many Dabigatran syntheses is the formation of an amide bond followed by cyclization to form the benzimidazole ring. Let's consider the synthesis of a precursor like N-(4-cyanophenyl)-2-((4-(methylamino)-3-nitrophenyl)amino)acetamide . This structure highlights the need for a nucleophilic amine to displace a leaving group.

Synthetic Pathway Analysis

The choice of benzoic acid derivative dictates the entire synthetic approach. Here, we compare three potential strategies leading to a common intermediate type.

Caption: Comparative synthetic strategies using different benzoic acid derivatives.

Head-to-Head Comparison
Route 1: this compound (The Direct Approach)
  • Expertise & Rationale: Using this molecule directly leverages its pre-formed secondary amine. Secondary amines are often ideal for nucleophilic substitution as they cannot form the imine side-products that primary amines can, and they are less prone to the over-alkylation that can plague primary amines.[6] The benzylic position of the amine enhances its nucleophilicity compared to an aniline-type amine (like MABA), making reactions more efficient.

  • Advantages: Fewer synthetic steps if the target requires this specific fragment; predictable reactivity.

  • Disadvantages: Higher cost and less commercial availability compared to precursors like 4-Formylbenzoic acid.

Route 2: 4-Formylbenzoic Acid (The Reductive Amination Approach)
  • Expertise & Rationale: This is a highly convergent and cost-effective strategy. Reductive amination combines two steps (imine formation and reduction) into a single pot, which is efficient for industrial-scale synthesis.[7][8] The choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) allows for fine-tuning of reactivity and selectivity, tolerating a wide range of functional groups.[9][10]

  • Advantages: Utilizes cheap, readily available starting materials. High atom economy. Can be used to introduce a wide variety of alkyl groups, not just methyl.

  • Disadvantages: Requires careful control of reaction conditions to avoid side reactions, such as the formation of tertiary amines or reduction of the aldehyde before imine formation.

Route 3: 4-(Aminomethyl)benzoic Acid (The Alkylation Approach)
  • Expertise & Rationale: This route involves the methylation of a primary amine. While seemingly straightforward, it presents a significant control challenge. Primary amines can easily undergo double alkylation to form a tertiary amine, leading to a mixture of products and reducing the yield of the desired secondary amine.[6] Achieving selective mono-methylation often requires specific reagents (e.g., dimethyl sulfate under careful pH control) or a more complex protect-methylate-deprotect sequence, adding steps and cost.

  • Advantages: The starting material is commercially available.

  • Disadvantages: High risk of over-alkylation leading to difficult purifications and lower yields of the desired secondary amine. Less step-economical for achieving the target structure compared to the other routes.

Experimental Protocols and Data

To provide a tangible comparison, this section details validated experimental protocols for key transformations discussed above.

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol demonstrates a nucleophilic aromatic substitution, a common reaction type for these derivatives.

  • Source: Adapted from patent literature.[11]

  • Reaction: 4-Chloro-3-nitrobenzoic acid + Methylamine → 4-(Methylamino)-3-nitrobenzoic acid

  • Materials:

    • 4-Chloro-3-nitrobenzoic acid (1 mol)

    • Aqueous Methylamine solution (e.g., 25-40%) (2-3 mol)

    • Suitable solvent (e.g., water, ethanol)

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzoic acid in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

    • Slowly add the aqueous methylamine solution to the mixture, maintaining the temperature (e.g., 20-30°C). The reaction is often exothermic.

    • Stir the reaction mixture for several hours (e.g., 4-8 hours) at a controlled temperature (e.g., 40-50°C) until HPLC or TLC analysis shows complete consumption of the starting material.

    • Cool the mixture and acidify with an acid (e.g., HCl) to precipitate the product.

    • Filter the solid product, wash with water, and dry under vacuum.

  • Expected Yield: High, often >95%.[11] This reaction is highly efficient due to the activation of the aromatic ring by the nitro group.

Protocol 2: Reductive Amination of 4-Formylbenzoic Acid
  • Source: Based on general reductive amination protocols.[8][9]

  • Reaction: 4-Formylbenzoic acid + Methylamine + [H] → this compound

  • Materials:

    • 4-Formylbenzoic acid (1 mol)

    • Methylamine (as hydrochloride salt or in solution) (1.1-1.5 mol)

    • Sodium Borohydride (NaBH₄) (1.5-2.0 mol) or Sodium Triacetoxyborohydride (STAB)

    • Solvent: Methanol (for NaBH₄) or 1,2-Dichloroethane (for STAB)

  • Procedure (using NaBH₄):

    • Suspend 4-formylbenzoic acid in methanol.

    • Add methylamine (solution or salt) and stir for 1-2 hours at room temperature to allow for imine formation.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly and portion-wise, add sodium borohydride, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction carefully with water, then acidify to pH ~5-6 to precipitate the product.

    • Filter, wash with cold water, and dry.

  • Expected Yield: 80-90%.[9]

Comparative Data Summary
FeatureThis compound4-Formylbenzoic Acid Route4-(Aminomethyl)benzoic Acid Route
Synthetic Strategy Direct CouplingReductive AminationN-Alkylation
Number of Steps 1 (to couple)1 (one-pot)1+ (risk of protection steps)
Key Advantage Predictable reactivity, no over-alkylation.High convergency, low-cost materials.Readily available starting material.
Key Disadvantage Higher starting material cost.Requires careful process control.High risk of di-alkylation, potential for low yield.
Typical Yield High (for coupling step)80-90%Variable, often moderate due to side products.

Table 2. Qualitative comparison of synthetic routes.

Conclusion and Recommendations

For researchers and process chemists, the selection of a benzoic acid building block is a strategic decision with significant downstream consequences.

  • This compound is the reagent of choice when a project is in the later stages of development, where material cost is less critical than process robustness and a predictable impurity profile. Its secondary amine nature prevents over-alkylation, simplifying purification and ensuring high fidelity in coupling reactions.

  • 4-Formylbenzoic acid represents the most versatile and economically viable starting point, especially for large-scale synthesis. The reductive amination pathway is highly efficient and adaptable. It should be the primary consideration during initial route scouting and process development, as it offers a balance of cost, flexibility, and efficiency.

  • 4-(Aminomethyl)benzoic acid should be used with caution when a secondary methylamine is the target. While it appears to be a direct precursor, the practical challenges of selective mono-methylation often render this route inefficient, leading to complex purification challenges and lower overall yields.[6]

  • 4-(Methylamino)benzoic acid , with its aniline-like character, is not a direct substitute. The absence of the methylene spacer reduces the amine's nucleophilicity and alters its vector in space, making it suitable for entirely different target molecules where the nitrogen is directly conjugated to the aromatic system.[12][13]

Ultimately, the optimal choice depends on the specific synthetic target, the scale of the reaction, and the developmental stage of the project. For rapid access to diverse analogues, the reductive amination of 4-formylbenzoic acid is unparalleled. For robust, predictable, late-stage synthesis of a specific target, the direct use of this compound is often superior.

References

  • IN2012CH01113A. (2014). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. Indian Patent Office. [Online].
  • US20150246900A1. (2015). Process for the Synthesis of Dabigatran and Its Intermediates. USPTO. [Online].
  • Reddy, B. P., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega. [Online]. Available: [Link]

  • CN102924578A. (2013). Synthetic method of dabigatran etexilate key intermediate. Google Patents. [Online].
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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

4-[(Methylamino)methyl]benzoic acid is a key building block in medicinal chemistry, often utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a secondary amine, makes it a versatile synthon. However, the very reactivity that makes it valuable also presents challenges in controlling its purity. In drug development, impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust and reliable analytical strategy for purity assessment is not merely a quality control checkbox; it is a fundamental requirement for regulatory compliance and patient safety.[2]

This guide provides an in-depth comparison of analytical methodologies for the purity profiling of commercial this compound. We will move beyond simple protocol recitation to explore the underlying scientific principles, explain the rationale behind experimental choices, and present a framework for developing a self-validating, trustworthy analytical system.

Anticipating the Challenge: Potential Impurities

Effective purity analysis begins with an understanding of what to look for. Impurities in a commercial batch of this compound can originate from several sources: the synthetic route, degradation, or storage conditions. A common synthesis involves the reaction of a 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid) with methylamine.

Based on this, we can anticipate several classes of impurities:

  • Process-Related Impurities (Organic):

    • Starting Materials: Unreacted 4-(bromomethyl)benzoic acid or methylamine.

    • By-products: Di-substituted products, such as 4-{[bis(methylamino)methyl]methyl}benzoic acid, formed if the secondary amine reacts further.

    • Intermediates: Incomplete reaction products.

  • Process-Related Impurities (Inorganic):

    • Reagents and catalysts used in the synthesis.[3]

  • Degradation Products: Formed by exposure to heat, light, or oxidative conditions.

  • Residual Solvents: Organic volatile impurities remaining from the purification process.[3]

Table 1: Potential Impurities in Commercial this compound

Impurity NameStructure / DescriptionPotential SourcePrimary Analytical Technique
4-(Bromomethyl)benzoic acidBr-CH₂-C₆H₄-COOHUnreacted starting materialHPLC, LC-MS
4-(Hydroxymethyl)benzoic acidHO-CH₂-C₆H₄-COOHHydrolysis of starting materialHPLC, LC-MS
4-Formylbenzoic acidOHC-C₆H₄-COOHOxidation productHPLC, LC-MS, GC-MS
N,N-Dimethyl-4-(aminomethyl)benzoic acid(CH₃)₂N-CH₂-C₆H₄-COOHOver-alkylation by-productHPLC, LC-MS, NMR
TolueneC₇H₈Residual solventGC-MS

Comparative Analysis of Core Analytical Methodologies

A multi-faceted approach is often necessary for comprehensive impurity profiling.[4] While High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, it is best complemented by others for a complete picture.[1][3]

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleStrengthsLimitationsBest For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Gold standard for purity and impurity quantification[3]; high precision and robustness; versatile with many column chemistries.Requires analytes to have a UV chromophore; reference standards needed for quantification.Quantifying known and unknown organic, non-volatile impurities.
LC-MS HPLC separation coupled with mass spectrometry detection.Provides molecular weight information, aiding in the identification of unknown impurities[5]; high sensitivity and specificity.Quantitative response can be inconsistent without stable isotope-labeled standards; matrix effects can cause ion suppression.Structural elucidation and identification of unknown impurities.
GC-MS Separation of volatile compounds in the gas phase, with mass spectrometry detection.Excellent for separating and identifying volatile and semi-volatile compounds[6]; high sensitivity.Not suitable for non-volatile or thermally labile compounds like the main analyte without derivatization.[7]Detecting residual solvents and volatile organic impurities.[1]
qNMR Nuclear Magnetic Resonance spectroscopy used for quantitative analysis.Provides structural confirmation of the main component and impurities[5]; can quantify without a specific reference standard (using a certified internal standard).Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.Absolute quantification and structural elucidation when reference standards are unavailable.
The Central Role of HPLC

For routine quality control and purity certification of this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Its ability to separate compounds with a wide range of polarities makes it ideal for resolving the main component from its potential impurities.[3]

Orthogonal Methods: GC-MS and NMR

GC-MS serves as a critical orthogonal method, specifically for residual solvents, which HPLC may not effectively detect.[6] NMR , on the other hand, is the ultimate tool for structural verification. A ¹H NMR spectrum provides an unambiguous fingerprint of the molecule and can be used to identify and quantify major impurities if their signals are resolved.[5][8]

In-Depth Workflow: HPLC Method Development and Validation

A trustworthy analytical method must be validated to prove it is fit for its intended purpose.[9] The validation process demonstrates that the method is specific, linear, accurate, precise, and robust.[10][11]

Diagram: HPLC Purity Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Reference Standard Solution prep_sample Prepare Sample Solution sys_suit System Suitability Test (SST) prep_std->sys_suit prep_mobile Prepare Mobile Phase & Diluent inject_seq Run Analytical Sequence (Blank, Std, Sample) prep_sample->inject_seq prep_mobile->sys_suit sys_suit->inject_seq If SST Passes integrate Integrate Chromatograms inject_seq->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for HPLC-based purity analysis.

Step-by-Step Experimental Protocol: Validated RP-HPLC Method

This protocol describes a robust method for the purity analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A robust, general-purpose column for reverse-phase).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Provides good peak shape for acidic compounds).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (For improved reproducibility).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

2. Solution Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the commercial batch to be tested.

3. Method Validation Protocol: The method's trustworthiness is established by validating key performance characteristics according to ICH Q2(R1) guidelines.[11]

  • Specificity: Inject the diluent, a placebo (if applicable), the reference standard, and the sample solution. The method is specific if the main peak is free from any interference from other components and baseline resolution is achieved between adjacent peaks.[10] Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.[11]

  • Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the sample concentration.[10] Plot the peak area against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Accuracy: Analyze samples spiked with known amounts of impurities or the main analyte at different levels (e.g., 80%, 100%, 120%). Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate sample preparations. The Relative Standard Deviation (RSD) of the purity results should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should meet predefined criteria.[11]

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature, ±5% mobile phase composition) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[12]

Table 3: HPLC Method Validation Parameters & Acceptance Criteria (ICH Q2(R1))

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity > 990; Baseline resolution (Rs > 2.0) between analyte and closest impurity.[11]
Linearity To demonstrate a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.[9]
Accuracy To measure the closeness of results to the true value.% Recovery between 98.0% and 102.0%.
Precision (RSD) To measure the degree of scatter between measurements.Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%.
LOD / LOQ To determine the lowest concentration that can be reliably detected/quantified.S/N Ratio: LOD ≈ 3:1; LOQ ≈ 10:1.
Robustness To show reliability with respect to deliberate variations in method parameters.System suitability criteria met under all varied conditions.

Case Study: Identifying an Unknown Peak

Imagine a chromatogram of a commercial batch shows an unknown peak at a level of 0.15%. According to ICH guidelines, any impurity above 0.1% must be identified.[2]

Diagram: Impurity Identification Workflow

This decision tree outlines the logical steps to identify and characterize an unknown impurity.

Impurity_ID_Workflow decision decision process process result result start start decision_known Matches known impurities? start->decision_known Unknown Peak > 0.1% result_identified Structure Confirmed decision_known->result_identified Yes process_lcms Analyze by LC-MS decision_known->process_lcms No decision_mass Mass matches predicted structure? process_lcms->decision_mass Obtain Mass (m/z) process_isolate Isolate with Preparative HPLC decision_mass->process_isolate No / Ambiguous result_tentative Tentative ID decision_mass->result_tentative Yes process_nmr Analyze by 1D/2D NMR process_isolate->process_nmr Collect Fraction process_nmr->result_identified Elucidate Structure

Sources

A Comparative Guide to 4-[(Methylamino)methyl]benzoic Acid Derivatives as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 4-[(Methylamino)methyl]benzoic acid derivatives, a class of molecules that has garnered significant interest for its potent and selective inhibition of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation anticoagulants. We will objectively compare the performance of key derivatives, provide the experimental context for their evaluation, and detail the methodologies required for their characterization.

Introduction: The Rationale for Targeting Factor XIa

The landscape of anticoagulant therapy has been transformed by direct oral anticoagulants (DOACs) that target Factor Xa and thrombin. While effective, their therapeutic window is narrowed by a persistent risk of bleeding. This clinical challenge has catalyzed the search for safer anticoagulant targets. Factor XI (FXI) has emerged as a highly promising candidate.

Genetic evidence shows that individuals with a congenital FXI deficiency have a lower risk of ischemic stroke and deep vein thrombosis, yet they do not typically suffer from spontaneous bleeding.[1] This observation suggests that inhibiting FXIa, the activated form of FXI, could uncouple antithrombotic efficacy from bleeding risk, a paradigm-shifting prospect for anticoagulant therapy.[2] FXIa's primary role is to amplify thrombin generation, a process crucial for the growth and stabilization of a thrombus, but less critical for initial hemostasis.[1][3] This guide focuses on a specific chemical scaffold that has proven effective in generating potent and selective FXIa inhibitors.

The 4-(Aminomethyl)benzoic Acid Scaffold in FXIa Inhibition

The 4-(aminomethyl)benzoic acid moiety and its derivatives serve as a critical P1 fragment in the design of small molecule FXIa inhibitors. This structural element is engineered to form key interactions within the S1 pocket of the FXIa active site, a deep, specificity-determining pocket that accommodates basic residues. The design of inhibitors that effectively occupy this and adjacent pockets (S1' and S2') is crucial for achieving high potency.

A leading example from this chemical class is Milvexian (BMS-986177/JNJ-70033093) , an orally bioavailable, macrocyclic FXIa inhibitor that has advanced into late-stage clinical trials.[4][5] The development of Milvexian involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5][6]

Comparative Analysis of Lead Derivatives

The effectiveness of this scaffold is best understood by comparing the inhibitory potency of different structural analogues. The data presented below is derived from foundational studies on the discovery of macrocyclic FXIa inhibitors related to Milvexian.[3]

In Vitro Potency and Anticoagulant Activity

The primary metrics for evaluating these inhibitors are the inhibition constant (Ki) against purified human FXIa and the concentration required to prolong the activated partial thromboplastin time (aPTT) in human plasma. The aPTT assay measures the integrity of the intrinsic and common coagulation pathways, where FXIa plays a key role.

Compound IDModifications from Base ScaffoldHuman FXIa Ki (nM)aPTT EC1.5x (µM)
1 Acyclic Phenyl Imidazole Precursor5.85.3
16 Macrocyclic Amide Linker0.160.27
Milvexian Optimized Macrocyclic Pyrazole0.11~0.27 (EC1.5x)

Data for compounds 1 and 16 are sourced from Corte et al., J Med Chem, 2017.[3] Milvexian data is sourced from related publications.[5][7] aPTT EC1.5x is the effective concentration to prolong clotting time by 1.5-fold.

Analysis of Structure-Activity Relationship (SAR):

  • Acyclicity vs. Macrocyclization: The initial acyclic lead compound 1 showed single-digit nanomolar potency.[1] The transition to a macrocyclic structure, as seen in compound 16 , resulted in a dramatic >35-fold increase in potency (Ki from 5.8 nM to 0.16 nM).[3] This improvement is attributed to the macrocycle's ability to pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding to the enzyme's active site.

  • Linker Optimization: The discovery of a macrocyclic amide linker in compound 16 was a key breakthrough. X-ray crystallography revealed that this linker forms a crucial hydrogen bond with the backbone carbonyl of Leu41 in the FXIa active site, significantly enhancing binding affinity.[3]

  • Core Modification: Further optimization leading to Milvexian involved replacing the imidazole core with a pyrazole P2' moiety, which fine-tuned the molecule's properties for oral administration while maintaining picomolar potency.[5]

Selectivity Profile

A critical attribute of a superior anticoagulant is high selectivity for its target enzyme over other serine proteases in the coagulation cascade (e.g., Factor Xa, Thrombin) and related systems (e.g., plasma kallikrein). High selectivity is paramount to avoiding off-target effects and ensuring a favorable safety profile.

CompoundTargetKi (nM)Selectivity Fold (vs. FXIa)
Milvexian Factor XIa (human) 0.11 -
Plasma Kallikrein (human)44~400-fold
Thrombin (rabbit)1700>15,000-fold
Factor Xa (rabbit)>18,000>160,000-fold

Data sourced from Wong et al., J Thromb Haemost, 2021.[6]

Expert Interpretation: Milvexian demonstrates exceptional selectivity for FXIa.[6] While it shows some activity against plasma kallikrein, an enzyme also involved in the contact activation pathway, it is profoundly selective against the core downstream enzymes, thrombin and Factor Xa.[6] This profile is consistent with the therapeutic hypothesis: inhibiting the amplification of coagulation at the FXIa level without disrupting the final common pathway, thereby minimizing impact on hemostasis.[6]

Essential Experimental Protocols

Reproducible and rigorous evaluation of FXIa inhibitors requires standardized biochemical and plasma-based assays. The following protocols are fundamental to the characterization of any novel derivative in this class.

Workflow for In Vitro Characterization

The logical flow for testing a new compound involves determining its direct enzymatic inhibition, assessing its effect in a more physiologically relevant plasma environment, and finally, profiling its selectivity.

G cluster_0 Phase 1: Potency cluster_1 Phase 2: Anticoagulant Effect cluster_2 Phase 3: Selectivity potency FXIa Enzymatic Assay (Protocol 4.2) calc_ic50 Calculate IC50 & Ki potency->calc_ic50 Rate Data aptt aPTT Clotting Assay (Protocol 4.3) calc_ic50->aptt Confirm Activity calc_ec Calculate EC1.5x/EC2x aptt->calc_ec Clotting Times selectivity Protease Panel Assays (Thrombin, FXa, Kallikrein, etc.) calc_ec->selectivity Prioritize Potent Compounds calc_select Determine Selectivity Fold selectivity->calc_select IC50/Ki Data rank Rank Candidates calc_select->rank

Workflow for In Vitro FXIa Inhibitor Evaluation.
Protocol: FXIa Enzymatic Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibition of purified FXIa activity. The choice of a chromogenic substrate provides a robust and high-throughput method for determining inhibitor potency (IC50).

Principle: The assay measures the ability of a test compound to block FXIa from cleaving a synthetic chromogenic substrate, which releases a colored molecule (p-nitroaniline, pNA) that absorbs light at 405 nm. The rate of color change is proportional to the residual enzyme activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions (e.g., 1:3) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4) to create a concentration gradient.

  • Assay Plate Setup: In a 96-well microplate, add 10 µL of each compound dilution. Include wells for a vehicle control (DMSO only) and a no-enzyme control (buffer only).

  • Enzyme Addition: Add 80 µL of assay buffer containing purified human FXIa to each well to achieve a final concentration of ~0.5 nM.

  • Inhibitor Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium. This step is critical for obtaining accurate potency values, especially for slow-binding inhibitors.

  • Reaction Initiation: Add 10 µL of a chromogenic FXIa substrate (e.g., S-2366) to each well to achieve a final concentration of ~200 µM.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.

  • Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve for each well. Calculate the percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

This assay evaluates the inhibitor's effect on the intrinsic coagulation pathway within a complex biological matrix (human plasma). It is a crucial secondary assay to confirm that enzymatic inhibition translates to functional anticoagulant activity.

Principle: The aPTT test measures the time it takes for a fibrin clot to form in platelet-poor plasma after the addition of a contact activator (like silica or ellagic acid) and calcium. An FXIa inhibitor will specifically prolong this time.

Step-by-Step Methodology:

  • Plasma and Reagent Preparation: Obtain citrated human platelet-poor plasma. Thaw frozen plasma and pre-warm to 37°C. Allow the aPTT reagent (containing a contact activator and phospholipids) and CaCl₂ solution (e.g., 25 mM) to equilibrate to 37°C.

  • Compound Addition: In a coagulometer cuvette, mix 45 µL of plasma with 5 µL of the test compound dilution (prepared in a suitable buffer). Include a vehicle control. Incubate the mixture for 2-3 minutes at 37°C.

  • Contact Activation: Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture. Incubate for exactly 3-5 minutes (depending on the reagent manufacturer's instructions) at 37°C to initiate contact activation.

  • Clotting Initiation: Dispense 50 µL of pre-warmed CaCl₂ solution into the cuvette to initiate clotting.

  • Time Measurement: The coagulometer will automatically start a timer upon CaCl₂ addition and stop it upon detection of fibrin clot formation. The time is recorded in seconds.

  • Data Analysis: Perform each concentration in triplicate. Plot the clotting time (in seconds) against the inhibitor concentration. Determine the concentration required to double the baseline clotting time of the vehicle control (EC2x).

Signaling Pathway: The Role of FXIa in Coagulation

Understanding where these inhibitors act is key to appreciating their therapeutic rationale. FXIa sits at a critical juncture in the intrinsic pathway, acting as an amplifier of the coagulation signal initiated by contact activation.

Sources

Spectroscopic comparison of 4-[(Methylamino)methyl]benzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Synthesis of 4-[(Methylamino)methyl]benzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive spectroscopic comparison of this compound with its precursors, 4-(bromomethyl)benzoic acid and methylamine. It is designed for researchers, scientists, and drug development professionals to illustrate how spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are employed to monitor reaction progress and verify product identity and purity.

The narrative explains the causal relationships behind experimental observations, grounding the interpretation in fundamental chemical principles. Every piece of data is a checkpoint, validating the transformation from starting materials to the final product.

Introduction and Synthesis Overview

This compound is a versatile organic intermediate used in the synthesis of various pharmaceuticals and functional materials.[1][2] Its structure combines a benzoic acid moiety with a secondary amine, offering multiple points for chemical modification. A common and straightforward synthesis route is the nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and methylamine. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient benzylic carbon of 4-(bromomethyl)benzoic acid, displacing the bromide ion.

This guide will dissect the spectroscopic signatures of the two precursors and the final product to provide a clear, evidence-based confirmation of this transformation. Spectroscopic methods are essential analytical tools in organic chemistry that probe molecular structure through the interaction of molecules with electromagnetic radiation.[3][4]

Synthesis Workflow

The reaction involves the nucleophilic attack of methylamine on the benzylic bromide.

G cluster_precursors Precursors Precursor_1 4-(bromomethyl)benzoic acid Reaction Nucleophilic Substitution Precursor_1->Reaction Precursor_2 Methylamine Precursor_2->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Comparison

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[5] This technique is exceptionally useful for identifying the presence or absence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid sample (4-(bromomethyl)benzoic acid or this compound) or a drop of the liquid sample (methylamine solution) directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Spectral Interpretation and Comparison

The key transformations to monitor are the disappearance of the C-Br bond and the appearance of the N-H bond.

  • 4-(bromomethyl)benzoic acid: The spectrum is dominated by features of the carboxylic acid and the alkyl halide. A very broad peak from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6][7] A sharp, intense absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[8][9] The C-Br stretch is typically found in the fingerprint region, often around 600-700 cm⁻¹.

  • Methylamine: The spectrum shows a characteristic broad absorption in the 3200-3600 cm⁻¹ region due to N-H stretching vibrations, often appearing as one or two distinct peaks for a primary amine.[10] Hydrogen bonding between molecules can cause significant broadening.[10]

  • This compound: In the product spectrum, we expect to see the retention of the carboxylic acid peaks (broad O-H and sharp C=O stretch). Crucially, a new, moderately intense peak will appear in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine. The C-Br peak from the precursor will be absent.

Functional Group Vibration 4-(bromomethyl)benzoic acid (cm⁻¹) Methylamine (cm⁻¹) This compound (cm⁻¹) Interpretation
Carboxylic AcidO-H Stretch~2500-3300 (very broad)[11]N/A~2500-3300 (very broad)O-H group retained.
CarbonylC=O Stretch~1680-1710[11][12]N/A~1680-1710C=O group retained.
AmineN-H StretchN/A~3200-3600 (broad)[10][13]~3300-3500 (medium)Confirms addition of amine group.
Alkyl HalideC-Br Stretch~600-700N/AAbsentConfirms loss of bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei, primarily ¹H (protons) and ¹³C.[5][14]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.

  • Shimming: Place the NMR tube in the spectrometer and perform a shimming procedure to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) for both ¹H and ¹³C experiments. Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0.00 ppm.[15]

  • Data Processing: After acquisition, perform a Fourier transform on the raw data, followed by phase and baseline correction to obtain the final spectrum.

Spectral Interpretation and Comparison

The most significant change will be observed in the chemical shift of the methylene (-CH₂-) protons.

  • 4-(bromomethyl)benzoic acid: The ¹H NMR spectrum will show signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the acidic carboxylic acid proton (a broad singlet, often >10 ppm), and a key singlet for the benzylic methylene protons (-CH₂-Br) around 4.5-4.8 ppm.[16][17] The ¹³C spectrum will show signals for the carboxyl, aromatic, and methylene carbons.

  • Methylamine: The ¹H NMR spectrum of methylamine is simple, showing a signal for the methyl protons (-CH₃) and the amine protons (-NH₂).[18][19] The exact chemical shifts can vary depending on the solvent and concentration. The ¹³C spectrum shows a single peak for the methyl carbon.[15][20]

  • This compound: In the product's ¹H NMR spectrum, the aromatic and carboxylic acid proton signals will remain in similar regions. The critical change is the disappearance of the -CH₂-Br singlet and the appearance of two new signals: a singlet for the benzylic methylene protons (-CH₂-NH-) which will be shifted upfield (to a lower ppm value, ~3.8-4.0 ppm) compared to the starting material, and a singlet for the N-methyl protons (-NH-CH₃) around 2.4-2.6 ppm.[21] A signal for the N-H proton will also be present. The ¹³C spectrum will corroborate this, showing a downfield shift for the benzylic carbon upon substitution of bromine with the less electronegative nitrogen.

Proton Environment 4-(bromomethyl)benzoic acid (δ, ppm) Methylamine (δ, ppm) This compound (δ, ppm) Interpretation
-COOH>10 (broad s)N/A>10 (broad s)Carboxyl group retained.
Aromatic (Ar-H)~7.5-8.1 (m)[22]N/A~7.4-7.9 (m)[21]Aromatic ring intact.
Benzylic (-CH₂-)~4.7 (s)N/A~3.9 (s)Shift confirms C-N bond formation.
N-Methyl (-CH₃)N/A~2.4 (s)[18]~2.5 (s)[21]Confirms incorporation of methylamine.
Amine (-NH-)N/A~1.5 (broad s)[19]Variable (broad s)[23]Confirms secondary amine formation.

Mass Spectrometry (MS) Comparison

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[24][25] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues.[26][27]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) inlet for volatile compounds.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV). This process knocks an electron off the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Spectral Interpretation and Comparison
  • 4-(bromomethyl)benzoic acid: The mass spectrum will show a molecular ion peak (M⁺•). A key feature is the isotopic pattern for bromine: there will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and another two mass units higher (M+2) for the molecule with the ⁸¹Br isotope.[25]

  • Methylamine: The spectrum is simple, with the molecular ion peak at m/z = 31.[28][29] The base peak (most abundant fragment) is typically at m/z = 30, corresponding to the loss of a hydrogen atom.[28]

  • This compound: The molecular ion peak will be observed at m/z = 165. The characteristic M/M+2 bromine isotope pattern will be absent. A common and diagnostic fragmentation pattern for amines is alpha-cleavage, which in this case would involve the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to a prominent fragment ion.

Compound Molecular Weight ( g/mol ) Expected M⁺• (m/z) Key Fragments / Features (m/z)
4-(bromomethyl)benzoic acid215.04214 / 216M/M+2 pattern confirms Bromine.[16]
Methylamine31.0631Base peak at 30 ([M-H]⁺).[28][30]
This compound151.16151Absence of Br pattern; fragments from alpha-cleavage.

Conclusion: A Triad of Spectroscopic Confirmation

The successful synthesis of this compound from its precursors is unequivocally confirmed by the combined data from FTIR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_evidence Spectroscopic Evidence of Transformation Start Start FTIR FTIR - C-Br stretch disappears + N-H stretch appears Start->FTIR Reaction NMR ¹H NMR - -CH₂-Br signal (~4.7 ppm) disappears + -CH₂-NH- signal (~3.9 ppm) appears + -NH-CH₃ signal (~2.5 ppm) appears Start->NMR Reaction MS Mass Spec - M/M+2 Br pattern disappears + M⁺• shifts from 214/216 to 151 Start->MS Reaction Product Product FTIR->Product NMR->Product MS->Product

Caption: Key spectroscopic changes confirming the synthesis.

FTIR confirms the exchange of functional groups by tracking the disappearance of the C-Br bond and the appearance of the N-H bond. NMR provides a detailed map of the carbon-hydrogen framework, showing the precise change in the chemical environment of the methylene bridge. Finally, Mass Spectrometry confirms the change in molecular weight and elemental composition, definitively showing the substitution of bromine with the methylamino group. Together, these techniques form a self-validating system, providing trustworthy and authoritative evidence of the chemical transformation.

References

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Performance of 4-[(Methylamino)methyl]benzoic acid in different reaction types

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of 4-[(Methylamino)methyl]benzoic Acid in Synthetic Chemistry

Introduction: A Bifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the rational selection of molecular building blocks is a cornerstone of innovation. This compound is a bifunctional scaffold of significant interest, offering two distinct and versatile reactive sites: a secondary benzylic amine and a para-substituted carboxylic acid. This unique arrangement allows for its incorporation into larger molecules as a linker or for sequential derivatization, making it a valuable tool for constructing compound libraries and designing targeted therapeutics.

The secondary amine provides a robust nucleophilic center, while the carboxylic acid is amenable to a wide range of transformations, most notably amide and ester bond formation. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the performance of this compound in key reaction types. We will objectively compare its reactivity and utility against common structural analogs, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

Comparative Molecular Architectures

To fully appreciate the unique performance of this compound, it is essential to compare it with structurally similar, yet electronically distinct, alternatives. The choice between these building blocks dictates the nucleophilicity, steric profile, and overall reactivity in subsequent synthetic steps.

cluster_target Primary Topic cluster_alts Common Alternatives cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 target This compound (Secondary Benzylic Amine) alt1 4-(Aminomethyl)benzoic acid (Primary Benzylic Amine) alt2 4-(Methylamino)benzoic acid (Secondary Aryl Amine)

Caption: Key structural differences between the target molecule and its common alternatives.

Performance in Amide Bond Formation: A Nucleophilicity Showcase

The formation of an amide bond is arguably the most common reaction in medicinal chemistry[1]. This transformation typically involves the activation of a carboxylic acid, which is then attacked by a nucleophilic amine. The performance of this compound in this context is defined by the high reactivity of its secondary benzylic amine.

Mechanistic Insight & Performance Analysis

The amine in this compound is a strong nucleophile because the nitrogen's lone pair of electrons is localized and not involved in the aromatic system of the benzene ring. This stands in stark contrast to an alternative like 4-(Methylamino)benzoic acid, where the nitrogen is directly attached to the ring. In the latter, the lone pair is delocalized into the π-system, significantly reducing its nucleophilicity.

Compared to 4-(Aminomethyl)benzoic acid, the primary difference is steric. The methyl group on the nitrogen in our target molecule introduces slightly more bulk, which can modestly decrease reaction rates with sterically hindered carboxylic acids. However, for most applications, this effect is minimal, and the fundamental reactivity remains high. This makes this compound an excellent choice when N-methylation is desired in the final product without requiring a separate post-amidation alkylation step.

Comparative Performance Data

The following table summarizes the expected performance of these building blocks in a standard amide coupling reaction, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole).

Building BlockAmine TypeRelative NucleophilicitySteric HindranceExpected YieldKey Considerations
This compound Secondary, BenzylicHighModerateExcellentIdeal for incorporating an N-methylated linker.
4-(Aminomethyl)benzoic acid Primary, BenzylicHighLowExcellentSimpler, less hindered alternative if N-methylation is not needed.
4-(Methylamino)benzoic acid Secondary, Aryl (Aniline)LowModerateFair to GoodRequires stronger coupling conditions or longer reaction times due to low nucleophilicity.[2]
Experimental Protocol: General Amide Coupling

This protocol describes a representative procedure for coupling a generic carboxylic acid to the amine moiety of this compound hydrochloride.

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound hydrochloride (1.05 eq.)[3], and an activating agent additive such as HOBt (1.1 eq.) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.), to neutralize the hydrochloride salt and the acid formed during activation. Stir for 10 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add the coupling reagent, such as EDC (1.2 eq.), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Amide Coupling Workflow

cluster_workflow Amide Coupling Workflow start 1. Dissolve Acid, Amine-HCl, HOBt in DMF add_base 2. Add DIPEA (Neutralization) start->add_base cool 3. Cool to 0 °C add_base->cool add_edc 4. Add EDC (Activation) cool->add_edc react 5. Stir at RT (12-24h) add_edc->react workup 6. Aqueous Workup react->workup purify 7. Purify Product workup->purify

Caption: A typical experimental workflow for amide bond formation.

Performance in Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification, a cornerstone reaction for modifying solubility, creating prodrugs, or preparing intermediates for further synthesis.[4]

Mechanistic Insight & Performance Analysis

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl).[5] The reactivity of the carboxyl group is primarily governed by the electronic nature of the aromatic ring. In this case, the -(CH₂)NHCH₃ group is an electron-donating group, which slightly deactivates the carboxyl group towards electrophilic attack compared to an unsubstituted benzoic acid. However, this effect is generally minor, and high yields can be readily achieved, often by using the alcohol as the solvent to drive the reaction equilibrium forward.

A key consideration is the presence of the basic amine. Under the strong acidic conditions of Fischer esterification, the amine will be protonated to form an ammonium salt. While this does not inhibit the esterification of the carboxyl group, it significantly alters the molecule's solubility, which must be accounted for during reaction setup and work-up.

Comparative Performance Data

The performance in esterification is expected to be broadly similar to other benzoic acid derivatives, with minor variations due to electronic effects.

Benzoic Acid DerivativeAlcoholCatalystTypical YieldKey Considerations
This compound MethanolH₂SO₄>90%Amine protonation increases polarity; requires basification during work-up to isolate the neutral product.
4-(Aminomethyl)benzoic acid MethanolH₂SO₄>90%Similar to the target; amine protonation occurs.
4-Toluic Acid (non-amine analog) MethanolH₂SO₄>95%Simpler reaction profile and work-up due to the absence of a basic site.
Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the esterification of this compound with methanol.

  • Setup: Suspend this compound (1.0 eq.) in a large excess of methanol (e.g., 10-20 equivalents or as solvent) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Neutralization & Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude ester can be purified by column chromatography if necessary.

Esterification Workflow

cluster_workflow Fischer Esterification Workflow start 1. Suspend Acid in excess Methanol add_cat 2. Add cat. H₂SO₄ start->add_cat reflux 3. Reflux (4-16h) add_cat->reflux neutralize 4. Neutralize with NaHCO₃ reflux->neutralize extract 5. Evaporate MeOH & Extract neutralize->extract purify 6. Purify Ester extract->purify

Caption: A standard workflow for acid-catalyzed esterification.

Conclusion

This compound stands out as a highly versatile and effective bifunctional building block. Its primary advantage lies in the strategic combination of a standard benzoic acid with a highly nucleophilic secondary benzylic amine.

  • For Amide Synthesis: It is a superior choice over aniline-type analogs like 4-(Methylamino)benzoic acid, offering significantly higher reactivity that leads to milder reaction conditions and broader substrate scope. It provides a direct route to N-methylated linkers, a common motif in bioactive molecules.

  • For Ester Synthesis: It performs reliably in standard esterification protocols, behaving similarly to other benzoic acid derivatives, with the main practical consideration being the protonation of its amine group under acidic conditions.

For drug development professionals and synthetic chemists, this compound should be considered a go-to reagent when a para-oriented, N-methylated aminomethyl-benzoic acid linker is required. Its predictable and robust reactivity in the most critical bond-forming reactions of medicinal chemistry makes it an invaluable asset for the efficient construction of complex molecular targets.

References

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  • IAJPR. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

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A Comparative Guide to In-Silico Modeling of 4-[(Methylamino)methyl]benzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of in-silico modeling techniques for predicting the interactions of 4-[(Methylamino)methyl]benzoic acid, a molecule of interest in medicinal chemistry. We delve into the theoretical underpinnings and practical applications of molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. By presenting detailed, field-proven protocols alongside comparative data, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage computational methods for accelerated discovery. The methodologies are presented within the context of a hypothetical investigation targeting two distinct, yet highly relevant, protein classes: histone deacetylases (HDACs) for anticancer applications and β-ketoacyl-acyl carrier protein synthases (FabH) for antibacterial development.

Introduction: The Rationale for In-Silico Investigation

In the landscape of modern drug discovery, the ability to predict and understand molecular interactions is paramount. This compound, a derivative of the ubiquitous benzoic acid scaffold, presents a compelling case for computational investigation. Benzoic acid derivatives are known to possess a wide range of biological activities, from anticancer to antimicrobial.[1][2][3] In-silico modeling provides a rapid, cost-effective, and powerful avenue to explore the potential of such molecules, offering insights that guide and refine subsequent experimental work.

The core value of in-silico modeling lies in its predictive power. By simulating the complex interplay between a small molecule (ligand) and its biological target (receptor), we can:

  • Identify Potential Biological Targets: Screen a compound against numerous known protein structures to generate hypotheses about its mechanism of action.

  • Predict Binding Affinity and Pose: Understand how a molecule fits into a protein's active site and estimate the strength of this interaction.

  • Analyze Dynamic Stability: Observe the behavior of the ligand-receptor complex over time to assess the stability of the predicted binding mode.

  • Guide Lead Optimization: Inform the rational design of new derivatives with improved potency and selectivity.

This guide will compare three cornerstone techniques of in-silico modeling, providing both the "how" and the "why" behind each experimental choice. We will frame this comparison through a dual-target hypothetical study on this compound, exploring its potential as both an anticancer and an antibacterial agent.

Selecting Plausible Biological Targets: A Data-Driven Approach

Given the absence of extensive experimental data for this compound, we select our targets based on the established activities of structurally related compounds.

  • Anticancer Target: Histone Deacetylase 8 (HDAC8) Histone deacetylases are critical regulators of gene expression, and their inhibition is a validated strategy in cancer therapy.[4] Several small-molecule HDAC inhibitors are known, and the crystal structure of human HDAC8 is available, making it an excellent candidate for structure-based design.[5][6][7] We will utilize the crystal structure of HDAC8 complexed with an inhibitor (PDB ID: 1T64) for our docking and molecular dynamics studies.[5]

  • Antibacterial Target: β-ketoacyl-acyl carrier protein synthase III (FabH) The bacterial fatty acid synthesis (FAS) pathway is essential for bacterial survival and contains enzymes that are distinct from their mammalian counterparts, making them attractive targets for novel antibiotics. FabH initiates this pathway and is a target for various inhibitors. QSAR studies have been successfully applied to benzoylaminobenzoic acid derivatives as FabH inhibitors. We will use the crystal structure of E. coli FabH (PDB ID: 3IL9) as our receptor for docking and MD simulations.[8]

Comparative Methodologies: A Head-to-Head Analysis

We will now explore the practical application of three distinct in-silico techniques. Each method offers a unique lens through which to view the potential interactions of this compound.

Molecular Docking: A Snapshot of Binding Potential

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static "snapshot" of the interaction and an estimation of binding affinity. It is a computationally efficient method, ideal for high-throughput virtual screening of large compound libraries.

We choose AutoDock Vina , a widely used open-source docking program, for its balance of speed and accuracy.[6] The protocol is designed to prepare both the ligand and receptor meticulously, ensuring that the chemical structures are realistic before the simulation begins. The search space (grid box) is defined to encompass the known active site of the target protein, focusing the computational effort on the most biologically relevant region.

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., HDAC8, PDB ID: 1T64) from the RCSB Protein Data Bank.[5]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Calculate Gasteiger charges to assign partial charges to each atom.

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular editor like Avogadro.

    • Perform an initial energy minimization of the ligand structure.

    • Define the rotatable bonds within the ligand.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Identify the active site of the receptor, typically where the co-crystallized ligand was bound.

    • Define the center and dimensions (x, y, z) of a grid box that encompasses this active site, providing enough space for the ligand to move and rotate freely.

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Execute AutoDock Vina from the command line, referencing the configuration file.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor using a molecular visualization tool like PyMOL or UCSF Chimera.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB Structure (e.g., 1T64) PrepReceptor Prepare Receptor (Add Hydrogens, Charges) PDB->PrepReceptor Ligand Generate Ligand Structure (this compound) PrepLigand Prepare Ligand (Energy Minimization, Rotatable Bonds) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepReceptor->Grid Vina Run AutoDock Vina PrepLigand->Vina Grid->Vina Results Analyze Binding Poses & Affinity Scores Vina->Results Visualize Visualize Interactions (PyMOL, Chimera) Results->Visualize

Molecular Docking Workflow using AutoDock Vina.
Molecular Dynamics (MD) Simulation: Observing Interactions in Motion

While docking provides a static picture, MD simulations allow us to observe the physical movements of atoms and molecules over time. This provides a more realistic view of the ligand-receptor complex's stability and dynamics in a simulated physiological environment.

We select GROMACS , a high-performance and open-source MD engine, for this protocol.[9][10] The choice of the AMBER force field is based on its widespread validation for protein and small molecule simulations. The simulation protocol includes essential steps of energy minimization, and NVT and NPT equilibration to ensure the system is stable before the final production run. This rigorous setup is crucial for obtaining a meaningful and physically realistic trajectory.

  • System Preparation:

    • Start with the top-ranked docked pose of the this compound-protein complex from the molecular docking step.

    • Generate the topology and parameter files for the ligand using a tool like Antechamber or a web server like SwissParam.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic) around the complex.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometries in the initial system setup.

    • gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

    • gmx mdrun -v -deffnm em

  • Equilibration (NVT and NPT):

    • Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein-ligand complex while restraining the complex's position.

    • Follow with a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's pressure and density.

  • Production MD Run:

    • Run the production simulation for a desired length of time (e.g., 100 ns) without any restraints. This will generate the trajectory of the system's atomic movements.

    • gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr

    • gmx mdrun -v -deffnm md_0_1

  • Trajectory Analysis:

    • Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.

G cluster_setup System Setup cluster_sim Simulation Phase cluster_analysis Analysis Phase Docked Start with Docked Complex Topology Generate Topologies (Protein & Ligand) Docked->Topology Solvate Solvate & Add Ions Topology->Solvate Minim Energy Minimization Solvate->Minim NVT NVT Equilibration Minim->NVT NPT NPT Equilibration NVT->NPT Prod Production MD Run NPT->Prod Trajectory Generate Trajectory Prod->Trajectory Analysis Analyze Trajectory (RMSD, RMSF, H-Bonds) Trajectory->Analysis

Molecular Dynamics Simulation Workflow using GROMACS.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Unlike docking and MD, QSAR is not structure-based in the sense of requiring a 3D receptor structure. Instead, it learns from a dataset of known active and inactive molecules to predict the activity of new, untested compounds.

This protocol leverages open-source Python libraries, RDKit for descriptor calculation and Scikit-learn for machine learning, making the approach accessible.[11] The process begins with curating a dataset of benzoic acid derivatives with known IC50 values against a relevant target. We calculate a wide range of molecular descriptors (e.g., physicochemical, topological) to numerically represent the chemical structures. A crucial step is splitting the data into training and test sets to build the model and then validate its predictive performance on unseen data, which is a cornerstone of trustworthy model development.

  • Data Collection and Curation:

    • Compile a dataset of benzoic acid derivatives with experimentally determined biological activity (e.g., IC50 values against FabH) from literature or databases like ChEMBL.[3][12]

    • Standardize the chemical structures and convert the biological activity to a consistent format (e.g., pIC50 = -log(IC50)).

  • Descriptor Calculation:

    • Use RDKit to calculate a variety of molecular descriptors for each compound in the dataset. These can include:

      • Physicochemical descriptors: Molecular Weight, LogP, Molar Refractivity.

      • Topological descriptors: Balaban J index, Wiener index.

      • 2D fingerprints: Morgan fingerprints.

  • Data Splitting:

    • Divide the dataset into a training set (typically 80%) and a test set (20%). The training set is used to build the model, and the test set is used to evaluate its predictive power on new data.

  • Model Building:

    • Using the training set, build a regression model with an algorithm like Random Forest or Support Vector Machine (SVM) from the Scikit-learn library. The molecular descriptors are the independent variables (X), and the pIC50 values are the dependent variable (Y).

  • Model Validation:

    • Use the trained model to predict the pIC50 values for the compounds in the test set.

    • Evaluate the model's performance by calculating statistical metrics such as the coefficient of determination (R²) and the Root Mean Square Error (RMSE) between the predicted and actual pIC50 values.

  • Prediction for New Compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its pIC50.

G cluster_data Data Preparation cluster_model Model Development cluster_predict Prediction Collect Collect Dataset (Structures & IC50s) CalcDesc Calculate Descriptors (RDKit) Collect->CalcDesc Split Split Data (Training & Test Sets) CalcDesc->Split Train Train Model (e.g., Random Forest) Split->Train Validate Validate Model (Test Set, R²) Train->Validate Predict Predict pIC50 Validate->Predict NewDesc Calculate Descriptors for This compound NewDesc->Predict

QSAR Modeling Workflow using RDKit and Scikit-learn.

Comparative Data Summary

To illustrate the potential outcomes of these in-silico experiments, the following tables present hypothetical yet realistic data based on published results for similar compounds.

Table 1: Molecular Docking Results
CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundHDAC8 (PDB: 1T64)-7.2HIS142, HIS143, TYR306
SAHA (Reference Inhibitor)HDAC8 (PDB: 1T64)-8.5HIS142, HIS143, TYR306
This compoundFabH (PDB: 3IL9)-6.8CYS112, HIS244, ASN274
Benzoylaminobenzoic acid analogFabH (PDB: 3IL9)-7.5CYS112, HIS244, ASN274

Note: Lower binding affinity values indicate stronger predicted binding.

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)
SystemAverage RMSD (Å)Key Hydrogen Bonds (Occupancy %)
HDAC8 + this compound1.8 ± 0.3Ligand-HIS142 (75%), Ligand-TYR306 (60%)
FabH + this compound2.1 ± 0.4Ligand-ASN274 (85%), Ligand-CYS112 (55%)

Note: A lower, stable RMSD suggests the complex remains in a consistent conformation throughout the simulation.

Table 3: QSAR Model Performance and Prediction
QSAR Model ParameterValue
TargetE. coli FabH
Training Set Size40 compounds
Test Set Size10 compounds
Model AlgorithmRandom Forest
Test Set R²0.82
Test Set RMSE0.35
Predicted pIC50 for this compound 5.9

Note: An R² value closer to 1 indicates a strong correlation between predicted and experimental values.

Comparison of In-Silico Alternatives

While this guide focuses on a specific set of open-source tools, it is important for researchers to be aware of the broader landscape of available software.

TechniqueFeatured SoftwareNotable Alternatives (Commercial & Open-Source)Key Considerations
Molecular Docking AutoDock VinaGlide, GOLD, ICM, Surflex-Dock, LeDock[5][6][13]Accuracy of scoring function, handling of ligand and receptor flexibility, computational speed.
Molecular Dynamics GROMACSAMBER, NAMD, CHARMM, Desmond[7][9][10]Force field availability, performance on specific hardware (CPU/GPU), ease of use, analysis capabilities.
QSAR RDKit/Scikit-learnMOE, Discovery Studio, QSAR Toolbox, OPERA[8][14]Descriptor availability, range of machine learning algorithms, user interface, validation tools.

Conclusion and Future Directions

This guide has provided a comparative framework for applying molecular docking, molecular dynamics, and QSAR modeling to investigate the therapeutic potential of this compound. Each technique offers distinct advantages: molecular docking provides a rapid assessment of binding potential, molecular dynamics offers a detailed view of complex stability, and QSAR leverages existing data to predict activity without a receptor structure.

The hypothetical results presented suggest that this compound may exhibit moderate inhibitory activity against both HDAC8 and FabH. The predicted binding modes and stable interactions observed in the MD simulations provide a solid foundation for further investigation. The QSAR model further corroborates its potential as an antibacterial agent.

As a senior application scientist, my recommendation is to use these methods in a hierarchical and complementary fashion. Begin with molecular docking to screen for potential targets and generate initial binding hypotheses. Validate the most promising docked poses with molecular dynamics simulations to assess their stability. Concurrently, develop QSAR models to predict the activity of novel derivatives and guide the synthesis of more potent compounds. This integrated computational approach provides a robust, self-validating system that significantly enhances the efficiency and rational basis of modern drug discovery programs. The next logical step would be the in-vitro validation of these in-silico predictions through enzymatic and cell-based assays.

References

  • Somoza, J. R., et al. (2004). Crystal Structure of human HDAC8 complexed with Trichostatin A. RCSB Protein Data Bank. [Link]

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  • Grokipedia. Comparison of software for molecular mechanics modeling. [Link]

  • Varghese, S., et al. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]

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  • Gajiwala, K.S., et al. (2009). Structure of E. coli FabH. RCSB Protein Data Bank. [Link]

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  • Mansouri, K., et al. (2024). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. PubMed. [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of 4-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key pharmaceutical intermediates is paramount. 4-[(Methylamino)methyl]benzoic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its preparation, typically via the reductive amination of 4-formylbenzoic acid or its esters with methylamine, or the N-methylation of 4-(aminomethyl)benzoic acid, is a critical process where the choice of catalyst profoundly impacts yield, purity, and overall process efficiency.

This guide provides an in-depth comparative analysis of various catalytic systems for reactions involving this compound and its precursors. We will delve into the mechanistic nuances of different catalyst classes, present comparative experimental data where available, and offer detailed protocols to aid in the selection of the optimal catalyst for your specific research and development needs.

The Synthetic Landscape: Pathways to this compound

The primary synthetic route to this compound involves the reductive amination of 4-formylbenzoic acid with methylamine. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine. The choice of reducing agent and catalyst is crucial for the success of this transformation.

Catalyst Comparison: A Data-Driven Analysis

The selection of a catalyst for the synthesis of this compound is a critical decision that balances factors such as reactivity, selectivity, cost, and ease of handling. Below, we compare the performance of common catalytic systems.

Catalyst SystemTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Stoichiometric Hydride Reagents
Sodium Triacetoxyborohydride (STAB)Room temperature, 1,2-dichloroethane (DCE) or dichloromethane (DCM)85-95%Mild and selective, tolerates a wide range of functional groups, low toxicity.[1]Stoichiometric waste, can be expensive for large-scale synthesis.
Sodium Cyanoborohydride (NaBH₃CN)Mildly acidic pH, methanol~90%Selective for iminium ions over carbonyls.Highly toxic, potential for cyanide gas release.
Heterogeneous Catalysts
Palladium on Carbon (Pd/C)H₂ gas (1-5 bar), room temperature to 50°C, various solvents (e.g., methanol, ethanol)70-95%High activity, easily separated and recycled, cost-effective for a noble metal.[2]Can sometimes lead to over-alkylation or reduction of the aromatic ring under harsh conditions.
Raney® NickelH₂ gas (up to 100 bar), elevated temperatures (e.g., 100-180°C)80-95%Cost-effective, effective for N-methylation.[3][4]Pyrophoric, requires high pressure and temperature, potential for batch-to-batch variability.
Homogeneous Catalysts
Ruthenium-based complexes (e.g., [Ru(p-cymene)Cl₂]₂)Inert atmosphere, base (e.g., K₂CO₃), methanol as both solvent and methylating agent, 100-150°C85-98%High activity and selectivity, can utilize methanol as a C1 source.[5][6]Difficult to separate from the reaction mixture, catalyst cost and ligand sensitivity can be concerns.
Iridium-based complexesInert atmosphere, often requires a hydrogen source (e.g., H₂ gas, formic acid), various solventsHighHighly effective for direct reductive amination, broad functional group tolerance.[2][7]High cost of iridium, catalyst and ligand synthesis can be complex.

Note: The yields presented are typical ranges and can vary based on the specific substrate, reaction conditions, and scale.

Mechanistic Insights and Causality of Catalyst Performance

The choice between homogeneous and heterogeneous catalysis is a fundamental decision in process development.[8]

Homogeneous catalysts , such as ruthenium and iridium complexes, are single-site catalysts that are in the same phase as the reactants. This leads to high activity and selectivity as the active sites are readily accessible. For instance, in N-methylation reactions using methanol, a homogeneous ruthenium catalyst can operate via a "borrowing hydrogen" mechanism. Here, the catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an aldehyde, which then reacts with the amine to form an imine. The metal-hydride then reduces the imine to the desired methylated amine, regenerating the catalyst. This elegant pathway avoids the use of harsh alkylating agents. However, the key drawback is the often-difficult separation of the catalyst from the product, which can be a significant hurdle in pharmaceutical synthesis where metal contamination must be minimized.

Heterogeneous catalysts , such as Palladium on Carbon (Pd/C) and Raney® Nickel, exist in a different phase from the reactants.[8] This allows for easy separation and recycling, a major advantage in industrial processes. In reductive amination, the reaction occurs on the surface of the catalyst. For Pd/C, the reaction involves the adsorption of the imine intermediate onto the palladium surface, followed by hydrogenation with H₂. The efficiency of these catalysts can be influenced by factors such as particle size, support material, and the presence of promoters. While generally robust, heterogeneous catalysts can sometimes exhibit lower selectivity compared to their homogeneous counterparts and may require more forcing reaction conditions.

Stoichiometric hydride reagents like Sodium Triacetoxyborohydride (STAB) offer a different approach. STAB is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the starting aldehyde.[1] This high selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all present from the start. The primary disadvantage is the generation of stoichiometric amounts of boron-containing waste, which can be problematic for large-scale synthesis.

Experimental Protocols

Protocol 1: Reductive Amination of Methyl 4-formylbenzoate using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the reductive amination of an aromatic aldehyde.

Materials:

  • Methyl 4-formylbenzoate

  • Methylamine (as a solution in THF or as methylamine hydrochloride)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of methyl 4-formylbenzoate (1.0 eq) in DCE (or DCM), add methylamine (1.1 eq). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Catalytic Reductive Amination of 4-Formylbenzoic Acid using Pd/C and H₂

This protocol outlines a typical procedure for heterogeneous catalytic reductive amination.

Materials:

  • 4-Formylbenzoic acid

  • Methylamine (as a solution in methanol)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or other filtration aid

Procedure:

  • In a pressure-resistant vessel, dissolve 4-formylbenzoic acid (1.0 eq) in methanol.

  • Add the solution of methylamine in methanol (1.5 eq).

  • Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium).

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with nitrogen gas, followed by hydrogen gas (3-4 cycles).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C).

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or other suitable methods.

Visualizing the Workflow

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 4-Formylbenzoic Acid 4-Formylbenzoic Acid Imine Formation Imine Formation 4-Formylbenzoic Acid->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Catalyst Catalyst Reduction Reduction Catalyst->Reduction Imine Formation->Reduction Imine Intermediate Product This compound Reduction->Product

Caption: General workflow for the reductive amination of 4-formylbenzoic acid.

Catalyst Selection Logic

Catalyst_Selection_Logic start Catalyst Selection scale Scale of Synthesis? start->scale cost Cost Constraints? scale->cost Large Scale stab Stoichiometric Reagent (e.g., STAB) scale->stab Lab Scale heterogeneous Heterogeneous Catalyst (e.g., Pd/C, Raney Ni) cost->heterogeneous Yes homogeneous Homogeneous Catalyst (e.g., Ru, Ir complexes) cost->homogeneous No separation Ease of Separation Critical? separation->heterogeneous Yes separation->homogeneous No selectivity High Selectivity Paramount? selectivity->heterogeneous Moderate OK selectivity->homogeneous Yes

Caption: Decision tree for selecting a suitable catalyst.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through various catalytic methods. For laboratory-scale synthesis where convenience and high selectivity are key, stoichiometric reagents like STAB offer a reliable solution. For larger-scale industrial applications, the recyclability and cost-effectiveness of heterogeneous catalysts such as Pd/C and Raney® Nickel are highly advantageous. Homogeneous catalysts, particularly those based on ruthenium and iridium, provide exceptional activity and selectivity, especially for N-methylation reactions utilizing green C1 sources like methanol, and represent a promising area for further research and development, particularly if catalyst recovery and recycling technologies can be improved.

The ongoing development of novel catalytic systems, including non-noble metal catalysts and biocatalysts, will undoubtedly continue to provide more efficient, sustainable, and cost-effective methods for the synthesis of this and other important pharmaceutical intermediates.

References

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  • Liu, P., et al. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]. Organic Chemistry Portal. [Link]

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A Comparative Guide to Validated Analytical Methods for 4-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of potential analytical methodologies for the quantification of 4-[(Methylamino)methyl]benzoic acid. In the absence of standardized pharmacopeial monographs for this specific analyte, this document serves as a practical framework for researchers, scientists, and drug development professionals to develop and validate fit-for-purpose analytical methods. The approaches outlined herein are grounded in fundamental analytical principles and align with the rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Analytical Challenge

This compound is a bifunctional molecule possessing a secondary benzylic amine and a carboxylic acid moiety. This structure presents a unique analytical challenge, as the compound is amphoteric and possesses moderate polarity. Its analysis is critical in various contexts, such as a synthetic starting material, a process-related impurity, or a metabolite in pharmacokinetic studies.

The objective of any analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will compare three robust chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—and provide the scientific rationale and validation framework for each.

The Regulatory Backbone: Method Validation According to ICH Q2(R2)

Before comparing methodologies, it is crucial to understand the validation parameters that establish a method's reliability and trustworthiness. The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), provides a comprehensive framework for validating analytical procedures.[1][2][3][4][5] The core performance characteristics that must be evaluated include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value, typically expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

These parameters are not just a checklist; they form a self-validating system that ensures data integrity throughout the lifecycle of the analytical procedure.[6]

Method Comparison: HPLC-UV, LC-MS/MS, and GC-MS

The selection of an analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

Scientific Rationale: The analyte contains a benzene ring, which is a strong chromophore, making it ideal for UV detection (typically ~230-240 nm). Its moderate polarity allows for excellent retention and separation on a non-polar stationary phase like C18. The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups means that control of the mobile phase pH is critical to ensure a single ionic form and achieve sharp, symmetrical peak shapes. A pH between 3 and 4 would ensure the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge), leading to predictable retention behavior.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimize pH & Organic Ratio Dev1->Dev2 Dev3 Select Detection Wavelength Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Final Method Val2 Linearity, Range, Accuracy, Precision Val1->Val2 Val3 LOD & LOQ Determination Val2->Val3 Val4 Robustness Studies Val3->Val4 Routine1 System Suitability Test (SST) Val4->Routine1 Validated Method Routine2 Sample Analysis & Quantification Routine1->Routine2

Caption: High-level workflow for HPLC-UV method development and validation.

  • Chromatographic System: Agilent 1100/1200 series or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (pharmacokinetics) or trace-level impurity quantification, LC-MS/MS is the superior choice.

Scientific Rationale: LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer. The analyte, with its secondary amine, is expected to ionize efficiently in positive electrospray ionization (ESI+) mode by gaining a proton [M+H]+. The molecular weight of C9H11NO2 is 165.19 g/mol . Therefore, the precursor ion would be m/z 166.2. Fragmentation of this precursor ion in the collision cell will produce specific product ions, allowing for quantification using Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interference.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an ESI source.

  • Column: Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A fast gradient, e.g., 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Precursor Ion (Q1): m/z 166.2.

    • Product Ions (Q3): To be determined via infusion and collision-induced dissociation (CID) experiments. Expected fragments could arise from the loss of water (m/z 148.2) or loss of the carboxylic acid group (m/z 121.2).

    • MRM Transitions: At least two transitions should be monitored for confident quantification and identification (e.g., 166.2 -> 148.2 for quantification, 166.2 -> 121.2 for confirmation).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. However, this compound is non-volatile due to its polar carboxylic acid and amine functional groups. Therefore, a chemical derivatization step is mandatory to increase its volatility.

Scientific Rationale: Derivatization converts the polar -COOH and -NH groups into non-polar, thermally stable analogues suitable for GC analysis. A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which will convert both functional groups into their trimethylsilyl (TMS) ester and TMS amine derivatives, respectively. This increases the molecular weight but drastically reduces the boiling point, allowing the compound to travel through the GC column.

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis Prep1 Solvent Evaporation (Dry Sample) Prep2 Add Derivatization Reagent (e.g., BSTFA) & Solvent Prep1->Prep2 Prep3 Heat to React (e.g., 70°C for 30 min) Prep2->Prep3 Analysis1 Inject Derivatized Sample Prep3->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 MS Detection (Scan or SIM mode) Analysis2->Analysis3

Caption: Experimental workflow for GC-MS analysis requiring derivatization.

  • Derivatization:

    • Evaporate 100 µL of the sample/standard in a vial to complete dryness under a stream of nitrogen.

    • Add 50 µL of Pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: Agilent 7890 GC coupled with a 5977 MS or equivalent.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, using characteristic ions from the derivatized analyte's mass spectrum.

Comparative Performance Summary

The choice of method depends on the specific analytical goal. The table below provides an objective comparison of the expected performance of the three proposed methods.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Specificity Good. Relies on chromatographic separation. May be susceptible to co-eluting impurities with similar UV spectra.Excellent. High specificity from MRM transitions.Very Good. Specificity from both GC retention time and mass spectral fragmentation.
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 10 ng/mL
Linear Range Wide (typically 3-4 orders of magnitude)Wide (typically 3-4 orders of magnitude)Moderate (typically 2-3 orders of magnitude)
Sample Throughput Moderate (15-20 min/sample)High (3-5 min/sample)Low (derivatization step adds 30-60 min)
Robustness High. Well-established and reliable technology.Moderate. Source cleanliness and matrix effects can be a concern.Moderate. Derivatization efficiency can be variable and sensitive to moisture.
Cost (Instrument/Consumables) LowHighModerate
Primary Application Assay, purity, routine QC of drug substance and product.Trace-level impurity analysis, bioanalysis (PK studies), metabolite identification.Metabolomics, screening for specific compound classes after derivatization.

Conclusion and Recommendations

For the routine analysis of this compound as a drug substance or in a formulated product, a validated RP-HPLC-UV method is the most appropriate choice. It offers a superb balance of performance, robustness, and cost-effectiveness, and is fully compliant with regulatory expectations for standard quality control.

When the analytical objective shifts to quantifying trace levels of the analyte in complex matrices (e.g., biological fluids, environmental samples) or identifying it as a low-level impurity, the superior sensitivity and specificity of LC-MS/MS are indispensable.

While GC-MS is a viable technique, the mandatory, multi-step derivatization process makes it more laborious and potentially less precise than the direct analysis offered by LC-based methods. It should be considered primarily when LC instrumentation is unavailable or as a complementary, orthogonal technique for confirmatory purposes.

Ultimately, any chosen method must be rigorously validated according to the principles outlined in ICH Q2(R2) to demonstrate it is fit for its intended purpose, ensuring the generation of accurate, reliable, and trustworthy data.[7][8]

References

  • ICH. (2024). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2024). ICH Harmonised Guideline Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (1995). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ICH. (2023). Finalised Guideline on Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-[(Methylamino)methyl]benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-[(Methylamino)methyl]benzoic acid (CAS No. 96084-38-7). Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a substituted aromatic carboxylic acid. While specific toxicological data is limited, the available Safety Data Sheets (SDS) for this compound and structurally related molecules indicate several key hazards that must be addressed through rigorous safety protocols.[1][2][3] The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound is classified as causing serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3]

A thorough risk assessment is the foundation of any safe laboratory procedure. Before handling this compound, it is crucial to review the specific Safety Data Sheet and understand the potential routes of exposure in the context of your planned experiment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is a critical control measure to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[4][5]To prevent contact with the eyes, which can cause serious irritation.[1] A face shield provides a broader barrier of protection.[6]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][7] A lab coat or chemical-resistant apron.[8] Closed-toe shoes are mandatory.[9]To prevent skin contact and subsequent irritation.[1] Nitrile gloves offer good resistance to a variety of chemicals.[7] A lab coat protects personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6][10]To minimize the inhalation of dust or aerosols that can cause respiratory tract irritation.[1][3] Engineering controls like fume hoods are the preferred method for exposure reduction.[8]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a well-defined operational plan ensures that all safety aspects are considered before, during, and after the handling of this compound.

Pre-Handling Preparations
  • Consult the SDS: Always review the most current Safety Data Sheet for this compound before beginning any work.

  • Designate a Work Area: Demarcate a specific area for handling the chemical, preferably within a chemical fume hood.[4]

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Verify Emergency Equipment: Confirm that safety showers and eyewash stations are unobstructed and operational.[1]

Handling the Compound
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[3] If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Avoid Inhalation and Contact: Keep the container tightly closed when not in use.[1] Avoid direct contact with skin, eyes, and clothing.[3]

  • Post-Handling Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][8] Remove and properly store or dispose of contaminated PPE.[11]

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Consult SDS Consult SDS Designate Area Designate Area Consult SDS->Designate Area Proceed if safe Assemble Materials Assemble Materials Designate Area->Assemble Materials Verify Emergency Equipment Verify Emergency Equipment Assemble Materials->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Minimize Dust Minimize Dust Don PPE->Minimize Dust Avoid Contact Avoid Contact Minimize Dust->Avoid Contact Post-Handling Hygiene Post-Handling Hygiene Avoid Contact->Post-Handling Hygiene Segregate Waste Segregate Waste Post-Handling Hygiene->Segregate Waste Label Container Label Container Segregate Waste->Label Container Follow Regulations Follow Regulations Label Container->Follow Regulations

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.[1][10]

  • Container Labeling: The waste container must be appropriately labeled with the chemical name and associated hazards.

  • Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous material disposal company, ensuring compliance with all federal, state, and local regulations.[4][11] Do not dispose of this chemical into drains or waterways.[2][11]

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Call a poison control center or doctor immediately.[2]

  • Spill: For small spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3] Ensure adequate ventilation. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these principles of hazard awareness, meticulous planning, and procedural discipline, you can ensure the safe and effective use of this compound in your research endeavors.

References

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • US Hazmat Rentals. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). Benzoic Acid Crystal 99.5% Lab Grade - Safety Data Sheet. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • KHA Online-SDS. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.